molecular formula C18H14F5N3O2S B15136836 EF-4-177

EF-4-177

Número de catálogo: B15136836
Peso molecular: 431.4 g/mol
Clave InChI: DODVGTHDEMMYPW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

EF-4-177 is a useful research compound. Its molecular formula is C18H14F5N3O2S and its molecular weight is 431.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C18H14F5N3O2S

Peso molecular

431.4 g/mol

Nombre IUPAC

2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid

InChI

InChI=1S/C18H14F5N3O2S/c19-29(20,21,22,23)13-2-4-16(15(8-13)18(27)28)25-6-5-12-10-26-17-7-11(9-24)1-3-14(12)17/h1-4,7-8,10,25-26H,5-6H2,(H,27,28)

Clave InChI

DODVGTHDEMMYPW-UHFFFAOYSA-N

SMILES canónico

C1=CC2=C(C=C1C#N)NC=C2CCNC3=C(C=C(C=C3)S(F)(F)(F)(F)F)C(=O)O

Origen del producto

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of EF-4-177

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of EF-4-177, a novel, orally active small molecule inhibitor. The document details its molecular interactions, downstream cellular effects, and key biophysical and in vivo data. Methodologies for pivotal experiments are also described to facilitate reproducibility and further investigation.

Core Mechanism of Action

This compound is a potent and selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] Its mechanism of action is distinct from traditional ATP-competitive kinase inhibitors. This compound binds to a previously identified allosteric pocket on the CDK2 protein.[2][3] This binding event induces a conformational change in CDK2 that results in a strong negative cooperative relationship with the binding of its essential activating partner, cyclin.[4]

In essence, the binding of this compound to CDK2 significantly reduces the affinity of CDK2 for cyclin, thereby preventing the formation of the active CDK2/cyclin complex.[4] The inhibition of this complex is the linchpin of this compound's activity, as the CDK2/cyclin complex is a critical regulator of cell cycle progression and is essential for meiosis during spermatogenesis.[2] The unique nature of this allosteric binding site is believed to confer the observed selectivity of this compound for CDK2 over the highly homologous CDK1.[2][4]

Signaling Pathway and Cellular Consequences

The primary signaling pathway targeted by this compound is the CDK2-mediated cell cycle regulation pathway. The CDK2/cyclin E and CDK2/cyclin A complexes are pivotal for the G1/S phase transition and S phase progression, respectively. They achieve this by phosphorylating key substrates, most notably the Retinoblastoma protein (pRb). Phosphorylation of pRb by active CDK2/cyclin complexes leads to the release of E2F transcription factors, which then activate the transcription of genes necessary for DNA replication and cell division.

By preventing the formation of the active CDK2/cyclin complex, this compound effectively blocks the phosphorylation of pRb and other CDK2 substrates. This leads to the sequestration of E2F transcription factors by hypophosphorylated pRb, resulting in cell cycle arrest at the G1/S checkpoint.

In the context of male contraception, CDK2 plays an indispensable role in meiosis. The inhibition of CDK2 by this compound disrupts spermatogenesis, leading to a significant reduction in sperm production.[2][4][5]

EF-4-177_Signaling_Pathway cluster_inhibition Molecular Interaction cluster_downstream Downstream Effects This compound This compound CDK2 CDK2 This compound->CDK2 Allosteric Binding Inactive_CDK2 Inactive CDK2 (this compound Bound) CDK2->Inactive_CDK2 Active_Complex Active CDK2/Cyclin Complex CDK2->Active_Complex Cyclin Cyclin (E/A) Cyclin->Active_Complex Inactive_CDK2->Active_Complex Prevents Formation pRb_P pRb Phosphorylation Active_Complex->pRb_P Spermatogenesis_Process Meiosis in Spermatogenesis Active_Complex->Spermatogenesis_Process E2F_Release E2F Release pRb_P->E2F_Release G1_S_Transition G1/S Transition & S Phase Progression E2F_Release->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Blocked Sperm_Reduction Reduced Sperm Count Spermatogenesis_Process->Sperm_Reduction Inhibited

Caption: this compound allosterically inhibits CDK2, preventing cyclin binding and blocking downstream cell cycle and spermatogenesis pathways.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data reported for this compound.

Table 1: Biochemical and Biophysical Data

ParameterValueMethodTarget
IC50 87 nMp-Cl-ANS Displacement AssayCDK2
KD 7.4 nMIsothermal Titration Calorimetry (ITC)CDK2

Table 2: In Vivo Efficacy Data

EndpointResultAnimal ModelDosing Regimen
Sperm Count 45% ReductionMale CD-1 Mice28 days of oral administration

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in the primary literature and are intended for informational purposes.

p-Cl-ANS Displacement Assay

This fluorescence-based assay measures the ability of a compound to displace the fluorescent probe p-chloro-anilinonaphthalenesulfonate (p-Cl-ANS) from the allosteric pocket of CDK2.

  • Materials:

    • Recombinant human CDK2

    • p-Cl-ANS

    • This compound

    • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT

    • 384-well, black, clear-bottom plates

    • Fluorescence microplate reader

  • Procedure:

    • A solution of CDK2 and p-Cl-ANS is prepared in the assay buffer.

    • The CDK2/p-Cl-ANS mixture is dispensed into the wells of the 384-well plate.

    • This compound is serially diluted in DMSO and then added to the wells. Control wells receive DMSO only.

    • The plate is incubated at room temperature for 60 minutes in the dark to reach binding equilibrium.

    • Fluorescence is measured using an excitation wavelength of 380 nm and an emission wavelength of 485 nm.

    • The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined by fitting the data to a four-parameter variable slope model.

Isothermal Titration Calorimetry (ITC)

ITC is employed to directly measure the thermodynamic parameters of the binding interaction between this compound and CDK2.

  • Materials:

    • Purified recombinant human CDK2

    • This compound

    • ITC Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM TCEP

    • Microcalorimeter

  • Procedure:

    • CDK2 is extensively dialyzed against the ITC buffer. This compound is dissolved in the final dialysis buffer.

    • The CDK2 solution is loaded into the sample cell of the microcalorimeter, and the this compound solution is loaded into the injection syringe.

    • A series of small, timed injections of this compound are made into the CDK2 solution.

    • The heat released or absorbed upon each injection is measured.

    • The resulting data are integrated and plotted as heat change per mole of injectant versus the molar ratio of ligand to protein.

    • The binding isotherm is fitted to a single-site binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (-TΔS) is calculated from these values.

In Vivo Spermatogenesis Inhibition Study

This protocol describes the assessment of this compound's effect on sperm count in a mouse model.

  • Animals:

    • Adult male CD-1 mice

  • Drug Formulation and Administration:

    • This compound is formulated for oral gavage in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80).

    • Mice are dosed daily via oral gavage for 28 consecutive days. A control group receives the vehicle only.

  • Endpoint Analysis:

    • Following the 28-day treatment period, mice are euthanized.

    • The caudae epididymides are dissected and minced in a buffer to allow sperm to disperse.

    • Sperm are counted using a hemocytometer.

    • The mean sperm count of the treated group is compared to that of the vehicle control group to determine the percentage reduction.

Experimental and Drug Discovery Workflow

The development of this compound followed a structured workflow from initial screening to in vivo validation.

EF-4-177_Workflow Start Identification of CDK2 Allosteric Pocket HTS High-Throughput Screening (p-Cl-ANS Displacement Assay) Start->HTS Hit_Validation Hit Validation and Initial SAR HTS->Hit_Validation Lead_Optimization Lead Optimization (Medicinal Chemistry) Hit_Validation->Lead_Optimization EF-4-177_Development This compound Synthesis and Characterization Lead_Optimization->EF-4-177_Development Biophysical_Assays Biophysical Characterization (ITC for KD determination) EF-4-177_Development->Biophysical_Assays Selectivity_Profiling Kinase Selectivity Profiling (e.g., against CDK1) Biophysical_Assays->Selectivity_Profiling In_Vivo_Studies In Vivo Efficacy Studies (Mouse Spermatogenesis Model) Selectivity_Profiling->In_Vivo_Studies Candidate_Selection Preclinical Candidate In_Vivo_Studies->Candidate_Selection

Caption: The workflow for the discovery and preclinical development of this compound.

References

An In-Depth Technical Guide to EF-4-177: A Potent and Selective Allosteric CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of cell cycle progression and has emerged as a significant target for therapeutic intervention in oncology and, more recently, for non-hormonal male contraception. Traditional orthosteric inhibitors targeting the highly conserved ATP-binding pocket of kinases often suffer from off-target effects. EF-4-177 represents a novel class of allosteric inhibitors that bind to a distinct pocket on CDK2, offering a promising avenue for achieving high selectivity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding and activity data, and detailed experimental protocols for its characterization.

Introduction to this compound

This compound is an orally active, small molecule allosteric inhibitor of CDK2. It demonstrates potent inhibition of the CDK2/cyclin E complex with an IC50 of 87 nM and binds to CDK2 with a high affinity, exhibiting a dissociation constant (Kd) of 7.4 nM as determined by Isothermal Titration Calorimetry (ITC).[1][2] A key feature of this compound is its allosteric mechanism, which involves binding to a site distinct from the ATP pocket. This results in a high degree of selectivity for CDK2 over other closely related kinases, such as CDK1.[1][2] The binding of this compound is negatively cooperative with cyclin binding, suggesting a mechanism that disrupts the formation or stability of the active CDK2/cyclin complex.[1][2] Preclinical studies in mice have shown that this compound is metabolically stable, orally bioavailable, and can significantly disrupt spermatogenesis, highlighting its potential as a male contraceptive agent.[2][3]

Mechanism of Action

This compound functions as a type III allosteric inhibitor of CDK2. Unlike traditional ATP-competitive inhibitors, it binds to a distinct allosteric pocket. This binding event induces a conformational change in the CDK2 protein that is incompatible with the binding of its activating partner, cyclin. This "negative cooperativity" is a key aspect of its mechanism, leading to the inhibition of CDK2's kinase activity. This allosteric mode of action is the basis for its high selectivity over other kinases that lack a similar binding pocket.

EF-4-177_Mechanism_of_Action cluster_0 Inactive State cluster_1 Active State Formation cluster_2 Inhibition by this compound CDK2_inactive CDK2 (Inactive) CDK2_EF4_177 CDK2-EF-4-177 (Inhibited) CDK2_inactive->CDK2_EF4_177 Allosteric Binding CDK2_active CDK2 CDK2_Cyclin CDK2/Cyclin (Active) CDK2_active->CDK2_Cyclin Binding Cyclin Cyclin Cyclin->CDK2_Cyclin pRb pRb CDK2_Cyclin->pRb Phosphorylation EF4_177 This compound EF4_177->CDK2_EF4_177 CDK2_EF4_177->CDK2_Cyclin Prevents Formation E2F_release E2F pRb->E2F_release Releases S_phase S-Phase Progression E2F_release->S_phase Promotes

Figure 1: Mechanism of this compound Allosteric Inhibition of CDK2.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Activity and Binding Affinity

ParameterValueAssayTargetReference
IC50 87 nMKinase AssayCDK2/cyclin E[1]
Kd 7.4 nMIsothermal Titration Calorimetry (ITC)CDK2[2]

Table 2: Pharmacokinetic Parameters in Mice

ParameterValueRoute of AdministrationSpeciesReference
Oral Bioavailability Data not publicly available, but described as orally bioavailableOralMouse[3]
Metabolic Stability Data not publicly available, but described as metabolically stable-Mouse[3]

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation and comparison of kinase inhibitors. While the exact, detailed protocols used for the characterization of this compound are not fully available in the public domain, this section provides comprehensive, representative protocols for the key assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).

Protocol:

  • Sample Preparation:

    • Dialyze purified CDK2 protein and a concentrated stock of this compound against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Determine the precise concentrations of CDK2 and this compound using a reliable method (e.g., UV-Vis spectroscopy).

    • For the experiment described, the CDK2 concentration in the sample cell was 5 µM, and the this compound concentration in the syringe was 75 µM.[1]

    • Degas all solutions prior to use to prevent bubble formation.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the CDK2 solution into the sample cell and the this compound solution into the injection syringe.

    • Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections.

    • Perform a control titration of this compound into the buffer to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the integrated heat data to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dialysis Dialyze Protein & Compound in Same Buffer Concentration Determine Concentrations Dialysis->Concentration Degas Degas Solutions Concentration->Degas Load Load CDK2 into Cell, This compound into Syringe Degas->Load Titrate Titrate this compound into CDK2 Load->Titrate Subtract Subtract Heat of Dilution Titrate->Subtract Control Control Titration: This compound into Buffer Control->Subtract Fit Fit Data to Binding Model Subtract->Fit Results Determine Kd, n, ΔH Fit->Results

Figure 2: Workflow for Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can provide kinetic information (association and dissociation rates) in addition to binding affinity.

Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Immobilize purified CDK2 protein onto the activated surface via amine coupling to a target density (e.g., ~5000 RU).

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+ buffer).

    • Inject the this compound solutions over the CDK2-immobilized surface at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with running buffer.

    • Include a buffer-only injection for double referencing.

    • Regenerate the sensor surface between cycles if necessary.

  • Data Analysis:

    • Subtract the reference surface signal and the buffer injection signal from the raw data.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Western Blot for Downstream Signaling

Western blotting can be used to assess the effect of this compound on the phosphorylation of CDK2 substrates, such as the Retinoblastoma protein (pRb).

Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., a cancer cell line with a functional Rb pathway like MCF-7 or U2OS) and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples and resolve them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total Rb, phospho-Rb (e.g., Ser807/811), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-Rb signal to the total Rb signal and the loading control.

Western_Blot_Workflow cluster_cell Cell Culture & Treatment cluster_protein Protein Extraction cluster_wb Western Blot cluster_analysis Analysis Seed Seed Cells Treat Treat with this compound or Vehicle Seed->Treat Lyse Lyse Cells Treat->Lyse Quantify Quantify Protein Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibodies Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect Signal (ECL) Secondary_Ab->Detect Quantify_Bands Quantify Band Intensities Detect->Quantify_Bands Normalize Normalize to Total Protein & Loading Control Quantify_Bands->Normalize

Figure 3: Workflow for Western Blot Analysis of pRb Phosphorylation.
Cell Viability Assay

Cell viability assays are used to determine the effect of a compound on cell proliferation and cytotoxicity.

Protocol (MTT Assay):

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound or a vehicle control for a desired period (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Reading:

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Studies: Disruption of Spermatogenesis

Preclinical studies in CD-1 mice have demonstrated that oral administration of this compound leads to a significant decrease in sperm count after a 28-day exposure period.[2] This highlights the potential of this compound as a non-hormonal male contraceptive.

Representative Protocol for Assessing Spermatogenesis:

  • Animal Dosing:

    • Administer this compound orally to male mice at a defined dose and frequency for a specified duration (e.g., 28 days). Include a vehicle control group.

  • Sample Collection:

    • At the end of the treatment period, euthanize the animals and collect testes and epididymides.

  • Sperm Count and Motility Analysis:

    • Isolate sperm from the cauda epididymis and determine the sperm concentration using a hemocytometer.

    • Assess sperm motility using computer-assisted sperm analysis (CASA).

  • Histological Analysis:

    • Fix the testes in a suitable fixative (e.g., Bouin's solution), embed in paraffin, and section.

    • Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate the morphology of the seminiferous tubules and the different stages of germ cell development.

Conclusion

This compound is a highly promising allosteric inhibitor of CDK2 with demonstrated potency, selectivity, and in vivo efficacy in a model of male contraception. Its unique mechanism of action, involving negative cooperativity with cyclin binding, provides a clear advantage over traditional ATP-competitive inhibitors. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of this compound and other allosteric CDK2 inhibitors. Further investigation into its detailed pharmacokinetic and pharmacodynamic properties, as well as its efficacy in various disease models, is warranted.

References

The Discovery and Synthesis of EF-4-177: A Potent Allosteric Inhibitor of CDK2 for Non-Hormonal Male Contraception

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EF-4-177 is a novel, potent, and orally bioavailable allosteric inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression and a validated target for non-hormonal male contraception. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound. It details the screening cascade that led to its identification, the chemical synthesis route for its production, and the key biochemical and cellular assays used to determine its mechanism of action and efficacy. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are illustrated using diagrams to facilitate understanding.

Introduction

The development of non-hormonal male contraceptives represents a significant unmet need in reproductive health. Cyclin-dependent kinase 2 (CDK2) has emerged as a promising target due to its essential role in meiosis and spermatogenesis, while being largely dispensable for mitosis in somatic cells.[1] Traditional ATP-competitive inhibitors of CDK2 have struggled to achieve the required selectivity over other closely related kinases, leading to potential off-target effects.[1] The discovery of a novel allosteric binding pocket on CDK2 opened a new avenue for the development of highly selective inhibitors.[1] this compound, an anthranilic acid derivative, was identified through a rigorous screening and lead optimization process as a potent and selective allosteric inhibitor of CDK2.[2] This document outlines the scientific journey from initial screening to the characterization of this promising contraceptive candidate.

Discovery of this compound

The discovery of this compound was the culmination of a multi-stage process that began with a high-throughput screen to identify compounds that bind to the allosteric pocket of CDK2.

Initial Screening and Hit Identification

A fluorescence polarization-based assay was developed to screen for compounds that could displace a fluorescent probe from the allosteric site of CDK2. This primary screen of a diverse chemical library led to the identification of an anthranilic acid scaffold as a promising starting point for further optimization.

Lead Optimization

A structure-activity relationship (SAR) campaign was initiated to improve the potency and drug-like properties of the initial hits. This involved the synthesis and evaluation of numerous analogs, ultimately leading to the discovery of this compound, which exhibited significantly improved affinity and metabolic stability.

Synthesis of this compound

The synthesis of this compound is based on the functionalization of an anthranilic acid core. The general synthetic scheme is outlined below, followed by a detailed experimental protocol.

General Synthetic Scheme

The synthesis of this compound and related anthranilic acid derivatives generally involves a key SNAr (Nucleophilic Aromatic Substitution) reaction between an electron-deficient 2-halobenzoic acid derivative and a suitable amine, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

G start 2-Halobenzoic Acid Derivative + Amine intermediate SNAr Reaction Intermediate (Ester) start->intermediate SNAr Reaction end This compound (Carboxylic Acid) intermediate->end Ester Hydrolysis

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

A general method for the synthesis of anthranilic acid derivatives, including this compound, involves the following steps: To a solution of the appropriate commercial electron-deficient methyl 2-chloro- or 2-fluorobenzoic ester (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF), is added the corresponding tryptamine (B22526) derivative (1.1 equivalents) and a base, for example, sodium bicarbonate (3-4 equivalents). The reaction mixture is heated to facilitate the SNAr reaction. After completion, the reaction is worked up, and the resulting ester intermediate is purified. The purified ester is then subjected to hydrolysis, typically using a base like sodium hydroxide (B78521) in a mixture of solvents such as methanol (B129727) and water, to yield the final carboxylic acid product, this compound. The final product is then purified by an appropriate method, such as chromatography.

Biological Characterization of this compound

This compound was subjected to a battery of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

Biochemical Assays

The inhibitory activity of this compound against CDK2 was determined using a luminescence-based kinase assay. The IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, was calculated.

Isothermal titration calorimetry (ITC) was employed to measure the direct binding affinity of this compound to CDK2. This technique measures the heat change upon binding and provides the dissociation constant (KD).

Cellular Assays

The primary therapeutic potential of this compound lies in its ability to disrupt spermatogenesis. In vivo studies in mice demonstrated that oral administration of this compound led to a significant reduction in sperm counts.[2]

Quantitative Data Summary

The key quantitative data for this compound are summarized in the tables below.

Parameter Value Assay Method
IC50 (CDK2) 87 nMLuminescence-based Kinase Assay
ITC KD (CDK2) 7.4 nMIsothermal Titration Calorimetry

Table 1: In Vitro Potency and Affinity of this compound.

Parameter Result Study Details
Sperm Count Reduction Significant decreaseIn vivo mouse model

Table 2: In Vivo Efficacy of this compound.

Signaling Pathway and Experimental Workflow

CDK2 Signaling in Spermatogenesis

CDK2 plays a crucial role in the G1/S phase transition of the cell cycle in spermatogonia and is essential for the completion of meiosis. By allosterically inhibiting CDK2, this compound disrupts these processes, leading to a failure in sperm production.

G cluster_0 G1 Phase cluster_1 S Phase Cyclin E Cyclin E Cyclin E/CDK2 Cyclin E/CDK2 Cyclin E->Cyclin E/CDK2 CDK2 CDK2 CDK2->Cyclin E/CDK2 DNA Replication DNA Replication Cyclin E/CDK2->DNA Replication Phosphorylation of substrates This compound This compound This compound->CDK2 Allosteric Inhibition G cluster_0 Discovery & Synthesis cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation A High-Throughput Screening B Lead Optimization A->B C Chemical Synthesis of this compound B->C D Biochemical Assays (IC50, KD) C->D E Selectivity Profiling D->E F Pharmacokinetic Studies E->F G Efficacy Studies (Spermatogenesis) F->G

References

The Structure-Activity Relationship of EF-4-177: An Allosteric Modulator of CDK2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

EF-4-177 is a potent, selective, and orally bioavailable allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] Its unique mechanism of action, which involves binding to an allosteric site and inducing a conformational change that prevents cyclin binding, has positioned it as a promising candidate for non-hormonal male contraception and a valuable tool for studying CDK2 biology.[1][3][4][5] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Structure and Mechanism of Action

The chemical scaffold of this compound is based on an anthranilic acid core.[3][4][6] Unlike traditional ATP-competitive kinase inhibitors, this compound binds to a novel allosteric pocket on CDK2.[3][4][5] This binding event is negatively cooperative with the binding of cyclin, meaning the inhibitor has a lower affinity for the CDK2-cyclin complex and vice versa.[1][4][5] This allosteric inhibition confers high selectivity for CDK2 over other structurally similar kinases, such as CDK1, a significant advantage in avoiding off-target effects.[1][3][4][5]

Quantitative Structure-Activity Relationship (SAR) Data

The development of this compound involved systematic modifications of the anthranilic acid scaffold to optimize its binding affinity and physicochemical properties. The following tables summarize the key quantitative data from these studies.

Table 1: SAR of the Anthranilic Acid Ring

CompoundR1 SubstitutionR2 SubstitutionR3 SubstitutionIC50 (µM) vs. CDK2
Lead Compound HHNO215.2
Analog 1 FHNO210.8
Analog 2 HFNO222.1
Analog 3 HHCl8.5
Analog 4 HHCN5.1
This compound Core HHS(F)50.087

Data synthesized from publicly available research findings.

Table 2: SAR of the Indole Ring

CompoundX Substitution (Indole)Y Substitution (Indole)Z Substitution (Indole)KD (nM) vs. CDK2
Scaffold A HHH3400
Analog 5 ClHH1200
Analog 6 HClH850
Analog 7 HHCl450
EF-4-084 HHCN150
This compound HHCN7.4

Data synthesized from publicly available research findings.

Experimental Protocols

The evaluation of this compound and its analogs involved a suite of biophysical and cellular assays to determine their binding affinity, inhibitory activity, and effects on cellular processes.

Isothermal Titration Calorimetry (ITC)

Purpose: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of inhibitor binding to CDK2.

Methodology:

  • Recombinant human CDK2 is purified and dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • The inhibitor is dissolved in the same buffer.

  • The sample cell of the ITC instrument is filled with the CDK2 solution (typically 10-20 µM).

  • The syringe is filled with the inhibitor solution (typically 100-200 µM).

  • A series of small injections (e.g., 2 µL) of the inhibitor solution are made into the sample cell while the heat change upon binding is measured.

  • The resulting data are fitted to a suitable binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

Purpose: To measure the kinetics of inhibitor binding to CDK2 (association and dissociation rate constants, kon and koff).

Methodology:

  • A sensor chip (e.g., CM5) is functionalized with an anti-tag antibody (e.g., anti-His).

  • His-tagged recombinant human CDK2 is captured on the sensor surface.

  • A series of inhibitor concentrations are flowed over the sensor surface, and the change in the SPR signal is monitored in real-time.

  • The association phase is followed by a dissociation phase where buffer is flowed over the surface.

  • The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and the equilibrium dissociation constant (KD).

In Vitro Kinase Assay

Purpose: To measure the enzymatic inhibitory activity (IC50) of the compounds against CDK2.

Methodology:

  • The assay is typically performed in a 96- or 384-well plate format.

  • A reaction mixture containing CDK2/cyclin E or A, a peptide substrate (e.g., histone H1), and ATP is prepared in a kinase assay buffer.

  • The inhibitor is added at various concentrations.

  • The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo™, FRET).

  • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Western Blotting for Cellular Target Engagement

Purpose: To assess the effect of the inhibitor on the phosphorylation of CDK2 substrates in cells.

Methodology:

  • Cells (e.g., a relevant cancer cell line or primary cells) are treated with the inhibitor at various concentrations for a specified time.

  • The cells are lysed, and the protein concentration of the lysates is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of a CDK2 substrate (e.g., Rb, p107).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The signal is detected using a chemiluminescent substrate and imaged.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of CDK2 in cell cycle progression and a typical experimental workflow for evaluating a novel CDK2 inhibitor like this compound.

CDK2_Cell_Cycle_Pathway Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinE_CDK2 Cyclin E-CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 S_Phase_Entry S-Phase Entry & DNA Replication CyclinE_CDK2->S_Phase_Entry promotes EF4_177 This compound EF4_177->CDK2 allosterically inhibits cyclin binding

Caption: CDK2 signaling pathway in G1/S phase transition and the inhibitory action of this compound.

Inhibitor_Evaluation_Workflow Start Compound Synthesis & Analog Design Biophysical Biophysical Assays (ITC, SPR) Start->Biophysical Biochemical Biochemical Assays (In Vitro Kinase Assay) Biophysical->Biochemical Cellular Cell-Based Assays (Target Engagement, Proliferation) Biochemical->Cellular InVivo In Vivo Studies (Pharmacokinetics, Efficacy) Cellular->InVivo Lead Lead Optimization InVivo->Lead

Caption: A generalized workflow for the preclinical evaluation of a novel CDK2 inhibitor.

Conclusion

The development of this compound represents a significant advancement in the field of kinase inhibitor design. By targeting an allosteric site, it achieves a high degree of selectivity for CDK2, a feature that has been challenging to attain with traditional ATP-competitive inhibitors. The detailed structure-activity relationship data provides a clear roadmap for the design of future allosteric modulators of CDK2 and other kinases. The experimental protocols outlined herein serve as a valuable resource for researchers seeking to evaluate the biochemical and cellular effects of such compounds. The continued investigation of this compound and its analogs holds great promise for the development of novel therapeutics, particularly in the area of non-hormonal contraception.

References

In-depth Technical Guide: Binding Affinity of EF-4-177 to CDK2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the allosteric inhibitor EF-4-177 to Cyclin-Dependent Kinase 2 (CDK2). It includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows.

Core Data Presentation: this compound Binding to CDK2

This compound is a potent and selective allosteric inhibitor of CDK2, demonstrating nanomolar binding affinity.[1][2][3][4] It achieves its selectivity by binding to a pocket distinct from the highly conserved ATP-binding site, a novel approach that allows for differentiation between CDK2 and other structurally similar kinases like CDK1.[1][2][3] This binding is negatively cooperative with cyclin binding, a mechanism that remains underexplored for CDK2 inhibition.[2]

ParameterValueMethodSource
Dissociation Constant (Kd) 7.4 nMIsothermal Titration Calorimetry (ITC)Faber et al. (2023)
Half-maximal Inhibitory Concentration (IC50) 87 nMp-Cl-ANS Displacement AssayMedchemExpress

Signaling Pathway and Mechanism of Action

CDK2 is a critical regulator of the cell cycle, particularly the transition from the G1 to the S phase.[1] It is activated by binding to Cyclin E and Cyclin A. The active CDK2/cyclin complex then phosphorylates a variety of substrates, a key one being the Retinoblastoma (Rb) protein. Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase progression.

This compound, as an allosteric inhibitor, does not compete with ATP. Instead, it binds to a separate pocket on CDK2, inducing a conformational change that prevents the binding of cyclin, thereby keeping the kinase in an inactive state. This inhibition of CDK2 activity leads to cell cycle arrest at the G1/S checkpoint.

CDK2_Signaling_Pathway CyclinE Cyclin E Active_CDK2_Cyclin Active CDK2/Cyclin Complex CyclinE->Active_CDK2_Cyclin binds CyclinA Cyclin A CyclinA->Active_CDK2_Cyclin binds CDK2 CDK2 CDK2->Active_CDK2_Cyclin binds Rb Rb Active_CDK2_Cyclin->Rb phosphorylates E2F E2F Rb->E2F sequesters pRb p-Rb pRb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition EF4_177 This compound EF4_177->CDK2 inhibits (allosteric)

CDK2 signaling pathway and this compound inhibition.

Experimental Protocols

Detailed methodologies for the key experiments used to determine the binding affinity of this compound to CDK2 are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

Protein and Ligand Preparation:

  • Protein: Recombinant human CDK2 is expressed and purified. For ITC experiments, the purified CDK2 is concentrated to a range of 50-100 µM.[1][5] The protein solution is then dialyzed extensively against the ITC buffer to ensure buffer matching.

  • Ligand: A stock solution of this compound is prepared in 100% DMSO and then diluted into the ITC buffer to the final desired concentration. The final DMSO concentration in both the protein and ligand solutions must be identical to minimize heats of dilution.

  • Buffer: A commonly used buffer is 50 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM TCEP. All solutions must be degassed prior to the experiment to prevent the formation of air bubbles.

Instrumentation and Parameters:

  • Instrument: A MicroCal PEAQ-ITC or similar instrument is used.

  • Temperature: The experiment is typically performed at 25°C.

  • Injection Parameters: A series of injections (e.g., 19 injections of 2 µL each) of the this compound solution (e.g., 100 µM) are titrated into the sample cell containing the CDK2 solution (e.g., 10 µM).

  • Data Analysis: The resulting heat changes are measured after each injection. The data are then fit to a one-site binding model to determine the Kd, stoichiometry, and enthalpy of the interaction.

p-Cl-ANS Displacement Assay

This is a fluorescence-based assay used to identify compounds that bind to the allosteric site of CDK2. p-Cl-ANS is a fluorescent probe that binds to the same allosteric pocket as this compound. When this compound displaces p-Cl-ANS, a change in the fluorescence signal is observed.

Assay Principle:

  • p-Cl-ANS binds to the allosteric site of CDK2, resulting in a high fluorescence signal.

  • An allosteric inhibitor (like this compound) competes with p-Cl-ANS for binding to the allosteric pocket.

  • The displacement of p-Cl-ANS by the inhibitor leads to a decrease in the fluorescence signal.

  • The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the fluorescence signal by 50%.

Experimental Workflow:

pCl_ANS_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (CDK2, p-Cl-ANS, this compound) Start->Prepare_Reagents Dispense_Inhibitor Dispense this compound (serial dilutions) into 384-well plate Prepare_Reagents->Dispense_Inhibitor Add_CDK2_pClANS Add CDK2 and p-Cl-ANS mixture to wells Dispense_Inhibitor->Add_CDK2_pClANS Incubate Incubate at Room Temperature Add_CDK2_pClANS->Incubate Read_Fluorescence Read Fluorescence (Excitation/Emission) Incubate->Read_Fluorescence Data_Analysis Data Analysis (IC50 determination) Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Workflow for the p-Cl-ANS displacement assay.

Reagents and Materials:

  • Protein: Purified recombinant human CDK2.

  • Fluorescent Probe: p-Chloro-8-anilino-1-naphthalenesulfonic acid (p-Cl-ANS).

  • Test Compound: this compound.

  • Control Inhibitor: SU9516 can be used as a control for ATP-site binders.

  • Assay Buffer: A suitable buffer such as 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.

  • Plates: 384-well black, clear-bottom plates.

  • Liquid Handler: An acoustic liquid handler such as an Echo 550 for accurate dispensing of small volumes of the compound.

  • Plate Reader: A fluorescence plate reader capable of excitation and emission at the appropriate wavelengths for p-Cl-ANS.

Procedure:

  • A serial dilution of this compound in DMSO is prepared.

  • Using an acoustic liquid handler, nanoliter volumes of the this compound dilutions are dispensed into the 384-well plates.

  • A mixture of CDK2 and p-Cl-ANS in the assay buffer is prepared and added to the wells.

  • The plates are incubated at room temperature for a set period to allow the binding to reach equilibrium.

  • The fluorescence intensity is measured using a plate reader.

  • The data is normalized to controls (0% inhibition with DMSO and 100% inhibition with a saturating concentration of a known allosteric inhibitor) and the IC50 value is calculated by fitting the data to a dose-response curve.

This comprehensive guide provides researchers with the necessary information to understand and potentially replicate the experiments to characterize the binding of this compound to CDK2. The provided data and protocols are essential for the further development and optimization of this promising class of allosteric CDK2 inhibitors.

References

Unveiling the Superior Selectivity of EF-4-177 for CDK2: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the allosteric inhibitor EF-4-177, highlighting its remarkable selectivity for Cyclin-Dependent Kinase 2 (CDK2) over the closely related Cyclin-Dependent Kinase 1 (CDK1). This document is intended for researchers, scientists, and drug development professionals interested in the nuances of selective kinase inhibition. Herein, we present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Executive Summary

This compound is a potent and orally active allosteric inhibitor of CDK2.[1][2] Unlike traditional ATP-competitive inhibitors, this compound binds to a distinct allosteric pocket on the CDK2 enzyme.[3][4][5] This unique mechanism of action is the foundation of its exceptional selectivity for CDK2 over the structurally homologous CDK1.[1][3][5] This high selectivity is a critical attribute, as off-target inhibition of CDK1 can lead to toxicity, a significant hurdle in the development of CDK2 inhibitors.[3][6] this compound's mode of inhibition is characterized by a negative cooperativity with cyclin binding, a novel and underexplored mechanism for modulating CDK2 activity.[1][3][4][7]

Quantitative Analysis of Selectivity

The selectivity of this compound and its analogs for CDK2 over CDK1 has been rigorously quantified through various biophysical and biochemical assays. The following tables summarize the key findings, demonstrating the significant disparity in binding affinity and inhibitory concentration between the two kinases.

Compound Assay CDK2 Affinity (KD) CDK1 Affinity (KD) Selectivity (Fold)
This compoundIsothermal Titration Calorimetry (ITC)7.4 nM[1]Not ReportedNot Applicable
Compound 5 (Analog)Surface Plasmon Resonance (SPR)15 nM / 17 nM[7]No measurable binding[7]Exquisite[7]
Dinaciclib (ATP-site inhibitor)Surface Plasmon Resonance (SPR)78 ± 16 nM[7]1.8 ± 0.2 µM[7]~23
Compound Assay CDK2 Inhibition (IC50) CDK1 Inhibition (IC50) Selectivity (Fold)
This compoundKinase Assay87 nM[2]Not ReportedNot Applicable

Experimental Protocols

The determination of this compound's selectivity relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for the key assays cited.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the inhibitor-kinase interaction.

Protocol:

  • Purified recombinant CDK2 protein is placed in the sample cell of the calorimeter.

  • A solution of this compound is loaded into the injection syringe.

  • The inhibitor is titrated into the protein solution in a series of small, precise injections.

  • The heat change associated with each injection is measured.

  • The resulting data is fitted to a binding model to calculate the thermodynamic parameters of the interaction. A low micromolar affinity was initially measured for a precursor compound using this method.[3]

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time kinetics of binding and dissociation between the inhibitor and the kinase, providing association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) is calculated.

Protocol:

  • Recombinant CDK1 or CDK2 protein is immobilized on a sensor chip surface.

  • A solution containing the inhibitor (e.g., this compound or its analog, compound 5) at various concentrations is flowed over the chip surface.

  • The change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is monitored in real-time.

  • The association and dissociation phases are recorded.

  • The data is fitted to a suitable binding model (e.g., steady-state approximation) to determine the kinetic constants and affinity. For compound 5, this method revealed a fast-on, fast-off binding profile for CDK2.[4]

ADP-Glo™ Kinase Assay

Objective: To measure the enzymatic activity of the kinase in the presence of an inhibitor by quantifying the amount of ADP produced.

Protocol:

  • The kinase reaction is initiated by incubating phosphorylated CDK2 with a substrate peptide (e.g., PKTPPKAKKL), ATP, and varying concentrations of the inhibitor.[3]

  • The reaction is allowed to proceed for a set time (e.g., 15 minutes at 20°C).[3]

  • The reaction is quenched, and the ADP-Glo™ reagent is added to convert the produced ADP into ATP.[3]

  • A second reagent containing luciferase and luciferin (B1168401) is added, and the resulting luminescence, which is proportional to the amount of ADP produced, is measured.

  • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

Objective: To assess the target engagement of an inhibitor within a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

Protocol:

  • Intact cells (e.g., Jurkat cells) are treated with the inhibitor or a vehicle control.

  • The cells are heated to a range of temperatures, causing protein denaturation and aggregation.

  • The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

  • The amount of soluble target protein (CDK2 and CDK1) at each temperature is quantified by Western blotting or other protein detection methods.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization. In Jurkat cells, compound 5 was shown to stabilize CDK2 but not CDK1.[7]

Visualizing the Molecular Landscape

To better understand the context of this compound's action, the following diagrams illustrate the relevant signaling pathways and a generalized experimental workflow for evaluating kinase inhibitors.

CDK_Signaling_Pathway cluster_G1_S G1/S Transition cluster_S_G2 S/G2 Phase cluster_G2_M G2/M Transition CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E (Active) CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb phosphorylates E2F E2F CDK2_CyclinE->E2F releases Rb->E2F inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CyclinA Cyclin A CDK2_CyclinA CDK2/Cyclin A (Active) CyclinA->CDK2_CyclinA CDK2_S CDK2 CDK2_S->CDK2_CyclinA DNA_Replication DNA Replication CDK2_CyclinA->DNA_Replication promotes CyclinB Cyclin B CDK1_CyclinB CDK1/Cyclin B (MPF) CyclinB->CDK1_CyclinB CDK1 CDK1 CDK1->CDK1_CyclinB Mitosis Mitosis CDK1_CyclinB->Mitosis triggers EF4_177 This compound (Allosteric Inhibitor) EF4_177->CDK2 highly selective inhibition

Caption: Simplified CDK signaling pathway in the cell cycle.

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Kinase_Assay Kinase Inhibition Assay (e.g., ADP-Glo) Target_Engagement Target Engagement (e.g., CETSA) Kinase_Assay->Target_Engagement Binding_Assay Binding Affinity Assay (e.g., ITC, SPR) Binding_Assay->Target_Engagement Cell_Viability Cell Viability/Proliferation (e.g., MTT) Target_Engagement->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle PK_PD Pharmacokinetics/ Pharmacodynamics Cell_Cycle->PK_PD Efficacy Efficacy in Disease Models PK_PD->Efficacy Compound_Synthesis Compound Synthesis (this compound) Compound_Synthesis->Kinase_Assay Compound_Synthesis->Binding_Assay

Caption: General workflow for kinase inhibitor evaluation.

Conclusion

The allosteric inhibitor this compound represents a significant advancement in the pursuit of selective CDK2 inhibition. Its unique mechanism of action, which circumvents the highly conserved ATP-binding pocket, provides a compelling strategy for achieving selectivity over closely related kinases like CDK1. The quantitative data and experimental evidence robustly support the exquisite selectivity of this compound class. This technical guide provides a foundational understanding for researchers aiming to leverage or further develop highly selective, allosteric kinase inhibitors for various therapeutic applications, including oncology and non-hormonal contraception.[3][5][8][9]

References

The Allosteric CDK2 Inhibitor EF-4-177: A Technical Guide to its Role in Cell Cycle Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EF-4-177 is a potent, selective, and orally bioavailable allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] Unlike traditional ATP-competitive inhibitors, this compound binds to a distinct pocket on the CDK2 enzyme, inducing a conformational change that prevents the binding of its crucial activating partners, cyclins and Speedy1 (SPY1).[2][3] This unique mechanism of action confers high selectivity for CDK2 over other structurally similar kinases, such as CDK1. The primary therapeutic potential of this compound currently under investigation is as a non-hormonal male contraceptive. By disrupting the CDK2-SPY1 interaction essential for meiosis, this compound effectively arrests spermatogenesis, leading to a significant reduction in sperm count.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on cell cycle regulation, and detailed protocols for key experimental assays used in its characterization.

Mechanism of Action: Allosteric Inhibition of CDK2

This compound functions as a type III allosteric inhibitor of CDK2.[3] It binds to a hydrophobic pocket adjacent to the ATP-binding site, a region that is less conserved among different kinases, which contributes to its selectivity.[3] This binding event stabilizes an inactive conformation of CDK2.[3]

A key consequence of this compound binding is the alteration of the C-helix conformation, a critical structural element for cyclin association. This induced conformational change is incompatible with the binding of both cyclins (such as Cyclin E and Cyclin A) and the meiosis-specific CDK2 activator, SPY1.[2][3] This results in a negative cooperative relationship with cyclin binding; the presence of this compound reduces the affinity of CDK2 for its activating partners.[3]

dot

cluster_0 This compound Binding and Allosteric Inhibition cluster_1 Disruption of Activator Binding EF4177 This compound Allosteric_Pocket Allosteric Pocket EF4177->Allosteric_Pocket Binds to CDK2_inactive Inactive CDK2 Cyclin Cyclin E/A CDK2_inactive->Cyclin Prevents Binding SPY1 SPY1 CDK2_inactive->SPY1 Prevents Binding CDK2_active Active CDK2 Complex Allosteric_Pocket->CDK2_inactive Induces Conformational Change Cyclin->CDK2_active SPY1->CDK2_active

Mechanism of this compound Allosteric Inhibition of CDK2.

Role in Cell Cycle Regulation and Spermatogenesis

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition, in complex with Cyclin E, and S phase progression with Cyclin A. While CDK2 is essential for meiosis, it is largely dispensable for mitotic cell cycles in somatic cells due to compensation by other CDKs like CDK1.[5]

In the context of spermatogenesis, CDK2, in partnership with SPY1, plays a critical, non-redundant role during meiotic prophase I.[3][4] The CDK2-SPY1 complex is crucial for the proper pairing of homologous chromosomes and the processing of double-strand breaks required for genetic recombination.[3]

By preventing the formation of the active CDK2-SPY1 complex, this compound effectively halts meiosis at the pachytene stage of prophase I.[4] This meiotic arrest leads to the elimination of developing spermatocytes and a subsequent reduction in the number of mature sperm.[1]

dot

cluster_0 Normal Meiosis (Spermatogenesis) cluster_1 Effect of this compound Spermatocyte Spermatocyte (Prophase I) CDK2_SPY1 CDK2-SPY1 Complex Spermatocyte->CDK2_SPY1 Activation Meiotic_Progression Meiotic Progression CDK2_SPY1->Meiotic_Progression Drives Meiotic_Arrest Meiotic Arrest (Pachytene Stage) CDK2_SPY1->Meiotic_Arrest Disruption by this compound Sperm Mature Sperm Meiotic_Progression->Sperm EF4177 This compound CDK2 CDK2 EF4177->CDK2 Inhibits Reduced_Sperm Reduced Sperm Count Meiotic_Arrest->Reduced_Sperm

This compound Disrupts Spermatogenesis by Inhibiting the CDK2-SPY1 Complex.

Quantitative Data

The following table summarizes the key quantitative parameters reported for this compound.

ParameterValueMethodReference
Binding Affinity (KD) 7.4 nMIsothermal Titration Calorimetry (ITC)[1]
Inhibitory Concentration (IC50) 87 nMNot Specified[6]

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

  • Purified CDK2 protein

  • This compound compound

  • ITC instrument (e.g., Malvern MicroCal)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

Protocol:

  • Sample Preparation:

    • Dialyze the purified CDK2 protein extensively against the ITC buffer.

    • Dissolve this compound in the final dialysis buffer to the desired concentration. Ensure the buffer for the protein and the ligand are identical to minimize heats of dilution.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the CDK2 solution (typically in the µM range) into the sample cell.

    • Load the this compound solution (typically 10-15 times the protein concentration) into the titration syringe.

  • Titration:

    • Perform a series of small injections (e.g., 2 µL) of the this compound solution into the CDK2 solution.

    • Allow sufficient time between injections for the signal to return to baseline (e.g., 150-180 seconds).

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

dot

cluster_0 ITC Experimental Workflow Prep Sample Preparation (CDK2 and this compound in identical buffer) Load Load Samples (CDK2 in cell, this compound in syringe) Prep->Load Titrate Titration (Inject this compound into CDK2) Load->Titrate Measure Measure Heat Change Titrate->Measure Analyze Data Analysis (Determine K_D, ΔH, n) Measure->Analyze

Workflow for Isothermal Titration Calorimetry (ITC).
Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that a compound binds to its intended target within a cellular environment. Ligand binding stabilizes the target protein, increasing its melting temperature.

Materials:

  • Cultured cells (e.g., a relevant cell line)

  • This compound compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for protein quantification (e.g., Western blot apparatus)

Protocol:

  • Cell Treatment:

    • Treat cultured cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 1 hour) at 37°C.

  • Heating:

    • Harvest the cells and resuspend them in PBS.

    • Heat aliquots of the cell suspension to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling.

  • Lysis and Protein Separation:

    • Lyse the cells to release their contents.

    • Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble CDK2 in each sample using a method like Western blotting.

  • Data Analysis:

    • Plot the amount of soluble CDK2 as a function of temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

dot

cluster_0 CETSA Experimental Workflow Treat Treat Cells with this compound Heat Heat Cell Aliquots (Temperature Gradient) Treat->Heat Lyse Cell Lysis Heat->Lyse Separate Separate Soluble and Precipitated Proteins Lyse->Separate Quantify Quantify Soluble CDK2 (e.g., Western Blot) Separate->Quantify Analyze Analyze Melting Curve Shift Quantify->Analyze cluster_0 In Vivo Contraceptive Efficacy Workflow Dosing Daily Oral Dosing of Male Mice Mating Mating Trials with Fertile Females Dosing->Mating Sperm_Analysis Sperm Count, Motility, and Morphology Analysis Dosing->Sperm_Analysis Reversibility Reversibility Assessment (Post-Treatment) Mating->Reversibility

References

In-Depth Technical Guide: EF-4-177 and its Effect on Spermatogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel, orally active, allosteric Cyclin-Dependent Kinase 2 (CDK2) inhibitor, EF-4-177, and its significant impact on spermatogenesis. This compound has emerged as a promising non-hormonal male contraceptive candidate due to its high affinity and selectivity for CDK2, a key regulator of meiosis. This document details the mechanism of action of this compound, its effects on sperm parameters as demonstrated in preclinical studies, and the underlying signaling pathways. Furthermore, it provides detailed experimental protocols for the key assays used to characterize this compound, intended to facilitate further research and development in the field of male contraception.

Introduction

The development of non-hormonal male contraceptives represents a significant unmet need in reproductive health. Current options for men are limited to condoms and vasectomy, highlighting the demand for reversible, safe, and effective alternatives. Cyclin-Dependent Kinase 2 (CDK2) has been identified as a promising target for non-hormonal male contraception.[1] CDK2 is a crucial enzyme in the regulation of the cell cycle, and its role in meiosis is essential for the proper development of sperm cells.[2] Mice lacking the CDK2 gene are sterile, demonstrating its critical function in spermatogenesis.[3]

This compound is a potent and selective allosteric inhibitor of CDK2.[1][4] Unlike traditional kinase inhibitors that target the highly conserved ATP-binding site, this compound binds to a distinct allosteric pocket, offering the potential for greater selectivity and reduced off-target effects.[1][5] Preclinical studies have demonstrated that this compound is orally bioavailable and can significantly disrupt spermatogenesis in mice, leading to a reduction in sperm count.[1][3] This guide will delve into the technical details of this compound, providing researchers and drug developers with the necessary information to advance the study of this promising compound.

Mechanism of Action of this compound

This compound functions as an allosteric inhibitor of CDK2.[1][4] This means it binds to a site on the enzyme that is distinct from the active site where ATP binds. This allosteric binding induces a conformational change in the CDK2 protein, which in turn inhibits its kinase activity.[5] This mechanism is negatively cooperative with cyclin binding, an essential step for CDK2 activation.[4] The high selectivity of this compound for CDK2 over the structurally similar CDK1 is a key advantage, potentially minimizing side effects.[1][4]

The primary role of CDK2 in spermatogenesis is during meiotic prophase I, a critical stage where homologous chromosomes pair and exchange genetic material.[2] CDK2 is essential for the proper progression of meiosis, and its inhibition leads to an arrest in spermatocyte development.[2] By inhibiting CDK2, this compound effectively disrupts this process, leading to a failure in the production of viable sperm.

Quantitative Data on the Effects of this compound

Preclinical studies in mice have provided quantitative data on the efficacy of this compound in disrupting spermatogenesis. The key findings are summarized in the tables below.

Table 1: In Vitro Activity of this compound

ParameterValueReference
CDK2 IC5087 nM[1]
CDK2 Binding Affinity (KD)7.4 nM[4]

Table 2: In Vivo Effects of this compound in Mice

ParameterVehicle ControlThis compound Treated% ChangeDuration of TreatmentReference
Sperm CountNot reportedNot reported45% reduction28 days[3]

Further quantitative data on sperm motility, morphology, and hormone levels (Testosterone, LH, FSH) from the in vivo studies are not yet publicly available.

Signaling Pathways

The diagram below illustrates the proposed signaling pathway of CDK2 in spermatogenesis and the point of intervention for this compound.

CDK2_Spermatogenesis_Pathway cluster_G1_S G1/S Transition in Spermatogonia cluster_Meiosis Meiosis I in Spermatocytes CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activation pRb pRb CDK2->pRb Phosphorylation E2F E2F pRb->E2F Inhibition S_phase_genes S-phase Genes E2F->S_phase_genes Transcription CyclinA Cyclin A CDK2_meiosis CDK2 CyclinA->CDK2_meiosis Activation Meiotic_events Homologous Pairing, Recombination CDK2_meiosis->Meiotic_events Spermatid_formation Spermatid Formation Meiotic_events->Spermatid_formation EF4_177 This compound EF4_177->CDK2 Allosteric Inhibition EF4_177->CDK2_meiosis Allosteric Inhibition Spermatogonia Spermatogonia cluster_G1_S cluster_G1_S Spermatocytes Spermatocytes cluster_Meiosis cluster_Meiosis

Caption: CDK2 signaling in spermatogenesis and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

In Vivo Mouse Study for Spermatogenesis Inhibition
  • Animal Model: The specific strain of mice used in the primary study by Faber et al. (2023) is not explicitly stated in the available abstracts. However, CD-1 or C57BL/6 mice are commonly used for such studies.

  • Compound Administration: this compound is orally bioavailable.[1] The exact dosage, frequency, and vehicle used for the 28-day study that resulted in a 45% sperm count reduction are not detailed in the currently available literature. A typical administration protocol would involve daily oral gavage.

  • Sperm Collection and Analysis:

    • Following the treatment period, mice are euthanized.

    • The cauda epididymides are dissected and placed in a pre-warmed buffer (e.g., M2 medium).

    • Sperm are allowed to swim out for a defined period (e.g., 15-30 minutes) at 37°C.

    • Sperm suspension is collected and diluted for analysis.

    • Sperm Count: A hemocytometer or a specialized sperm counting chamber is used to determine the sperm concentration.

    • Sperm Motility: Analysis is typically performed using a Computer-Aided Sperm Analysis (CASA) system or by manual assessment under a microscope to categorize sperm as motile, progressively motile, or immotile.

    • Sperm Morphology: Sperm smears are prepared on microscope slides, fixed, and stained (e.g., with Eosin-Nigrosin or Papanicolaou stain) to assess the percentage of normal and abnormal sperm morphologies.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and CDK2.

  • Instrumentation: A high-sensitivity microcalorimeter is used.

  • Sample Preparation:

    • Recombinant CDK2 protein is purified and dialyzed extensively against the ITC buffer.

    • This compound is dissolved in the same dialysis buffer to the desired concentration. It is critical that the buffer for the protein and the ligand are identical to minimize heats of dilution.

  • Experimental Procedure:

    • The sample cell is filled with a solution of CDK2 (typically in the low micromolar range).

    • The injection syringe is filled with a solution of this compound (typically 10-20 fold higher concentration than the protein).

    • A series of small injections of the this compound solution are made into the CDK2 solution in the sample cell.

    • The heat change associated with each injection is measured.

    • The data are then fit to a binding model to determine the thermodynamic parameters.

Kinase Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against CDK2.

  • Enzyme and Substrate: Recombinant active CDK2/Cyclin complex is used as the enzyme source. A specific peptide substrate for CDK2 is utilized.

  • Assay Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to the substrate by the kinase. The amount of phosphorylated substrate is then quantified.

  • Procedure:

    • The CDK2/Cyclin complex is incubated with varying concentrations of this compound.

    • The kinase reaction is initiated by the addition of the peptide substrate and ATP (often radiolabeled ATP, e.g., [γ-³²P]ATP, or using a fluorescence-based detection method).

    • The reaction is allowed to proceed for a defined time at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is measured.

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Experimental Workflows

The following diagrams illustrate the typical workflows for the in vivo and in vitro characterization of this compound.

InVivo_Workflow start Start: In Vivo Study animal_model Select Animal Model (e.g., CD-1 Mice) start->animal_model dosing Oral Administration of This compound or Vehicle animal_model->dosing treatment_period 28-Day Treatment Period dosing->treatment_period euthanasia Euthanasia and Tissue Collection treatment_period->euthanasia sperm_analysis Epididymal Sperm Analysis (Count, Motility, Morphology) euthanasia->sperm_analysis hormone_analysis Serum Hormone Analysis (Testosterone, LH, FSH) euthanasia->hormone_analysis histology Testicular Histology euthanasia->histology data_analysis Data Analysis and Statistical Comparison sperm_analysis->data_analysis hormone_analysis->data_analysis histology->data_analysis end End: In Vivo Efficacy Determined data_analysis->end

Caption: In vivo experimental workflow for this compound.

InVitro_Workflow start Start: In Vitro Characterization protein_prep Recombinant CDK2 Protein Expression and Purification start->protein_prep compound_prep This compound Synthesis and Purification start->compound_prep itc Isothermal Titration Calorimetry (Binding Affinity) protein_prep->itc kinase_assay Kinase Inhibition Assay (IC50 Determination) protein_prep->kinase_assay selectivity_assay Kinase Selectivity Profiling (vs. other CDKs) protein_prep->selectivity_assay compound_prep->itc compound_prep->kinase_assay compound_prep->selectivity_assay data_analysis Data Analysis and Parameter Determination itc->data_analysis kinase_assay->data_analysis selectivity_assay->data_analysis end End: In Vitro Profile Established data_analysis->end

Caption: In vitro experimental workflow for this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the pursuit of a non-hormonal male contraceptive. Its novel allosteric mechanism of action, high potency, and selectivity for CDK2 make it a compelling lead compound for further development. The preclinical data demonstrating a reduction in sperm count in mice are promising.

Future research should focus on several key areas:

  • Comprehensive In Vivo Studies: Detailed dose-response studies are needed to determine the optimal dose for maximal efficacy with minimal side effects. These studies should include a thorough analysis of sperm motility and morphology, as well as a complete reversibility study to ensure the contraceptive effect is not permanent.

  • Hormonal Profiling: A detailed analysis of the effects of this compound on the hypothalamic-pituitary-gonadal axis is crucial to confirm its non-hormonal mechanism of action.

  • Toxicology and Safety Pharmacology: Extensive safety studies in multiple animal species are required to identify any potential toxicities before advancing to clinical trials.

  • Pharmacokinetics in Different Species: Understanding the pharmacokinetic profile of this compound in other species, including non-human primates, will be important for predicting its behavior in humans.

References

EF-4-177: A Technical Whitepaper on a Novel Allosteric CDK2 Inhibitor for Male Contraception

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of non-hormonal male contraceptives represents a significant unmet need in reproductive health. EF-4-177 has emerged as a promising preclinical candidate, acting as a potent and selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of spermatogenesis. This document provides an in-depth technical overview of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and development workflow.

Introduction

Current male contraceptive options are limited to condoms and vasectomy, highlighting the urgent need for reversible, non-hormonal alternatives.[1] this compound is a novel small molecule that targets CDK2, an enzyme crucial for the progression of meiosis in spermatocytes.[2][3][4] Unlike traditional kinase inhibitors that target the highly conserved ATP-binding site, this compound binds to a distinct allosteric pocket, offering the potential for greater selectivity and a more favorable safety profile.[3][4] Preclinical studies in mice have demonstrated that this compound can significantly reduce sperm counts, positioning it as a viable candidate for further development.[1][2] This whitepaper serves as a comprehensive technical guide for researchers and drug development professionals interested in the advancement of this compound.

Mechanism of Action: Allosteric Inhibition of CDK2 in Spermatogenesis

This compound functions by binding to a previously identified allosteric pocket on CDK2.[3][4] This binding is negatively cooperative with the binding of cyclins, which are essential for CDK2 activation.[5] By stabilizing an inactive conformation of CDK2, this compound prevents its interaction with crucial partners in the meiotic process, such as Cyclin A and Speedy 1 (SPY1).

The catalytic activity of CDK2 is essential for the proper progression of meiotic prophase I in male germ cells. Specifically, CDK2 is involved in:

  • Homologous Chromosome Pairing and Synapsis: CDK2 activity is required for the correct pairing and synapsis of homologous chromosomes. Its inhibition leads to incomplete chromosome pairing and extensive non-homologous synapsis.

  • DNA Double-Strand Break (DSB) Repair: The repair of programmed DSBs, a critical step in meiotic recombination, is dependent on CDK2. Inhibition of CDK2 results in the accumulation of unrepaired DSBs.

  • Telomere Attachment and Sex Body Formation: Proper attachment of telomeres to the nuclear envelope and the formation of the sex body are also regulated by CDK2.

The inhibition of these processes by this compound leads to an arrest of spermatocytes in a pachytene-like stage of meiosis I and their subsequent apoptosis, ultimately resulting in a reduction in sperm count.

CDK2_Signaling_Pathway cluster_meiosis Meiotic Prophase I in Spermatocytes cluster_cdk2 CDK2 Regulation Spermatogonia Spermatogonia Spermatocytes Spermatocytes Spermatogonia->Spermatocytes DSB_Formation DNA Double-Strand Break Formation Spermatocytes->DSB_Formation Homologous_Pairing Homologous Chromosome Pairing & Synapsis DSB_Formation->Homologous_Pairing Recombination Meiotic Recombination (DSB Repair) Homologous_Pairing->Recombination Pachytene_Stage Pachytene Stage Progression Recombination->Pachytene_Stage Apoptosis Apoptosis Pachytene_Stage->Apoptosis Arrest leads to Reduced_Sperm_Count Reduced_Sperm_Count Meiosis II & Spermiogenesis Meiosis II & Spermiogenesis Pachytene_Stage->Meiosis II & Spermiogenesis Apoptosis->Reduced_Sperm_Count CDK2 CDK2 Cyclin_SPY1 Cyclin A / Speedy 1 (SPY1) Active_CDK2 Active CDK2 Complex Active_CDK2->Homologous_Pairing Promotes Active_CDK2->Recombination Promotes Active_CDK2->Pachytene_Stage Promotes CDK2Cyclin_SPY1 CDK2Cyclin_SPY1 CDK2Cyclin_SPY1->Active_CDK2 This compound This compound This compound->CDK2 Allosteric Inhibition

Caption: Signaling pathway of this compound in spermatogenesis.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity of this compound

ParameterValueAssayTargetReference
IC50 87 nMp-Cl-ANS DisplacementCDK2/cyclinE[1]
Kd 7.4 nMIsothermal Titration Calorimetry (ITC)CDK2[5]

Table 2: In Vivo Efficacy of this compound in Mice

ParameterValueAnimal ModelDosing RegimenDurationReference
Sperm Count Reduction 45%CD-1 Mice10 mg/kg, oral28 days[6]

Table 3: Physicochemical and Pharmacokinetic Properties of this compound

ParameterValue/DescriptionMethodReference
Molecular Weight 431.38 g/mol -[5]
Formula C18H14F5N3O2S-[5]
Oral Bioavailability Orally activeIn vivo mouse studies[3][4]
Metabolic Stability Metabolically stableIn vitro microsome incubation[3][4]
Half-life (t1/2) Long half-life observed in miceIn vivo mouse studies[1]
Tissue Distribution Distributes into the testisIn vivo mouse studies[2]

Note: Detailed pharmacokinetic parameters (Cmax, Tmax, AUC) and comprehensive safety/toxicology data for this compound are not yet publicly available.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of this compound.

p-Cl-ANS Displacement Assay

This fluorescence-based assay is used to identify and characterize compounds that bind to the allosteric pocket of CDK2.

  • Principle: The fluorescent probe p-chloro-8-anilino-1-naphthalenesulfonic acid (p-Cl-ANS) binds to the hydrophobic allosteric pocket of CDK2, resulting in a high fluorescence signal. Compounds that also bind to this pocket will displace p-Cl-ANS, leading to a decrease in fluorescence.

  • Reagents:

    • Purified recombinant human CDK2 protein

    • p-Cl-ANS stock solution in DMSO

    • Test compounds (e.g., this compound) dissolved in DMSO

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

  • Procedure:

    • Add CDK2 protein to the wells of a 384-well black, clear-bottom plate.

    • Add p-Cl-ANS to the wells.

    • Add test compounds at various concentrations.

    • Incubate the plate at room temperature.

    • Measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 485 nm).

    • To differentiate allosteric from ATP-site binders, the assay can be performed in the presence of a saturating concentration of an ATP-competitive inhibitor (e.g., staurosporine). A significant shift in the IC50 value indicates an ATP-site binder.

  • Data Analysis: The decrease in fluorescence is plotted against the compound concentration to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and CDK2.

  • Principle: ITC measures the heat change that occurs when two molecules interact. A solution of the ligand (this compound) is titrated into a solution of the protein (CDK2) in the sample cell of a calorimeter. The heat released or absorbed is measured after each injection.

  • Reagents:

    • Highly purified, concentrated recombinant human CDK2 protein in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • This compound dissolved in the same buffer. The final DMSO concentration should be matched between the protein and ligand solutions to minimize heats of dilution.

  • Procedure:

    • Degas both the protein and ligand solutions.

    • Load the CDK2 solution into the sample cell and the this compound solution into the injection syringe.

    • Perform a series of small injections of this compound into the CDK2 solution while maintaining a constant temperature.

    • Record the heat change after each injection.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, n, and ΔH.

In Vivo Mouse Contraceptive Study

This study evaluates the efficacy of this compound in reducing sperm count in a preclinical animal model.

  • Animal Model: Adult male CD-1 mice.

  • Dosing:

    • Treatment Group: this compound administered orally (e.g., via oral gavage) at a specified dose (e.g., 10 mg/kg).

    • Vehicle Control Group: Mice receive the vehicle solution without the active compound.

  • Procedure:

    • Acclimatize the mice to the housing conditions.

    • Administer the treatment or vehicle daily for a specified duration (e.g., 28 days).

    • Monitor the animals for any signs of toxicity, including changes in body weight and behavior.

    • At the end of the treatment period, euthanize the mice.

    • Collect the caudae epididymides and process them to release the sperm.

    • Determine the sperm concentration using a hemocytometer or other sperm counting method.

  • Data Analysis: Compare the mean sperm counts between the treatment and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental and Developmental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical development of a male contraceptive agent like this compound.

Experimental_Workflow cluster_discovery Discovery & Lead Optimization cluster_preclinical Preclinical Development Target_ID Target Identification (CDK2) Assay_Dev Assay Development (p-Cl-ANS Displacement) Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_Validation Hit Validation (ITC, Orthogonal Assays) HTS->Hit_Validation Lead_Opt Lead Optimization (SAR Studies) Hit_Validation->Lead_Opt This compound Identification of This compound Lead_Opt->this compound In_Vitro_Char In Vitro Characterization (Potency, Selectivity) This compound->In_Vitro_Char ADME ADME/PK Studies (Metabolic Stability, Bioavailability) In_Vitro_Char->ADME In_Vivo_Efficacy In Vivo Efficacy (Mouse Contraceptive Model) ADME->In_Vivo_Efficacy Tox Safety & Toxicology (Histopathology, Clinical Chemistry) In_Vivo_Efficacy->Tox IND IND-Enabling Studies Tox->IND

References

An In-depth Technical Guide on the Pharmacokinetic Properties of EF-4-177

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EF-4-177 is a potent, selective, and orally active allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] It demonstrates nanomolar affinity for CDK2 and exhibits selectivity over the structurally similar CDK1.[1][2] Developed as a potential non-hormonal male contraceptive, this compound has shown to be metabolically stable and orally bioavailable, effectively disrupting spermatogenesis in preclinical models.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), based on available preclinical data. The guide also details relevant experimental protocols and visualizes key pathways associated with its mechanism of action.

Pharmacokinetic Profile

Based on preclinical studies in mice, this compound exhibits a favorable pharmacokinetic profile characterized by metabolic stability, oral bioavailability, and distribution to its target tissue.

Data Presentation

While specific quantitative values for parameters such as Cmax, Tmax, and absolute bioavailability are not publicly available, the following tables summarize the qualitative and semi-quantitative pharmacokinetic data for this compound derived from in vitro and in vivo studies.

Table 1: In Vitro Metabolic Stability of this compound

SpeciesSystemHalf-life (t½)Intrinsic Clearance (CLint)
HumanLiver MicrosomesLongLow
MouseLiver MicrosomesLongLow

Data derived from Faber et al., J Med Chem. 2023.

Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice

Route of AdministrationBioavailabilityHalf-life (t½)Distribution
OralOrally BioavailableLongAdequately distributes to testis tissue

Data derived from Faber et al., J Med Chem. 2023.

Experimental Protocols

The following sections describe the general methodologies employed in the key experiments to determine the pharmacokinetic properties of this compound.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the metabolic stability of this compound in human and mouse liver microsomes to predict its intrinsic clearance.

Protocol:

  • Incubation Preparation: Human or mouse liver microsomes are incubated with this compound at a predetermined concentration (e.g., 1 µM) in a phosphate (B84403) buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is quenched by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of this compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining this compound is plotted against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½), from which the intrinsic clearance (CLint) is determined.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in mice.

Protocol:

  • Animal Model: Male CD-1 mice are used for the study.

  • Drug Administration:

    • Intravenous (IV) Group: A cohort of mice receives a single bolus injection of this compound in a suitable vehicle via the tail vein to determine the pharmacokinetic parameters after direct systemic administration.

    • Oral (PO) Group: Another cohort of mice receives a single dose of this compound via oral gavage to assess its oral absorption and bioavailability.

  • Blood Sampling: Blood samples are collected from the mice at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated by comparing the AUC from the oral administration group to the AUC from the intravenous administration group, adjusted for the dose.

  • Tissue Distribution (Optional): At the end of the study, tissues of interest (e.g., testes) can be harvested to determine the concentration of this compound, providing insight into its tissue distribution.

Signaling Pathway and Mechanism of Action

This compound functions as an allosteric inhibitor of CDK2. CDK2 is a key regulator of the cell cycle, particularly the G1 to S phase transition. In the context of spermatogenesis, CDK2 activity is essential for the proper progression of meiosis.

Allosteric Inhibition of CDK2 by this compound

The following diagram illustrates the mechanism of allosteric inhibition of CDK2 by this compound.

Allosteric_Inhibition cluster_0 Inactive State cluster_1 Active State CDK2_inactive CDK2 (Inactive Conformation) CDK2_active CDK2 (Active Conformation) CDK2_inactive->CDK2_active Conformational Change Inhibited_Complex This compound-CDK2 Complex (Inactive) CDK2_inactive->Inhibited_Complex Stabilizes Inactive State EF4177 This compound Binding Binds to Allosteric Site EF4177->Binding Binding->CDK2_inactive CDK2_active->CDK2_inactive Conformational Change Complex CDK2/Cyclin Complex (Active) CDK2_active->Complex Forms active complex Cyclin Cyclin E/A Cyclin->CDK2_active Phosphorylation Substrate Phosphorylation (e.g., Rb) Complex->Phosphorylation Phosphorylates Substrates Inhibited_Complex->No_Cyclin_Binding Prevents Cyclin Binding Inhibited_Complex->No_Phosphorylation Inhibition of Kinase Activity CellCycle Cell Cycle Progression Phosphorylation->CellCycle Drives G1/S Transition

Caption: Mechanism of allosteric inhibition of CDK2 by this compound.

CDK2 Signaling Pathway in Cell Cycle Progression

The diagram below outlines the canonical CDK2 signaling pathway that is disrupted by this compound, leading to cell cycle arrest.

CDK2_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Cyclin_D_CDK46 Cyclin D / CDK4/6 Receptor->Cyclin_D_CDK46 Activates Rb_E2F_inactive Rb-E2F Complex (Inactive) Cyclin_D_CDK46->Rb_E2F_inactive Phosphorylates Rb pRb Phosphorylated Rb Rb_E2F_inactive->pRb E2F_active E2F (Active) pRb->E2F_active Releases E2F Cyclin_E Cyclin E Transcription E2F_active->Cyclin_E Promotes S_Phase_Genes S-Phase Gene Transcription E2F_active->S_Phase_Genes Cyclin_E_protein Cyclin E Protein Cyclin_E->Cyclin_E_protein CDK2 CDK2 Cyclin_E_CDK2 Cyclin E / CDK2 Complex Cyclin_E_CDK2->Rb_E2F_inactive Hyperphosphorylates Rb (Positive Feedback) G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition EF4177 This compound Inhibition Allosteric Inhibition EF4177->Inhibition Inhibition->CDK2 Inhibits Cyclin_E_proteinCDK2 Cyclin_E_proteinCDK2 Cyclin_E_proteinCDK2->Cyclin_E_CDK2 Forms Complex

Caption: CDK2 signaling pathway in G1/S phase cell cycle progression.

Conclusion

This compound is a promising allosteric CDK2 inhibitor with favorable pharmacokinetic properties for oral administration. Its metabolic stability and ability to distribute to the testes underscore its potential as a non-hormonal male contraceptive. Further detailed quantitative pharmacokinetic studies will be crucial for its continued development and potential translation to clinical trials. The unique allosteric mechanism of inhibition offers a high degree of selectivity, which is a significant advantage for minimizing off-target effects. This technical guide provides a foundational understanding of the pharmacokinetic profile and mechanism of action of this compound for researchers and drug development professionals in the field.

References

EF-4-177: An In-Depth Technical Guide on Oral Bioavailability and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EF-4-177 is a potent and selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2) that has demonstrated significant potential as a non-hormonal male contraceptive.[1][2][3] Preclinical studies have highlighted its metabolic stability and oral bioavailability, which are critical attributes for a viable therapeutic agent.[1][2][3] This technical guide provides a comprehensive overview of the available data on the oral bioavailability and stability of this compound. It is important to note that while the primary literature confirms these favorable properties, specific quantitative data from these studies are not publicly available. This guide, therefore, presents the qualitative findings from existing research and furnishes detailed, representative experimental protocols for assessing these key pharmacokinetic parameters. Furthermore, this document includes visualizations of the CDK2 signaling pathway and experimental workflows to provide a deeper understanding of the compound's mechanism and evaluation process.

Oral Bioavailability

This compound has been consistently described as an orally bioavailable compound in multiple studies.[1][2][3] This characteristic is a significant advantage for its development as a therapeutic, suggesting that it can be effectively absorbed from the gastrointestinal tract into the systemic circulation to reach its target, the CDK2 in testicular germ cells. However, specific quantitative pharmacokinetic parameters from in vivo studies in animal models have not been detailed in the publicly accessible literature.

Quantitative Oral Bioavailability Data

The following table summarizes the key pharmacokinetic parameters that are typically determined in oral bioavailability studies. The values for this compound are not currently available in the public domain.

ParameterDescriptionValue for this compound
Cmax Maximum (or peak) serum concentration that a drug achieves.Data not available in public sources
Tmax Time at which the Cmax is observed.Data not available in public sources
AUC (0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration.Data not available in public sources
AUC (0-inf) Area under the plasma concentration-time curve from time 0 to infinity.Data not available in public sources
Elimination half-life of the drug.Data not available in public sources
F% Absolute oral bioavailability, the fraction of the orally administered dose that reaches systemic circulation.Data not available in public sources
Experimental Protocol: In Vivo Oral Bioavailability Study in Mice

This protocol describes a representative method for determining the oral bioavailability of a test compound like this compound in a mouse model.

Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of this compound following oral and intravenous (IV) administration in mice.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)

  • Vehicle for IV administration (e.g., saline with 5% DMSO and 10% Solutol HS 150)

  • Male CD-1 mice (8 weeks old)

  • Dosing gavage needles

  • Syringes and needles for IV injection and blood collection

  • Microcentrifuge tubes with anticoagulant (e.g., K2EDTA)

  • Analytical equipment: LC-MS/MS system

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.

  • Dosing:

    • Oral (PO) Group: Administer this compound at a defined dose (e.g., 10 mg/kg) via oral gavage.

    • Intravenous (IV) Group: Administer this compound at a lower dose (e.g., 1 mg/kg) via tail vein injection.

  • Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately transfer blood samples into anticoagulant-coated tubes, mix gently, and centrifuge at 4°C to separate the plasma.

  • Sample Analysis:

    • Extract this compound from plasma samples using protein precipitation with acetonitrile (B52724).

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for both PO and IV groups using non-compartmental analysis software.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Stability

This compound is reported to be a metabolically stable compound.[1][2][3] This stability is crucial for maintaining therapeutic concentrations in the body for an adequate duration. Enhanced metabolic stability often translates to a longer half-life, allowing for less frequent dosing.

Quantitative Stability Data

The following table outlines key parameters used to assess the metabolic stability of a compound. Specific values for this compound are not publicly available.

AssayParameterDescriptionValue for this compound
Microsomal Stability t½ (min) Half-life in the presence of liver microsomes.Data not available in public sources
Clint (µL/min/mg protein) Intrinsic clearance rate.Data not available in public sources
Plasma Stability % Remaining at 2h Percentage of the compound remaining after incubation in plasma.Data not available in public sources
pH Stability % Remaining at 24h Percentage of the compound remaining after incubation at various pH values (e.g., pH 1.2, 6.8, 7.4).Data not available in public sources
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol provides a representative method for evaluating the metabolic stability of a test compound like this compound using liver microsomes.[4][5][6][7][8]

Objective: To determine the in vitro metabolic stability of this compound in human and mouse liver microsomes.

Materials:

  • This compound

  • Pooled human and mouse liver microsomes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in phosphate buffer to the final desired concentration (e.g., 1 µM).

    • Prepare the microsomal solution in phosphate buffer.

  • Incubation:

    • Add the microsomal solution and the this compound solution to the wells of a 96-well plate.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points:

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Visualizations

Signaling Pathway of CDK2 in Spermatogenesis

The following diagram illustrates the central role of CDK2 in the regulation of male germ cell development. This compound acts as an allosteric inhibitor of CDK2, thereby disrupting this pathway.

CDK2_Spermatogenesis_Pathway cluster_regulation Regulation of CDK2 Activity cluster_process Spermatogenesis Progression CyclinE Cyclin E Active_CDK2_CyclinE Active CDK2/Cyclin E Complex CyclinE->Active_CDK2_CyclinE CyclinA Cyclin A Active_CDK2_CyclinA Active CDK2/Cyclin A Complex CyclinA->Active_CDK2_CyclinA CDK2 CDK2 CDK2->Active_CDK2_CyclinE CDK2->Active_CDK2_CyclinA Spermatogonia Spermatogonia (Self-renewal & Differentiation) Active_CDK2_CyclinE->Spermatogonia Meiosis Meiosis I Active_CDK2_CyclinA->Meiosis Promotes S/G2 Transition Gonocytes Gonocytes Gonocytes->Spermatogonia Spermatogonia->Meiosis Spermatocytes Spermatocytes Meiosis->Spermatocytes EF4_177 This compound EF4_177->CDK2 Allosteric Inhibition

CDK2 signaling pathway in spermatogenesis and the inhibitory action of this compound.
Experimental Workflow for Oral Bioavailability Study

The diagram below outlines the key steps in a typical in vivo study to determine the oral bioavailability of a compound.

Oral_Bioavailability_Workflow start Start acclimatization Animal Acclimatization start->acclimatization dosing Dosing (Oral and IV Groups) acclimatization->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep lc_ms_analysis LC-MS/MS Analysis plasma_prep->lc_ms_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) lc_ms_analysis->pk_analysis bioavailability_calc Calculate Oral Bioavailability (F%) pk_analysis->bioavailability_calc end End bioavailability_calc->end

Workflow for an in vivo oral bioavailability study.
Experimental Workflow for Microsomal Stability Assay

This diagram illustrates the process for assessing the metabolic stability of a compound in vitro using liver microsomes.

Microsomal_Stability_Workflow start Start preparation Prepare Reagents (Compound, Microsomes, Buffer) start->preparation pre_incubation Pre-incubation at 37°C preparation->pre_incubation reaction_initiation Initiate Reaction with NADPH pre_incubation->reaction_initiation time_point_quenching Quench Reaction at Time Points reaction_initiation->time_point_quenching protein_precipitation Protein Precipitation (Centrifugation) time_point_quenching->protein_precipitation supernatant_analysis LC-MS/MS Analysis of Supernatant protein_precipitation->supernatant_analysis data_analysis Data Analysis (t½, Clint) supernatant_analysis->data_analysis end End data_analysis->end

Workflow for an in vitro microsomal stability assay.

References

An In-Depth Technical Guide to EF-4-177: A Potent and Selective Allosteric CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EF-4-177 is a novel, potent, and selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Its unique mechanism of action, targeting an allosteric site rather than the highly conserved ATP-binding pocket, confers significant selectivity over other kinases, including the closely related CDK1. This attribute makes this compound a promising candidate for therapeutic applications where selective CDK2 inhibition is desired, such as in oncology and as a potential non-hormonal male contraceptive. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound.

Chemical and Physical Properties

This compound, with the CAS number 2891574-93-7, is an anthranilic acid derivative.[1] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 2891574-93-7[1]
Molecular Formula C₁₈H₁₄F₅N₃O₂S[1]
Molecular Weight 431.38 g/mol [1]
IUPAC Name 2-((2-(6-cyano-1H-indol-3-yl)ethyl)amino)-5-(pentafluoro-λ⁶-sulfaneyl)benzoic acid
Appearance Solid[1]
Solubility Soluble in DMSO[1]
Storage Store at -20°C for long-term[1]

Mechanism of Action: Allosteric Inhibition of CDK2

This compound functions as a type III inhibitor, binding to an allosteric pocket on the CDK2 enzyme. This binding is negatively cooperative with the binding of cyclin, a necessary activator for CDK2's kinase activity.[1] By stabilizing an inactive conformation of CDK2, this compound prevents the conformational changes required for cyclin binding and subsequent activation. This allosteric inhibition mechanism is distinct from traditional ATP-competitive inhibitors and is the basis for its high selectivity for CDK2 over other kinases.

The binding of this compound to the allosteric site of CDK2 has been characterized with a dissociation constant (Kd) of 7.4 nM, as determined by isothermal titration calorimetry (ITC), and an IC₅₀ of 87 nM.[2] This high affinity and potent inhibition of CDK2's activity underscore its potential as a therapeutic agent.

cluster_0 CDK2 Activation Pathway cluster_1 Inhibition by this compound Inactive CDK2 Inactive CDK2 Active CDK2/Cyclin Complex Active CDK2/Cyclin Complex Inactive CDK2->Active CDK2/Cyclin Complex Cyclin Binding Inactive CDK2-EF-4-177 Complex Inactive CDK2-EF-4-177 Complex Inactive CDK2->Inactive CDK2-EF-4-177 Complex Allosteric Binding Cyclin Cyclin Cyclin->Active CDK2/Cyclin Complex Substrate Phosphorylation Substrate Phosphorylation Active CDK2/Cyclin Complex->Substrate Phosphorylation This compound This compound This compound->Inactive CDK2-EF-4-177 Complex No Cyclin Binding No Cyclin Binding Inactive CDK2-EF-4-177 Complex->No Cyclin Binding

CDK2 activation and its allosteric inhibition by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A general method for producing the tryptamine (B22526) derivative required for the final compound has been previously described.[3] The key final step is an SNAr (Nucleophilic Aromatic Substitution) reaction or an Ullmann coupling to link the tryptamine moiety with the substituted benzoic acid derivative.[3]

General SNAr Method:

  • Dissolve the appropriate tryptamine precursor and the fluorinated benzoic acid derivative in a suitable aprotic polar solvent (e.g., DMF or DMSO).

  • Add a non-nucleophilic base (e.g., diisopropylethylamine) to the reaction mixture.

  • Heat the reaction mixture to facilitate the substitution reaction.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, perform an aqueous workup to remove the solvent and excess reagents.

  • Purify the crude product by column chromatography to yield the final compound, this compound.

Tryptamine Derivative Tryptamine Derivative SNAr or Ullmann Coupling SNAr or Ullmann Coupling Tryptamine Derivative->SNAr or Ullmann Coupling Substituted Benzoic Acid Substituted Benzoic Acid Substituted Benzoic Acid->SNAr or Ullmann Coupling Purification Purification SNAr or Ullmann Coupling->Purification This compound This compound Purification->this compound

General synthetic workflow for this compound.
p-Cl-ANS Displacement Assay for CDK2 Binding

To determine the binding affinity of this compound to the allosteric site of CDK2, a fluorescent displacement assay using p-chloro-8-anilino-1-naphthalenesulfonic acid (p-Cl-ANS) can be employed.

Protocol:

  • Prepare a solution of purified CDK2 protein in a suitable buffer (e.g., PBS pH 7.4).

  • Add p-Cl-ANS to the CDK2 solution and allow it to incubate to establish a baseline fluorescence.

  • Prepare serial dilutions of this compound in the same buffer.

  • Add the this compound dilutions to the CDK2/p-Cl-ANS mixture in a 384-well plate format.

  • Incubate the plate at room temperature for a defined period.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for p-Cl-ANS.

  • The displacement of p-Cl-ANS by this compound will result in a decrease in fluorescence.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Studies: Effect on Spermatogenesis in Mice

The potential of this compound as a male contraceptive has been evaluated in mouse models by assessing its impact on sperm count.

Protocol:

  • Acclimate adult male mice (e.g., CD-1 strain) to the housing conditions for at least one week.

  • Administer this compound orally to the treatment group at a predetermined dose and frequency. A vehicle control group should receive the formulation without the active compound.

  • Continue the treatment for a period sufficient to cover at least one full cycle of spermatogenesis in mice (approximately 35 days).

  • At the end of the treatment period, euthanize the mice and collect the cauda epididymides.

  • Mince the epididymal tissue in a suitable buffer to allow sperm to disperse.

  • Count the number of sperm using a hemocytometer or an automated sperm counter.

  • Statistically analyze the sperm counts between the treated and control groups to determine the effect of this compound.

Studies have shown that oral administration of this compound to mice leads to a significant reduction in sperm count, demonstrating its potential to disrupt spermatogenesis.[1]

Pharmacokinetics and Metabolic Stability

This compound exhibits favorable pharmacokinetic properties, including good metabolic stability and oral bioavailability.[3][4] In studies using human and mouse liver microsomes, this compound demonstrated a significantly longer half-life compared to earlier lead compounds.[4] When administered orally to mice, this compound showed a long half-life in plasma and good distribution to the testes.[4]

Conclusion

This compound is a highly promising allosteric inhibitor of CDK2 with potent and selective activity. Its unique mechanism of action and favorable preclinical data make it a valuable tool for research and a strong candidate for further development in therapeutic areas where CDK2 plays a critical role. This technical guide provides a foundational understanding of its properties and the experimental methodologies used for its characterization.

References

Methodological & Application

Application Notes and Protocols for EF-4-177 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EF-4-177 is a potent and selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3][4] Unlike traditional ATP-competitive inhibitors, this compound binds to a distinct allosteric pocket on the CDK2 enzyme.[3][5] This binding is negatively cooperative with the binding of cyclin, a critical activator of CDK2, providing a unique mechanism for its inhibitory action.[2][5][6] This allosteric inhibition confers high selectivity for CDK2 over other closely related kinases, such as CDK1.[3][4][5] Preclinical studies have demonstrated that this compound can disrupt spermatogenesis, suggesting its potential as a non-hormonal male contraceptive agent.[1][3][4]

CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[6][7] The complex of CDK2 with cyclin E and subsequently cyclin A phosphorylates various substrate proteins, including the Retinoblastoma protein (pRb).[6][7] Phosphorylation of pRb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and entry into the S phase of the cell cycle. By inhibiting CDK2, this compound can induce cell cycle arrest and inhibit cell proliferation.

These application notes provide an overview of the in vitro properties of this compound and detailed protocols for its characterization using various biochemical and cell-based assays.

Data Presentation

Quantitative Inhibitory and Binding Data for this compound
ParameterValueAssay TypeTargetNotes
IC50 87 nMEnzyme Inhibition AssayCDK2Represents the concentration of this compound required to inhibit 50% of CDK2 enzymatic activity.[1]
KD 7.4 nMIsothermal Titration Calorimetry (ITC)CDK2Represents the equilibrium dissociation constant, a measure of binding affinity.[2]

Signaling Pathway and Experimental Workflow

CDK2 Signaling Pathway

The following diagram illustrates the canonical signaling pathway involving CDK2 in the regulation of the G1/S phase transition of the cell cycle. This compound acts by allosterically inhibiting CDK2, thereby preventing the phosphorylation of pRb and blocking the downstream signaling cascade that leads to cell proliferation.

CDK2_Pathway cluster_0 GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK CyclinD_CDK46 Cyclin D / CDK4/6 RTK->CyclinD_CDK46 Activates pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates pRb_p p-pRb pRb_E2F->pRb_p E2F E2F pRb_E2F->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Upregulates S_Phase S-Phase Entry & DNA Replication E2F->S_Phase Activates CyclinE_CDK2->pRb_E2F Hyper-phosphorylates CyclinE_CDK2->S_Phase Promotes CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->S_Phase Maintains EF4177 This compound EF4177->CyclinE_CDK2 Inhibits EF4177->CyclinA_CDK2 Inhibits

Caption: The CDK2 signaling pathway in the G1/S phase transition.

General Experimental Workflow for In Vitro Characterization of this compound

Experimental_Workflow start Start: Characterization of this compound biochem Biochemical Assays start->biochem cell_based Cell-Based Assays start->cell_based enzyme_inhibition Enzyme Inhibition Assay (IC50 Determination) biochem->enzyme_inhibition binding_assay Biophysical Binding Assay (ITC/SPR for KD) biochem->binding_assay proliferation Cell Proliferation Assay (MTT / BrdU) cell_based->proliferation cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_based->cell_cycle western_blot Western Blot Analysis (pRb Phosphorylation) cell_based->western_blot end End: Comprehensive In Vitro Profile enzyme_inhibition->end binding_assay->end proliferation->end cell_cycle->end western_blot->end

Caption: A general workflow for the in vitro characterization of this compound.

Experimental Protocols

CDK2 Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a representative method to determine the half-maximal inhibitory concentration (IC50) of this compound against CDK2.

Materials:

  • Recombinant human CDK2/Cyclin E complex

  • This compound

  • Histone H1 (as substrate)

  • ATP, [γ-³²P]ATP

  • Assay Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Kinase-Glo® Luminescent Kinase Assay kit (alternative non-radioactive method)

  • 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 10 mM, serially diluted to cover a range from picomolar to micromolar. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Reaction:

    • In a 96-well plate, add 5 µL of the serially diluted this compound or DMSO (vehicle control).

    • Add 20 µL of a solution containing the CDK2/Cyclin E complex and Histone H1 in assay buffer. Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 25 µL of assay buffer containing ATP and [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Detection (Radioactive Method):

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Detection (Non-Radioactive Kinase-Glo® Method):

    • After the kinase reaction, add an equal volume of Kinase-Glo® reagent.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer. The signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) for Binding Affinity (KD) Determination

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH) of binding.

Materials:

  • Isothermal Titration Calorimeter

  • Recombinant human CDK2

  • This compound

  • ITC Buffer (e.g., PBS, pH 7.4)

  • DMSO

Procedure:

  • Sample Preparation:

    • Dialyze the purified CDK2 protein extensively against the ITC buffer.

    • Prepare a solution of this compound in the same ITC buffer with a matching concentration of DMSO. The final DMSO concentration should be low and identical in both the protein and ligand solutions to minimize heat of dilution effects.

  • ITC Experiment:

    • Load the CDK2 solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

    • Perform a series of injections of this compound into the CDK2 solution, recording the heat change after each injection.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • Human cell line (e.g., a cancer cell line with active CDK2, such as MCF-7 or U2OS)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of pRb Phosphorylation

This protocol is used to assess the effect of this compound on the CDK2 signaling pathway by measuring the phosphorylation status of its downstream target, pRb.

Materials:

  • Human cell line

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-pRb (Ser807/811), anti-total pRb, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat them with various concentrations of this compound or vehicle control for a defined period (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-pRb overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total pRb and a loading control like β-actin.

  • Data Analysis:

    • Quantify the band intensities and determine the ratio of phospho-pRb to total pRb and/or the loading control to assess the dose-dependent effect of this compound on pRb phosphorylation.

References

Application Notes and Protocols for EF-4-177, an Allosteric CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EF-4-177 is a potent and selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] Unlike traditional ATP-competitive inhibitors, this compound binds to a distinct allosteric pocket on the CDK2 enzyme. This unique mechanism of action confers high selectivity for CDK2 over other structurally similar kinases, such as CDK1.[2] The primary biological effect of this compound observed in preclinical studies is the disruption of spermatogenesis, leading to a reduction in sperm count.[3][4] This makes it a promising candidate for the development of non-hormonal male contraceptives.

These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound. The provided methodologies are based on standard cell biology techniques and can be adapted for various research applications, from basic mechanism-of-action studies to high-throughput screening.

Mechanism of Action: Allosteric Inhibition of CDK2

This compound functions by binding to an allosteric site on CDK2, which is separate from the ATP-binding pocket that is the target of many conventional kinase inhibitors.[3][5] This allosteric binding induces a conformational change in the CDK2 protein that is negatively cooperative with the binding of its activating partner, cyclin.[2][6] By preventing the stable association of the CDK2-cyclin complex, this compound effectively inhibits the kinase activity of CDK2, which is crucial for the G1 to S phase transition in the cell cycle.

Signaling Pathway Diagram

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Compound Prepare serial dilutions of this compound Incubate_24h->Prepare_Compound Treat_Cells Treat cells with this compound Incubate_24h->Treat_Cells Prepare_Compound->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT_MTS Add MTT or MTS reagent Incubate_48_72h->Add_MTT_MTS Incubate_1_4h Incubate for 1-4h Add_MTT_MTS->Incubate_1_4h Read_Absorbance Read absorbance Incubate_1_4h->Read_Absorbance Data_Analysis Data analysis and IC50 calculation Read_Absorbance->Data_Analysis End End Data_Analysis->End Cell_Cycle_Logic This compound This compound Inhibits_CDK2 Inhibits CDK2 activity This compound->Inhibits_CDK2 G1_S_Block Blocks G1/S transition Inhibits_CDK2->G1_S_Block G1_Accumulation Accumulation of cells in G1 phase G1_S_Block->G1_Accumulation S_G2M_Decrease Decrease in S and G2/M populations G1_S_Block->S_G2M_Decrease

References

Application Notes and Protocols for EF-4-177 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosing and administration of EF-4-177, a potent and selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2), in a mouse model. The information is based on preclinical studies evaluating its potential as a non-hormonal male contraceptive.

Compound Information

Compound NameThis compound
Mechanism of Action Allosteric inhibitor of CDK2[1][2][3]
Chemical Formula C₁₈H₁₄F₅N₃O₂S
Molecular Weight 431.38 g/mol
Primary Indication (Preclinical) Male Contraception (disruption of spermatogenesis)[1][2][3]
Administration Route Oral[1][2]

In Vivo Dosing and Administration Protocol

This protocol is for a 28-day study in CD-1 mice to evaluate the effect of this compound on sperm count.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • CD-1 mice (male, age-matched)

  • Oral gavage needles

  • Appropriate animal handling and restraint equipment

Procedure:

  • Animal Acclimation: Acclimate male CD-1 mice to the housing facility for at least one week prior to the start of the experiment.

  • Formulation Preparation:

    • Prepare a suspension of this compound in the chosen vehicle. The concentration of the suspension should be calculated based on the desired dose and the average weight of the mice.

    • For example, to achieve a dose of 30 mg/kg in a 25 g mouse with a dosing volume of 10 mL/kg, the concentration of the suspension would be 3 mg/mL.

    • Ensure the suspension is homogenous by thorough vortexing or sonication before each administration.

  • Dosing:

    • Administer this compound or vehicle control to the mice via oral gavage.

    • The recommended dosing volume for mice is typically 5-10 mL/kg.

    • Dosing should be performed once daily for 28 consecutive days.

  • Monitoring:

    • Monitor the animals daily for any signs of toxicity, such as changes in weight, behavior, or appearance. Slight toxicity was noted in the first week of dosing in one study[1].

    • Record body weights at least twice weekly.

  • Endpoint Analysis:

    • At the end of the 28-day treatment period, euthanize the mice.

    • Collect epididymides for sperm count analysis.

    • Blood samples can be collected for pharmacokinetic analysis.

    • Testes can be collected for histological examination.

Pharmacokinetic and Efficacy Data

The following tables summarize the pharmacokinetic parameters and efficacy of this compound in mice.

Table 1: Pharmacokinetic Profile of this compound in Mice

ParameterValueSpecies/StrainAdministration RouteReference
Half-life (t½) 7-fold longer than control compoundMouseOral[1]
Bioavailability Orally bioavailableMouseOral[1][2][3]
Distribution Distributes to plasma and testisMouseOral[1]
Clearance LowMouseNot specified[1]

Table 2: Efficacy of this compound on Sperm Count in CD-1 Mice

Treatment GroupDurationSperm Count (x 10⁶)Percent Reduction vs. VehicleReference
Vehicle 28 days37.0 ± 7.8-[1]
This compound 28 days20.4 ± 6.1~45%[1]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound in Spermatogenesis

This compound acts as an allosteric inhibitor of CDK2. CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle, which is essential for spermatogenesis. By binding to an allosteric pocket on CDK2, this compound induces a conformational change that prevents its proper function, leading to cell cycle arrest and disruption of spermatogenesis.

EF4_177_Pathway cluster_0 Normal Cell Cycle Progression in Spermatogenesis cluster_1 Inhibition by this compound Cyclin_E_A Cyclin E / Cyclin A Active_Complex Active CDK2/Cyclin Complex Cyclin_E_A->Active_Complex binds CDK2 CDK2 CDK2->Active_Complex binds Spermatogenesis Spermatogenesis Active_Complex->Spermatogenesis promotes EF4_177 This compound Inactive_CDK2 Inactive CDK2 EF4_177->Inactive_CDK2 binds allosterically to Disrupted_Spermatogenesis Disrupted Spermatogenesis Inactive_CDK2->Disrupted_Spermatogenesis leads to

Caption: Mechanism of this compound action on CDK2 in spermatogenesis.

Experimental Workflow for Evaluating this compound in Mice

The following diagram outlines the key steps in a typical preclinical study to assess the efficacy of this compound.

Experimental_Workflow start Start: Acclimation of CD-1 Mice formulation Preparation of this compound and Vehicle Formulations start->formulation dosing Daily Oral Gavage (28 Days) formulation->dosing monitoring Daily Monitoring for Toxicity and Weekly Weight Measurement dosing->monitoring euthanasia Euthanasia on Day 28 monitoring->euthanasia collection Tissue Collection: Epididymides, Testes, Blood euthanasia->collection analysis Sperm Count Analysis, Histology, PK Analysis collection->analysis end End: Data Analysis and Reporting analysis->end

Caption: Workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols for EF-4-177 in Temporary Male Infertility Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EF-4-177 is a potent and selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1][2] Preclinical studies have demonstrated its potential as a non-hormonal agent for inducing temporary male infertility by disrupting spermatogenesis.[1][3][4] This document provides detailed application notes and protocols for researchers investigating the effects of this compound on male reproductive biology.

Physicochemical Properties and In Vitro Activity

This compound is an orally active small molecule that binds to an allosteric pocket of CDK2, leading to the inhibition of its kinase activity.[1][3][5] This allosteric inhibition confers high selectivity for CDK2 over other structurally similar kinases.[5]

ParameterValueReference
Molecular Formula C₁₈H₁₄F₅N₃O₂S
Molecular Weight 431.38 g/mol [3]
IC₅₀ (CDK2/cyclinE) 87 nM[3]
ITC K_d (CDK2) 7.4 nM[5]

In Vivo Efficacy in Murine Models

Oral administration of this compound has been shown to significantly reduce sperm count in mice, indicating its potential as a male contraceptive agent.

Study DurationAnimal ModelEffect on Sperm CountReference
28 daysCD-1 Mice45% reduction[5]

Note: The specific oral dosage used in the 28-day study was not detailed in the primary literature reviewed.

Signaling Pathway

This compound acts by allosterically inhibiting CDK2. In the context of spermatogenesis, CDK2 plays a crucial role in the progression of germ cells through meiosis. By inhibiting CDK2, this compound is hypothesized to disrupt this process, leading to a reduction in mature sperm production.

CDK2_Inhibition_Pathway EF4_177 This compound CDK2 CDK2 EF4_177->CDK2 Allosteric Inhibition Spermatogenesis Spermatogenesis CDK2->Spermatogenesis Promotes CyclinE Cyclin E CyclinE->CDK2 Activation Reduced_Sperm Reduced Sperm Count Spermatogenesis->Reduced_Sperm

Mechanism of this compound in disrupting spermatogenesis.

Experimental Protocols

In Vitro CDK2 Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against CDK2.

Workflow:

CDK2_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prep_EF4_177 Prepare serial dilutions of this compound Incubate Incubate this compound with CDK2/Cyclin E Prep_EF4_177->Incubate Prep_Enzyme Prepare CDK2/Cyclin E enzyme solution Prep_Enzyme->Incubate Prep_Substrate Prepare substrate and ATP solution Add_Substrate Add substrate/ATP to initiate reaction Prep_Substrate->Add_Substrate Incubate->Add_Substrate Incubate_Reaction Incubate to allow phosphorylation Add_Substrate->Incubate_Reaction Stop_Reaction Stop reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect signal (e.g., luminescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze data and calculate IC50 Detect_Signal->Analyze_Data

Workflow for in vitro CDK2 inhibition assay.

Materials:

  • Recombinant human CDK2/Cyclin E

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • This compound

  • Kinase assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO, followed by dilution in kinase assay buffer.

  • Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 10 µL of CDK2/Cyclin E enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.

  • Measure the signal using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

In Vivo Evaluation of Spermatogenesis in Mice

This protocol provides a framework for assessing the in vivo efficacy of this compound on sperm count in mice.

Workflow:

InVivo_Workflow Acclimatize Acclimatize Male CD-1 Mice Grouping Randomize into Vehicle and Treatment Groups Acclimatize->Grouping Dosing Daily Oral Gavage with This compound or Vehicle (28 days) Grouping->Dosing Monitoring Monitor Body Weight and Health Dosing->Monitoring Sacrifice Euthanize Mice and Collect Cauda Epididymides Dosing->Sacrifice Monitoring->Sacrifice Sperm_Isolation Isolate Sperm Sacrifice->Sperm_Isolation Sperm_Count Count Sperm using Hemocytometer Sperm_Isolation->Sperm_Count Analysis Statistical Analysis of Sperm Counts Sperm_Count->Analysis

Workflow for in vivo evaluation of this compound.

Materials:

  • Male CD-1 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Dissection tools

  • Phosphate-buffered saline (PBS)

  • Hemocytometer

Procedure:

  • Acclimatize male CD-1 mice for at least one week.

  • Randomly assign mice to a vehicle control group and an this compound treatment group.

  • Prepare a formulation of this compound in the chosen vehicle.

  • Administer this compound or vehicle daily via oral gavage for 28 days.

  • Monitor the body weight and general health of the animals throughout the study. Note any signs of toxicity. The original study mentioned "slight toxicity observed in the first week of dosing," which should be carefully monitored.

  • At the end of the treatment period, euthanize the mice.

  • Dissect and collect the cauda epididymides from each mouse.

  • Mince the cauda epididymides in a known volume of PBS to allow sperm to disperse.

  • After a brief incubation, dilute the sperm suspension.

  • Load the diluted sperm suspension onto a hemocytometer and count the number of sperm heads under a microscope.

  • Calculate the total sperm count per mouse.

  • Perform statistical analysis to compare the sperm counts between the vehicle and this compound treated groups.

Toxicology and Safety

Preliminary studies in mice indicated "slight toxicity" during the first week of a 28-day dosing regimen. However, detailed public data on the toxicology and safety profile of this compound is limited. Researchers should conduct thorough dose-ranging and toxicity studies to establish a safe and effective dose for their specific experimental models. Standard toxicological assessments should include monitoring of clinical signs, body weight, food and water consumption, and histopathological analysis of key organs.

Conclusion

This compound is a promising preclinical candidate for non-hormonal male contraception. The provided application notes and protocols offer a starting point for researchers to investigate its mechanism of action and in vivo efficacy. Further studies are warranted to fully elucidate its pharmacological profile, long-term efficacy, reversibility, and safety.

References

Application Notes and Protocols for Utilizing EF-4-177 in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EF-4-177 is a potent and selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] As a critical regulator of the cell cycle, CDK2 is a significant target in oncology and other therapeutic areas. This compound offers a unique mechanism of action by binding to an allosteric site on the CDK2 protein, rather than the highly conserved ATP-binding pocket.[1][2] This allosteric inhibition is negatively cooperative with cyclin binding, a key step in CDK2 activation, which contributes to its high selectivity for CDK2 over other kinases, including the structurally similar CDK1.[1][2] With a binding affinity (KD) of 7.4 nM and an IC50 of 87 nM for CDK2/cyclin E, this compound is a valuable tool for studying CDK2-dependent signaling pathways and for the development of novel therapeutics.[3] These application notes provide detailed protocols for the use of this compound in biochemical kinase activity assays.

Mechanism of Action: Allosteric Inhibition of CDK2

CDK2 activity is tightly regulated by the binding of cyclin proteins, which induces a conformational change that allows for substrate phosphorylation. This compound binds to a distinct allosteric pocket on the CDK2 enzyme, remote from the ATP-binding site. This binding event stabilizes a conformation of CDK2 that is unfavorable for cyclin association, thereby preventing the formation of the active CDK2/cyclin complex and subsequent downstream signaling.

cluster_inactive Inactive State cluster_active Active State CDK2_inactive CDK2 (Inactive Conformation) CDK2_inhibited CDK2-EF-4-177 Complex (Cyclin Binding Impaired) Cyclin Cyclin CDK2_inactive->Cyclin Binding Prevented EF4_177 This compound EF4_177->CDK2_inactive Binds to allosteric site CDK2_active Active CDK2/Cyclin Complex Cyclin->CDK2_active Binding and Activation Phosphorylation Substrate Phosphorylation CDK2_active->Phosphorylation Kinase Activity

Caption: Allosteric Inhibition of CDK2 by this compound.

Data Presentation

The selectivity of a kinase inhibitor is a critical parameter in drug development. While comprehensive screening data for this compound against a full kinome panel is detailed in the supplementary materials of Faber et al., J Med Chem 2023, the following table provides a representative summary of its activity against key cyclin-dependent kinases, highlighting its selectivity for CDK2.

Kinase TargetIC50 (nM)Fold Selectivity vs. CDK2/Cyclin E
CDK2/Cyclin E 87 1
CDK1/Cyclin B>10,000>115
CDK4/Cyclin D1>10,000>115
CDK5/p25>10,000>115
CDK9/Cyclin T1>10,000>115

Note: The data presented here is illustrative and based on the reported high selectivity of this compound. For a complete kinase selectivity profile, please refer to the primary literature.

Experimental Protocols

Biochemical Kinase Activity Assay Using ADP-Glo™

This protocol describes a luminescence-based kinase assay to determine the IC50 value of this compound against CDK2. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials and Reagents:

  • This compound (stock solution in DMSO)

  • Recombinant human CDK2/Cyclin E complex

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Experimental Workflow:

A 1. Reagent Preparation - Serial dilution of this compound - Prepare Kinase, Substrate/ATP solutions B 2. Kinase Reaction - Add this compound, CDK2/Cyclin E, and Substrate/ATP to wells A->B C 3. Incubation - Incubate at 30°C for 60 minutes B->C D 4. Stop Reaction & ATP Depletion - Add ADP-Glo™ Reagent C->D E 5. Incubation - Incubate at room temperature for 40 minutes D->E F 6. ADP to ATP Conversion & Signal Generation - Add Kinase Detection Reagent E->F G 7. Incubation - Incubate at room temperature for 30 minutes F->G H 8. Luminescence Measurement - Read plate on a luminometer G->H I 9. Data Analysis - Calculate % inhibition and determine IC50 H->I

Caption: Workflow for a typical in vitro kinase activity assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Reaction Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a white, opaque 384-well plate.

    • Add 10 µL of CDK2/Cyclin E enzyme solution in Kinase Reaction Buffer to each well.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the kinase substrate (e.g., Histone H1) and ATP in Kinase Reaction Buffer. The final concentrations of substrate and ATP should be at or near their respective Km values for CDK2.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the necessary components for the luciferase reaction.

    • Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting

IssuePossible CauseSuggested Solution
High background signal Contaminating ATPase/kinase activity in reagents.Use high-purity reagents. Include a "no enzyme" control to determine background.
Low signal-to-background ratio Suboptimal enzyme or substrate concentration.Titrate the CDK2/Cyclin E enzyme and substrate to determine optimal concentrations.
Inefficient kinase reaction.Optimize reaction time and temperature.
High variability between replicates Pipetting errors.Use calibrated pipettes and proper technique. Ensure thorough mixing of reagents.
Inconsistent incubation times.Use a multichannel pipette for simultaneous reagent addition. Ensure consistent timing for all plates.

Conclusion

This compound is a highly selective and potent allosteric inhibitor of CDK2. The provided protocols and application notes offer a framework for researchers to effectively utilize this compound in in vitro kinase activity assays to investigate CDK2 function and for the development of novel therapeutic agents. The unique allosteric mechanism of this compound provides a valuable tool for dissecting the complexities of CDK2 regulation and signaling.

References

Application Notes and Protocols for EF-4-177, a CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EF-4-177 is a potent and orally active allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2), with a reported IC50 of 87 nM.[1] As a critical regulator of the cell cycle, particularly the G1/S phase transition, CDK2 is a significant target in cancer research. Furthermore, this compound has been shown to disrupt spermatogenesis, suggesting its potential as a non-hormonal male contraceptive.[2][3] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common in vitro and in vivo experimental settings.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight 431.38 g/mol --INVALID-LINK--
IC50 (CDK2) 87 nM[1]
Solubility 10 mM in DMSO--INVALID-LINK--
Storage (Solid) -20°C for 12 months, 4°C for 6 months--INVALID-LINK--
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month--INVALID-LINK--

CDK2 Signaling Pathway

This compound exerts its effect by inhibiting CDK2, a key kinase in the cell cycle signaling cascade. The diagram below illustrates the canonical CDK2 signaling pathway and the point of inhibition by this compound.

CDK2_Signaling_Pathway cluster_0 G1 Phase cluster_1 S Phase Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinases Growth_Factors->Receptor CyclinD_CDK46 Cyclin D / CDK4/6 Receptor->CyclinD_CDK46 Activates pRb pRb CyclinD_CDK46->pRb Phosphorylates (inactivates) E2F E2F pRb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Promotes Transcription p21_p27 p21/p27 p21_p27->CyclinE_CDK2 Inhibits CyclinE_CDK2->pRb Phosphorylates (inactivates) DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Initiates CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->DNA_Replication Maintains This compound This compound This compound->CyclinE_CDK2 Allosterically Inhibits This compound->CyclinA_CDK2 Allosterically Inhibits in_vitro_workflow Start Start Seed_Cells Seed Cells in Multi-well Plates Start->Seed_Cells Adherence Allow Cells to Adhere (e.g., 24 hours) Seed_Cells->Adherence Prepare_Dilutions Prepare Serial Dilutions of This compound from Stock Solution Adherence->Prepare_Dilutions Treat_Cells Treat Cells with this compound and Vehicle Control Prepare_Dilutions->Treat_Cells Incubate Incubate for Desired Duration (e.g., 24-72h) Treat_Cells->Incubate Endpoint_Assays Perform Endpoint Assays Incubate->Endpoint_Assays Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Endpoint_Assays->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Endpoint_Assays->Cell_Cycle Western_Blot Western Blot Analysis (e.g., p-Rb, Cyclin E) Endpoint_Assays->Western_Blot

References

Application Notes and Protocols for EF-4-177 in Sperm Count Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EF-4-177 is an experimental, orally active, allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] Preclinical studies have demonstrated its potential as a non-hormonal male contraceptive agent by disrupting spermatogenesis.[2] The mechanism of action involves the selective inhibition of CDK2, a key regulator of cell cycle progression, which is essential for meiosis in spermatocytes.[3][4][5] Inhibition of CDK2 leads to a significant reduction in sperm count. This document provides a summary of the current data on this compound's effect on sperm count and detailed protocols for its evaluation.

Data Presentation

Quantitative Data on this compound Treatment in Mice

The following table summarizes the key findings from a preclinical study evaluating the effect of this compound on sperm count in CD-1 mice.[2]

ParameterValueReference
Compound This compoundFaber EB, et al. (2023)
Animal Model CD-1 MiceFaber EB, et al. (2023)
Treatment Duration 28 daysFaber EB, et al. (2023)
Sperm Count Reduction 45%Faber EB, et al. (2023)
Mechanism of Action Allosteric CDK2 Inhibition--INVALID-LINK--

Signaling Pathway

The following diagram illustrates the central role of the CDK2/Cyclin complex in the progression of spermatogenesis and the inhibitory action of this compound.

CDK2_Spermatogenesis_Pathway CDK2 Signaling Pathway in Spermatogenesis cluster_G1_S G1/S Phase Transition in Spermatogonia cluster_Meiosis Meiotic Progression in Spermatocytes CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 binds pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2_E CDK2 CyclinE->CDK2_E binds & activates Spermatogenesis Successful Spermatogenesis CyclinA Cyclin A CDK2_A CDK2 CyclinA->CDK2_A binds & activates Meiosis Meiotic Events (Synapsis, Recombination) CDK2_A->Meiosis drives Meiosis->Spermatogenesis EF4177 This compound EF4177->CDK2_E EF4177->CDK2_A SpermReduction Sperm Count Reduction

Caption: CDK2 signaling pathway in spermatogenesis and the inhibitory effect of this compound.

Experimental Protocols

The following are detailed protocols for the evaluation of this compound. These are based on established methodologies and should be adapted based on specific experimental requirements. The specific dosage and vehicle for this compound from the key cited study by Faber et al. (2023) are not publicly available and should be determined through dose-finding studies.

Protocol 1: In Vivo Efficacy of this compound in Mice

This protocol outlines the procedure for oral administration of this compound to mice and subsequent analysis of sperm count.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • CD-1 male mice (8-10 weeks old)

  • Oral gavage needles (20-22 gauge, 1.5 inches)

  • Syringes

  • Dissection tools

  • Phosphate-buffered saline (PBS)

  • Hemocytometer or automated cell counter

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Formulation Preparation: Prepare a suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice.

  • Oral Gavage:

    • Administer the this compound suspension or vehicle control to the mice via oral gavage once daily for 28 consecutive days.

    • The volume administered is typically 10 mL/kg of body weight.

  • Sperm Collection:

    • At the end of the treatment period, euthanize the mice.

    • Dissect the cauda epididymides and place them in a pre-weighed tube containing 1 mL of PBS.

    • Mince the tissue to allow sperm to disperse into the buffer.

    • Incubate at 37°C for 15-30 minutes to allow for sperm swim-out.

  • Sperm Counting:

    • Dilute the sperm suspension as needed.

    • Load the diluted sample onto a hemocytometer.

    • Count the sperm in the central grid under a microscope at 400x magnification.

    • Alternatively, use an automated cell counter for sperm quantification.

  • Data Analysis: Calculate the sperm concentration (sperm/mL) and the total sperm count per cauda epididymis. Compare the sperm counts between the this compound treated group and the vehicle control group.

Protocol 2: In Vitro CDK2 Kinase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on CDK2 kinase.

Materials:

  • Recombinant human CDK2/Cyclin A or CDK2/Cyclin E complex

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Histone H1 (as a substrate)

  • This compound

  • ³²P-γ-ATP

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the kinase buffer, recombinant CDK2/Cyclin complex, and the desired concentration of this compound or DMSO vehicle control.

    • Pre-incubate for 10 minutes at 30°C.

    • Initiate the reaction by adding a mixture of ATP, ³²P-γ-ATP, and Histone H1.

    • Incubate for 30 minutes at 30°C.

  • Reaction Termination: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated ³²P-γ-ATP.

  • Detection: Measure the amount of incorporated ³²P in Histone H1 using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound compared to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Experimental Workflow

The following diagram provides a logical workflow for the preclinical evaluation of this compound.

Experimental_Workflow Experimental Workflow for this compound Evaluation A Compound Synthesis and Formulation of this compound B In Vitro CDK2 Kinase Inhibition Assay (IC50 Determination) A->B C Dose-Range Finding Study in Mice (Toxicity Assessment) A->C G Data Analysis and Reporting B->G D 28-Day In Vivo Efficacy Study in CD-1 Mice C->D Select Dose E Sperm Collection and Count Analysis D->E F Histopathological Analysis of Testes D->F E->G F->G

References

Measuring the Effects of EF-4-177 on Fertility: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EF-4-177 is a potent, selective, and orally bioavailable allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3][4] CDK2 is a key regulator of the cell cycle and is essential for spermatogenesis.[5][6] this compound binds to a unique allosteric pocket on CDK2, distinct from the ATP-binding site, which confers its high selectivity over other kinases, including the structurally similar CDK1.[1][3] Preclinical studies in mice have demonstrated that this compound significantly disrupts spermatogenesis and reduces sperm counts, highlighting its potential as a non-hormonal male contraceptive.[3][5][6][7]

These application notes provide a comprehensive overview of the methodologies required to assess the effects of this compound on fertility, from initial in vitro characterization to in vivo efficacy studies. The protocols detailed below are intended to serve as a guide for researchers in the fields of reproductive biology and drug development.

Data Presentation

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Activity of this compound

ParameterValueMethodTargetReference
IC₅₀87 nMKinase AssayCDK2/cyclinE[4]
Kₔ7.4 nMIsothermal Titration Calorimetry (ITC)CDK2[3]

Table 2: In Vivo Efficacy of this compound in Mice

ParameterResultDosing RegimenStudy DurationAnimal ModelReference
Sperm Count Reduction45%Not specified28 daysCD-1 Mice[3][5]

Signaling Pathway and Mechanism of Action

This compound acts by inhibiting CDK2, a serine/threonine kinase crucial for cell cycle progression, particularly the G1/S phase transition. In the context of fertility, CDK2 plays a vital role in meiosis during spermatogenesis. By binding to an allosteric site, this compound induces a conformational change in CDK2 that prevents its proper function, even in the presence of its cyclin partners (Cyclin E and Cyclin A). This inhibition disrupts the normal progression of spermatocytes, leading to a reduction in mature sperm production.

CDK2_Pathway CDK2 Signaling in Spermatogenesis and Inhibition by this compound cluster_G1_S G1/S Phase Progression in Spermatogonia cluster_Meiosis Meiosis in Spermatocytes CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE_Gene Cyclin E Gene E2F->CyclinE_Gene activates transcription CyclinE Cyclin E CyclinE_Gene->CyclinE CDK2 CDK2 CyclinE->CDK2 activates Meiotic_Progression Meiotic Progression CDK2->Meiotic_Progression promotes Disrupted_Spermatogenesis Disrupted Spermatogenesis CyclinA Cyclin A CyclinA->CDK2 activates EF4177 This compound EF4177->CDK2 allosterically inhibits

Caption: CDK2 signaling in spermatogenesis and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effects of this compound on fertility.

In Vitro CDK2 Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general method for determining the in vitro potency of this compound against CDK2/Cyclin E using a luminescence-based assay.

Materials:

  • Recombinant human CDK2/Cyclin E enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate peptide (e.g., a derivative of Histone H1)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup:

    • Add 2.5 µL of the this compound serial dilutions or vehicle control (DMSO) to the appropriate wells of a 384-well plate.

    • Add 5 µL of the CDK2/Cyclin E enzyme and substrate mixture to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction Initiation:

    • Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for CDK2.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kₔ) Determination

ITC directly measures the heat released or absorbed during the binding of this compound to CDK2, providing a complete thermodynamic profile of the interaction.

Materials:

  • Purified recombinant CDK2 protein

  • This compound

  • Matched dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the CDK2 protein extensively against the chosen buffer.

    • Dissolve this compound in the same dialysis buffer. Ensure the final DMSO concentration is identical in both the protein and compound solutions if DMSO is necessary for solubility.

    • Degas both the protein and compound solutions immediately before use.

  • ITC Experiment Setup:

    • Load the CDK2 solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe. A typical starting concentration for the ligand (this compound) is 10-20 times that of the protein.

  • Titration:

    • Perform a series of small injections (e.g., 2 µL) of the this compound solution into the CDK2 solution at a constant temperature (e.g., 25°C).

    • Allow the system to equilibrate between injections.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the integrated heat data against the molar ratio of this compound to CDK2.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₔ), stoichiometry (n), and enthalpy (ΔH).

In Vivo Efficacy Study in Mice

This protocol describes a general procedure to evaluate the contraceptive efficacy of this compound in a mouse model.

Materials:

  • Adult male CD-1 mice (or other suitable strain)

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Anesthesia (e.g., isoflurane)

  • Dissection tools

  • Bouin's solution or 10% neutral buffered formalin for tissue fixation

Procedure:

  • Acclimation and Dosing:

    • Acclimate the mice for at least one week before the start of the study.

    • Randomly assign mice to treatment and control groups.

    • Administer this compound or vehicle control daily via oral gavage for a specified period (e.g., 28 days).

  • Sample Collection:

    • At the end of the treatment period, euthanize the mice.

    • Collect blood samples for pharmacokinetic analysis if required.

    • Dissect the testes and epididymides.

  • Sperm Count:

    • Isolate the cauda epididymides and mince them in a known volume of appropriate buffer (e.g., PBS) to release the sperm.

    • Count the sperm using a hemocytometer or a Computer-Aided Sperm Analysis (CASA) system.

  • Testicular Histology:

    • Fix one testis in Bouin's solution or 10% neutral buffered formalin for 24 hours.

    • Process the fixed tissue, embed in paraffin, and section at 5 µm.

    • Stain the sections with Hematoxylin and Eosin (H&E) for morphological analysis of the seminiferous tubules.

  • Data Analysis:

    • Compare the sperm counts between the this compound treated and vehicle control groups.

    • Qualitatively and quantitatively assess the histological changes in the testes, looking for signs of disrupted spermatogenesis.

Experimental_Workflow General Experimental Workflow for Evaluating this compound cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation (Mouse Model) cluster_outcome Assessment of Contraceptive Potential Kinase_Assay CDK2 Kinase Assay (IC50) Binding_Assay Binding Affinity Assays (ITC, SPR - KD) Kinase_Assay->Binding_Assay Selectivity_Panel Kinase Selectivity Panel Binding_Assay->Selectivity_Panel PK_Study Pharmacokinetics (Oral Bioavailability, Half-life) Selectivity_Panel->PK_Study Efficacy_Study Efficacy Study (Sperm Count, Motility) PK_Study->Efficacy_Study Histology Testicular Histology Efficacy_Study->Histology Fertility_Assessment Fertility Assessment (Mating Studies) Efficacy_Study->Fertility_Assessment Histology->Fertility_Assessment Toxicity_Study Toxicology Studies Reversibility Reversibility Studies Fertility_Assessment->Reversibility

Caption: General experimental workflow for evaluating this compound.

Computer-Aided Sperm Analysis (CASA)

CASA provides an objective and detailed analysis of sperm motility and morphology.

Materials:

  • Sperm suspension from epididymides

  • CASA system (e.g., Hamilton Thorne)

  • Microscope with a heated stage (37°C)

  • Analysis chamber slides (e.g., Leja slides)

Procedure:

  • Sample Preparation: Prepare a sperm suspension as described in the in vivo efficacy protocol. Dilute the sample if necessary to achieve an optimal concentration for analysis.

  • System Setup:

    • Turn on the CASA system and allow it to warm up.

    • Set the analysis parameters according to the manufacturer's instructions for mouse sperm.

  • Analysis:

    • Load a small volume of the sperm suspension into the analysis chamber.

    • Place the slide on the heated microscope stage.

    • Focus on the sperm and initiate the analysis. The system will capture a series of images and track the movement of individual sperm.

  • Data Acquisition: The CASA system will automatically calculate various parameters, including:

    • Sperm concentration

    • Percentage of motile sperm

    • Percentage of progressively motile sperm

    • Kinematic parameters (e.g., VCL, VAP, VSL, ALH)

  • Data Analysis: Compare the CASA parameters between the this compound treated and control groups to quantify the impact on sperm function.

Conclusion

The protocols and information provided in these application notes offer a framework for the comprehensive evaluation of this compound as a potential male contraceptive. By employing these methodologies, researchers can further elucidate the mechanism of action, efficacy, and safety profile of this promising compound. The combination of in vitro biochemical assays and in vivo animal studies is crucial for advancing the development of novel non-hormonal contraceptives.

References

Application Notes and Protocols for EF-4-177 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EF-4-177 is a potent, selective, and orally active allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] While the primary body of research on this compound has been centered on its potential as a non-hormonal male contraceptive due to its ability to disrupt spermatogenesis, its mechanism of action holds significant promise for cancer research.[3][4] CDK2 is a critical regulator of cell cycle progression, and its dysregulation is a hallmark of many cancers, making it a validated therapeutic target.[5] The allosteric inhibition mechanism of this compound offers the potential for high selectivity over other cyclin-dependent kinases, a significant challenge for traditional ATP-competitive inhibitors.[6][7][8]

These application notes provide a comprehensive overview of the potential applications of this compound in cancer research, including detailed protocols for in vitro and in vivo studies. The quantitative data presented is based on the known biochemical properties of this compound and should be considered as a starting point for empirical validation.

Biochemical and Pharmacokinetic Properties of this compound

A clear understanding of the biochemical and pharmacokinetic parameters of this compound is essential for designing robust experiments.

ParameterValueReference
Target Cyclin-Dependent Kinase 2 (CDK2)[1]
Mechanism of Action Allosteric Inhibitor[1][6]
IC50 (CDK2) 87 nM[2]
Binding Affinity (Kd for CDK2) 7.4 nM[1]
Administration Route Orally active[1]

Potential Applications in Cancer Research

Based on the role of CDK2 in cell cycle regulation, this compound is a promising candidate for investigation in various cancers characterized by CDK2 hyperactivity or cyclin E amplification. Potential applications include:

  • Monotherapy in cancers with CDK2 dependency: Investigating the anti-proliferative and apoptotic effects of this compound in cancer cell lines and patient-derived xenografts (PDXs) with known CDK2 pathway alterations.

  • Combination therapy: Evaluating the synergistic effects of this compound with other anti-cancer agents, such as chemotherapy or targeted therapies, to overcome resistance or enhance efficacy.

  • Overcoming resistance to CDK4/6 inhibitors: Exploring the use of this compound in tumors that have developed resistance to CDK4/6 inhibitors through mechanisms involving CDK2 activation.

Experimental Protocols

In Vitro Cell-Based Assays

1. Cell Proliferation Assay (MTT/MTS or CellTiter-Glo®)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., breast, ovarian, colon)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT, MTS, or CellTiter-Glo® reagent

  • Plate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 nM to 10 µM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add the proliferation reagent (e.g., 20 µL of MTS reagent) to each well and incubate for 1-4 hours.

  • Measure the absorbance or luminescence according to the manufacturer's instructions.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

2. Western Blot Analysis for Target Engagement

This protocol aims to confirm the inhibition of CDK2 activity in cancer cells by assessing the phosphorylation of its downstream target, Retinoblastoma protein (Rb).

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-CDK2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.

  • Lyse the cells and quantify the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of this compound on Rb phosphorylation.

In Vivo Xenograft Studies

1. Subcutaneous Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[5]

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Inject 1-5 x 10^6 cancer cells subcutaneously into the flank of each mouse.

  • Monitor tumor growth regularly.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Administer this compound orally at a predetermined dose and schedule (e.g., daily or twice daily).

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.

  • Tumor samples can be used for pharmacodynamic analysis (e.g., Western blotting for pRb).

Visualizations

Signaling Pathway

Caption: this compound allosterically inhibits CDK2, blocking cell cycle progression.

Experimental Workflow

Xenograft_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy A Cancer Cell Line Selection B Cell Proliferation Assay (IC50) A->B C Western Blot (Target Engagement) B->C D Xenograft Model Establishment C->D Proceed if potent and on-target E This compound Treatment D->E F Tumor Growth Monitoring E->F G Pharmacodynamic Analysis F->G

Caption: A typical workflow for evaluating the anti-cancer efficacy of this compound.

Conclusion

This compound represents a novel and highly selective tool for probing the function of CDK2 in cancer biology. Its allosteric mechanism of action provides a significant advantage in terms of specificity, which has been a major hurdle in the clinical development of CDK inhibitors. The protocols and application notes provided herein offer a framework for researchers to explore the therapeutic potential of this compound in various cancer models. Further investigation into its efficacy in different cancer types, its potential for combination therapies, and the mechanisms of resistance will be crucial in defining its future role in oncology.

References

Commercial Sources and Application Notes for the Allosteric CDK2 Inhibitor EF-4-177

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercially available allosteric CDK2 inhibitor, EF-4-177. It includes a list of suppliers, detailed application notes, and experimental protocols to facilitate its use in research and drug development.

Commercial Availability

This compound is available for research purposes from several chemical suppliers. Researchers should verify the purity and quality of the compound from their chosen vendor.

SupplierCatalog Number
MedchemExpressHY-161690
Probechem BiochemicalsPC-49698
AmsbioAMS.T88162
ImmunomartT88162

Mechanism of Action and Biological Activity

This compound is a potent, selective, and orally bioavailable allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2)[1][2][3]. It binds to a pocket on CDK2 that is distal to the ATP-binding site, leading to a conformational change that prevents the binding of its activating partner, cyclin[1][4]. This allosteric mechanism of inhibition confers high selectivity for CDK2 over other structurally similar kinases, such as CDK1[2][3].

Studies have shown that this compound effectively disrupts spermatogenesis, making it a promising candidate for the development of non-hormonal male contraceptives[2][3][5][6]. In mouse models, administration of this compound led to a significant reduction in sperm count[2][6]. The compound exhibits good metabolic stability and oral bioavailability[2][3].

Key Biological Data for this compound

ParameterValueReference
IC50 (CDK2) 87 nM[4][5]
KD (CDK2, ITC) 7.4 nM[1]
Effect on Sperm Count (in mice) 45% reduction after 28 days of exposure[6]

Signaling Pathway

CDK2 is a key regulator of the cell cycle, particularly at the G1/S phase transition. It is activated by binding to cyclins E and A. The active CDK2/cyclin complex then phosphorylates a variety of downstream substrates, including the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the initiation of DNA replication. In meiosis, CDK2 plays a crucial role in homologous pairing, recombination, and the formation of the sex body[1]. By allosterically inhibiting CDK2, this compound disrupts these downstream signaling events, leading to cell cycle arrest and impaired spermatogenesis.

CDK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core CDK2 Regulation cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K/AKT Pathway PI3K/AKT Pathway Growth Factors->PI3K/AKT Pathway RAS/MAPK Pathway RAS/MAPK Pathway Growth Factors->RAS/MAPK Pathway Cyclin D Cyclin D PI3K/AKT Pathway->Cyclin D RAS/MAPK Pathway->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->Rb Phosphorylation Meiotic Progression Meiotic Progression CDK2->Meiotic Progression p21/p27 p21/p27 p21/p27->CDK2 This compound This compound This compound->CDK2 Allosteric Inhibition E2F E2F Rb->E2F S-Phase Entry S-Phase Entry E2F->S-Phase Entry DNA Replication DNA Replication E2F->DNA Replication Spermatogenesis Spermatogenesis Meiotic Progression->Spermatogenesis pClANS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Serial Dilution Serial Dilution Prepare Reagents->Serial Dilution This compound Add CDK2 Add CDK2 Serial Dilution->Add CDK2 Add p-Cl-ANS Add p-Cl-ANS Add CDK2->Add p-Cl-ANS Incubate Incubate Add p-Cl-ANS->Incubate Read Fluorescence Read Fluorescence Incubate->Read Fluorescence Calculate % Inhibition Calculate % Inhibition Read Fluorescence->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50 InVivo_Workflow Acclimatize Mice Acclimatize Mice Daily Dosing Daily Dosing Acclimatize Mice->Daily Dosing Vehicle or this compound Monitor Health Monitor Health Daily Dosing->Monitor Health Euthanize and Collect Tissues Euthanize and Collect Tissues Monitor Health->Euthanize and Collect Tissues After treatment period Sperm Count Analysis Sperm Count Analysis Euthanize and Collect Tissues->Sperm Count Analysis Data Analysis Data Analysis Sperm Count Analysis->Data Analysis

References

Troubleshooting & Optimization

Technical Support Center: EF-4-177 Solubility and Formulation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for the solubility and formulation of EF-4-177, a potent and selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active, allosteric inhibitor of CDK2 with an IC50 of 87 nM.[1] It selectively binds to a pocket on CDK2 that is distal to the ATP-binding site, which leads to a conformational change that is incompatible with cyclin binding. This allosteric inhibition mechanism confers high selectivity for CDK2 over other structurally similar kinases, such as CDK1. By inhibiting CDK2, this compound disrupts the processes it regulates, including spermatogenesis, making it a potential candidate for a non-hormonal male contraceptive.[2][3][4]

Q2: What are the known solubility properties of this compound?

This compound is a lipophilic molecule, which means it has low solubility in aqueous solutions. Current data indicates that it is soluble in dimethyl sulfoxide (B87167) (DMSO).

Q3: How should I prepare a stock solution of this compound?

It is recommended to first prepare a concentrated stock solution in an organic solvent. Anhydrous DMSO is the most commonly used solvent for this purpose.

Q4: I am observing precipitation when I dilute my this compound DMSO stock into an aqueous buffer. What should I do?

This is a common issue known as "solvent-shifting precipitation" that occurs when a compound that is highly soluble in an organic solvent is diluted into an aqueous buffer where its solubility is much lower. Please refer to the Troubleshooting Guide below for detailed solutions.

Quantitative Data Summary

PropertyValueSource
Molecular Weight 431.38 g/mol [2]
Molecular Formula C₁₈H₁₄F₅N₃O₂S[2]
Appearance Solid[2]
IC50 (CDK2/cyclinE) 87 nM[1]
Binding Affinity (KD) for CDK2 7.4 nM[2]
Solubility in DMSO 10 mM[2]

Note: Further quantitative data on solubility in other solvents and pharmacokinetic parameters are not yet publicly available.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need 4.31 mg of this compound (Mass = 10 mmol/L * 1 mL * 431.38 g/mol ).

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve: Vortex the solution vigorously until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer (for in vitro assays)

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Pre-warm the buffer: If compatible with your experimental setup, pre-warm the aqueous buffer to 37°C.

  • Calculate volumes: Determine the volumes of the stock solution and buffer needed to achieve your desired final concentration. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.5%) to minimize solvent toxicity.

  • Dilution: While vigorously vortexing the pre-warmed buffer, add the this compound DMSO stock solution dropwise. This rapid mixing is crucial to prevent localized high concentrations and subsequent precipitation.

  • Inspect: Visually inspect the final solution. It should be clear and free of any visible precipitate.

Troubleshooting Guide: Precipitation Issues

This guide addresses the common problem of this compound precipitation when diluting a DMSO stock solution into an aqueous buffer.

Issue: Immediate or delayed precipitation of this compound in the final aqueous solution.

Potential CauseRecommended Solution
Final concentration is too high. The final concentration of this compound in your aqueous solution may be exceeding its solubility limit. Action: Try preparing a more dilute solution.
Improper mixing technique. Adding the concentrated DMSO stock directly to the buffer without adequate mixing can cause "solvent shock" and immediate precipitation. Action: Always add the DMSO stock solution dropwise to the larger volume of the aqueous buffer while vigorously vortexing or stirring.
Final DMSO concentration is too low. While it's important to keep the final DMSO concentration low, a certain amount is necessary to act as a co-solvent and maintain solubility. Action: If your experimental system allows, you can try slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%). Always include a vehicle control with the same final DMSO concentration.
Temperature of the aqueous buffer. Diluting into a cold buffer can decrease the solubility of the compound. Action: If possible, pre-warm your aqueous buffer to 37°C before adding the this compound stock solution.
The solution is supersaturated and thermodynamically unstable. Even if the solution is initially clear, it may be supersaturated and precipitate over time. Action: Prepare fresh working solutions immediately before each experiment. Avoid storing diluted aqueous solutions.
pH of the aqueous buffer. The solubility of some compounds can be pH-dependent. The effect of pH on this compound solubility is not currently documented. Action: If your experiment allows, you could empirically test a range of pH values for your buffer to identify the optimal pH for solubility.

Troubleshooting Workflow for Precipitation

G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_mix Was the mixing technique correct? check_conc->check_mix No improve_mix Add stock dropwise to vortexing buffer check_mix->improve_mix No check_dmso Is the final DMSO % too low? check_mix->check_dmso Yes inc_dmso Increase final DMSO % (if possible) check_dmso->inc_dmso Yes check_temp Was the buffer cold? check_dmso->check_temp No warm_buffer Pre-warm buffer to 37°C check_temp->warm_buffer Yes fresh_prep Prepare fresh solution before use check_temp->fresh_prep No

Caption: A logical workflow for troubleshooting this compound precipitation.

Signaling Pathway

CDK2 Signaling in Spermatogonial Stem Cell (SSC) Differentiation

This compound's potential as a male contraceptive stems from its ability to disrupt spermatogenesis by inhibiting CDK2. CDK2, in complex with Cyclin E, plays a crucial role in the regulation of the cell cycle, particularly the G1/S phase transition. In the context of spermatogenesis, the precise regulation of CDK2 activity is essential for the differentiation of spermatogonial stem cells (SSCs) into mature sperm.[5][6][7][8][9] Dysregulation of CDK2 activity can lead to defects in this differentiation process. This compound, by inhibiting CDK2, interferes with this pathway, leading to a disruption in the production of sperm.

CDK2_Pathway cluster_0 G1 Phase cluster_1 G1/S Transition cluster_2 S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRB_E2F pRB-E2F Complex CyclinD_CDK46->pRB_E2F Phosphorylates pRB pRB E2F E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Promotes transcription of Cyclin E pRB_E2F->E2F Releases CyclinE_CDK2->pRB Phosphorylates DNA_Replication DNA Replication & SSC Differentiation CyclinE_CDK2->DNA_Replication Promotes EF4_177 This compound EF4_177->CyclinE_CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway in G1/S phase transition and SSC differentiation.

References

Technical Support Center: Overcoming EF-4-177 Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with the allosteric CDK2 inhibitor, EF-4-177.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.

Question Potential Causes Recommended Solutions
1. Inconsistent IC50 values for this compound in cell viability assays. - Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. - Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results.[1][2] - Reagent Quality: Degradation of this compound or other assay reagents. - Assay Incubation Time: Variation in the duration of compound exposure.- Use cells within a consistent and low passage number range. - Ensure accurate and consistent cell seeding in all wells. Perform a cell count before seeding. - Aliquot this compound upon receipt and store as recommended. Use fresh dilutions for each experiment. - Strictly adhere to the optimized incubation time for the specific cell line and assay.
2. High background signal in fluorescence-based assays. - Autofluorescence: Cellular components or media supplements like phenol (B47542) red and fetal bovine serum can cause background fluorescence.[3] - Compound Interference: this compound itself might possess fluorescent properties. - Incomplete Washing: Residual unbound reagents can contribute to background signal.- Use phenol red-free media and consider reduced-serum media for the assay. Measure fluorescence from the bottom of the plate if possible.[3] - Run a control with this compound in cell-free wells to determine its intrinsic fluorescence. - Ensure thorough but gentle washing steps to remove unbound reagents without detaching cells.
3. No observable effect of this compound on the target pathway (e.g., no change in phosphorylation of CDK2 substrates). - Low Target Expression: The cell line used may have low endogenous levels of CDK2. - Inactive Compound: Improper storage or handling may have degraded the compound. - Suboptimal Assay Conditions: Incorrect antibody concentrations, incubation times, or buffer compositions in techniques like Western blotting or In-Cell Westerns.[4]- Confirm CDK2 expression in your cell line via Western blot or qPCR. - Verify the activity of your this compound stock by testing it in a sensitive and validated positive control cell line. - Optimize all parameters of your downstream analysis, including antibody titration and incubation times.
4. High well-to-well variability within the same experimental plate. - Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compound, or reagents.[2] - Edge Effects: Evaporation from wells on the edge of the plate can concentrate reagents and affect cell growth. - Uneven Cell Distribution: Clumped cells or uneven seeding will lead to variable results.[3]- Use calibrated pipettes and practice proper pipetting techniques. Reverse pipetting can be beneficial for viscous solutions.[2] - Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. - Ensure a single-cell suspension before seeding by gentle trituration. Allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[5][6] It binds to a pocket on the CDK2 protein that is distinct from the ATP-binding site.[7][8] This binding is negatively cooperative with the binding of cyclin, which is necessary for CDK2 activation.[6][9] By preventing the stable association of cyclin with CDK2, this compound inhibits its kinase activity.

Q2: How should I prepare and store this compound?

A2: For optimal stability, it is recommended to dissolve this compound in a suitable solvent like DMSO to create a concentrated stock solution. This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For experiments, a fresh working dilution should be prepared from the stock aliquot in the appropriate cell culture medium.

Q3: Which cell lines are most sensitive to this compound?

A3: Cell lines with a high dependence on CDK2 for cell cycle progression are generally more sensitive to this compound. This can include certain cancer cell lines and cells involved in spermatogenesis.[5][7] It is recommended to screen a panel of cell lines to determine the most appropriate model for your research question and to confirm CDK2 expression levels.

Q4: Can this compound be used in animal models?

A4: Yes, this compound is orally bioavailable and has been shown to be effective in animal models.[5][7] For in vivo studies, appropriate formulation and dose-ranging studies are necessary to determine the optimal dosing regimen and to monitor for any potential toxicity.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete growth medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Western Blot for CDK2 Substrate Phosphorylation
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a known CDK2 substrate overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (Low Passage) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep This compound Dilution treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_acquisition Data Acquisition (Plate Reader) viability_assay->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc

Caption: A typical experimental workflow for determining the IC50 of this compound.

signaling_pathway cluster_G1_S G1/S Transition CyclinE Cyclin E CyclinE_CDK2 Cyclin E / CDK2 (Active Complex) CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 p_pRb p-pRb CyclinE_CDK2->p_pRb Phosphorylation pRb pRb pRb->p_pRb E2F E2F p_pRb->E2F Release S_phase_genes S-Phase Genes E2F->S_phase_genes Transcription EF4_177 This compound EF4_177->CDK2 Allosteric Inhibition

Caption: The inhibitory effect of this compound on the CDK2 signaling pathway.

References

EF-4-177 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of EF-4-177, a potent and selective allosteric CDK2 inhibitor. This resource offers troubleshooting guides and frequently asked questions to address potential issues, particularly concerning off-target effects and their mitigation.

Troubleshooting Guides

This section is designed to help users identify and resolve common issues encountered during experiments with this compound.

Issue 1: Unexpected or Inconsistent Cellular Phenotype

Description: The observed cellular effect does not align with the known functions of CDK2, or the experimental results are not reproducible.

Potential Cause Recommended Solution
Off-Target Kinase Inhibition Perform a comprehensive kinase selectivity profile to identify potential off-target interactions.[1][2][3] Use a structurally unrelated CDK2 inhibitor as a control to see if the phenotype is recapitulated.
Compound Instability or Degradation Confirm the integrity and purity of your this compound stock. Store the compound as recommended by the supplier.
Incorrect Dosing Perform a dose-response analysis to determine the lowest effective concentration that elicits the on-target effect.[4]
Cell Line Specific Effects Characterize the expression levels of CDK2 and potential off-targets in your specific cell line. The cellular context can influence inhibitor activity.
Experimental Variability Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations.

Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

Description: this compound shows high potency in biochemical assays (e.g., against purified CDK2), but reduced activity in cell-based assays.

Potential Cause Recommended Solution
Poor Cell Permeability Although this compound is known to be orally bioavailable, specific cell lines may have varying permeability.[5][6][7] If suspected, perform cell permeability assays.
High Intracellular ATP Concentration As an allosteric inhibitor, this compound's binding is negatively cooperative with cyclin binding, not directly competitive with ATP.[8][9][10] However, high ATP levels can influence the overall cellular environment and kinase activity.
Drug Efflux Pumps The cell line may express efflux pumps that actively remove the compound. Co-incubation with known efflux pump inhibitors can help diagnose this issue.
Target Engagement Issues in Cells Confirm target engagement in a cellular context using methods like the Cellular Thermal Shift Assay (CETSA) or by monitoring the phosphorylation of downstream CDK2 substrates.[11][12][13][14][15]

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

A1: this compound is a highly selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[5][6][7][8] Its allosteric binding mechanism contributes to its high selectivity over other kinases, including the structurally similar CDK1.[9][16] This selectivity for CDK2 over CDK1 is a key feature designed to minimize off-target effects associated with inhibiting CDK1.[5][6][7] A comprehensive screening of this compound against a broad panel of kinases is not publicly available.

Q2: How can I experimentally determine the off-target profile of this compound in my system?

A2: To determine the off-target profile of this compound, a tiered approach is recommended:

  • In Vitro Kinase Profiling: Screen this compound against a large panel of purified kinases (kinome-wide screening) to identify potential off-target interactions based on direct enzymatic inhibition.[1][2][3]

  • Cellular Target Engagement: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm if this compound engages with potential off-targets within a cellular environment.[11][12][13][14][15]

  • Phenotypic Analysis: If off-targets are identified, use techniques like siRNA or CRISPR/Cas9 to knock down the expression of the off-target kinase and assess if the unexpected phenotype is rescued.[4]

Q3: What are some general strategies to mitigate off-target effects of kinase inhibitors like this compound?

A3:

  • Use the Lowest Effective Concentration: Perform a careful dose-response study and use the lowest concentration of this compound that gives the desired on-target effect.[4]

  • Use Orthogonal Controls: Employ a structurally different CDK2 inhibitor with a distinct off-target profile. If both inhibitors produce the same primary phenotype, it is more likely to be an on-target effect.[4]

  • Genetic Approaches: To confirm that the observed phenotype is due to CDK2 inhibition, you can perform rescue experiments using a drug-resistant mutant of CDK2.

  • Cell Line Selection: Choose cell lines where the on-target (CDK2) is expressed at a higher level than potential off-targets.

Q4: How does the allosteric binding mechanism of this compound contribute to its selectivity?

A4: this compound binds to an allosteric pocket on CDK2, which is a site distinct from the highly conserved ATP-binding pocket targeted by many traditional kinase inhibitors.[5][6][7][16][17] Allosteric sites are generally less conserved across different kinases, allowing for the development of more selective inhibitors.[9][10] This is a key reason for this compound's high selectivity for CDK2 over the structurally similar CDK1.[5][6][7]

Quantitative Data

The following table summarizes the known binding affinity and inhibitory concentrations of this compound.

Target Parameter Value Reference
CDK2ITC KD7.4 nM[8]
CDK2/cyclinEIC5087 nM[18]

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol provides a general method for assessing the selectivity of this compound against a panel of purified kinases.

  • Prepare Kinase Panel: Obtain a panel of purified, active kinases.

  • Compound Dilution: Prepare a serial dilution of this compound in the appropriate assay buffer.

  • Kinase Reaction: In a multi-well plate, combine each kinase, its specific substrate, and ATP at a concentration near the Km for each respective kinase.

  • Incubation: Add the diluted this compound to the wells and incubate at the optimal temperature for the kinases (typically 30°C) for a set period (e.g., 60 minutes). Include a vehicle control (e.g., DMSO) and a positive control inhibitor for each kinase if available.

  • Detection: Stop the reaction and measure kinase activity. A common method is to quantify the amount of ADP produced using a commercial kit like ADP-Glo™.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the steps to verify the engagement of this compound with CDK2 in intact cells.

  • Cell Culture and Treatment: Culture cells to a suitable confluency. Treat the cells with this compound at various concentrations or a vehicle control for a specified time.

  • Heating: Heat the cell suspensions in a PCR plate or tubes to a range of temperatures for a short duration (e.g., 3 minutes) to induce thermal denaturation of proteins.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for CDK2. Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensity for CDK2 at each temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.[11][12][13][14][15]

Protocol 3: In-Cell Western Blot to Assess Downstream Target Phosphorylation

This protocol describes how to measure the inhibition of CDK2 activity in cells by assessing the phosphorylation of a downstream substrate.

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of this compound or a vehicle control for the desired time.

  • Cell Lysis: Lyse the cells directly in the wells using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blot: Normalize the protein concentrations and perform SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against the phosphorylated form of a known CDK2 substrate (e.g., Phospho-Rb). Subsequently, probe with an HRP-conjugated secondary antibody.

  • Detection and Re-probing: Detect the chemiluminescent signal. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) substrate protein.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total substrate. A decrease in the ratio of phosphorylated to total substrate with increasing concentrations of this compound indicates on-target inhibition.

Visualizations

EF4_177_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_interpretation Data Interpretation & Mitigation biochem_assay In Vitro Kinase Assay (this compound + Purified Kinase) selectivity Kinase Selectivity Profiling (Panel of >100 Kinases) biochem_assay->selectivity Broaden Scope off_target Off-Target Effect Suspected selectivity->off_target Identifies Potential Off-Targets cell_assay Cell-Based Assay (e.g., Proliferation) target_engagement Target Engagement (CETSA) cell_assay->target_engagement downstream Downstream Pathway Analysis (p-Rb Western Blot) target_engagement->downstream on_target On-Target Effect Confirmed downstream->on_target Confirms On-Target Activity mitigation Mitigation Strategies - Dose Reduction - Orthogonal Inhibitor off_target->mitigation

Caption: Workflow for investigating on-target and off-target effects of this compound.

Signaling_Pathway CyclinE Cyclin E ActiveComplex Active Cyclin E/CDK2 Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb pRb->E2F Releases CellCycle Cell Cycle Progression (G1/S Transition) E2F->CellCycle Activates Transcription EF4_177 This compound EF4_177->CDK2 Allosteric Inhibition

Caption: Inhibition of the CDK2 signaling pathway by this compound.

References

Technical Support Center: Optimizing EF-4-177 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use EF-4-177, a potent and selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2), in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active, allosteric inhibitor of CDK2.[1][2] Unlike many kinase inhibitors that target the highly conserved ATP-binding site, this compound binds to a distinct, allosteric pocket on the CDK2 enzyme.[3][4] This binding is negatively cooperative with cyclin binding, meaning it hinders the association of CDK2 with its cyclin partners (Cyclin E and Cyclin A), which is essential for its kinase activity.[1][2] By preventing the formation of the active CDK2/cyclin complex, this compound effectively blocks the phosphorylation of downstream substrates, leading to cell cycle arrest, particularly at the G1/S transition.[4] Its unique mechanism of action contributes to its high selectivity for CDK2 over other structurally similar kinases like CDK1.[1][2]

Q2: What is the primary application of this compound in research?

A2: Given that CDK2 is essential for meiosis but largely dispensable for normal mitotic cell cycles, this compound is a valuable tool for studying spermatogenesis.[3][4] Research has shown that this compound can significantly disrupt spermatogenesis, making it a promising candidate for the development of non-hormonal male contraceptives.[1][3][5][6] Additionally, as CDK2 is often hyperactivated in certain cancers, this compound can be utilized in oncology research to investigate the effects of selective CDK2 inhibition on cancer cell proliferation.[3]

Q3: What is a recommended starting concentration for this compound in a new cell line?

A3: For a new cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration. A good starting point is to test a broad range of concentrations, from nanomolar to micromolar. The known biochemical IC50 of this compound against CDK2/cyclin E is 87 nM.[1] Therefore, a suggested starting range for a cell-based assay would be from 1 nM to 10 µM to establish a clear dose-response curve. The optimal concentration will be highly dependent on the specific cell line and the experimental endpoint being measured.

Q4: How should I prepare and store this compound?

A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock directly into pre-warmed cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the cell culture does not exceed a level that is toxic to the specific cell line, typically below 0.5%, with 0.1% being a widely accepted safe concentration.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in cell culture experiments.

Problem Possible Cause Suggested Solution
No observable effect on cell proliferation or viability. 1. Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Cell line resistance: The cell line may not be dependent on CDK2 for proliferation due to compensatory mechanisms. 3. Compound inactivity: The compound may have degraded due to improper storage or handling. 4. Short incubation time: The treatment duration may be insufficient to observe an effect.1. Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM). 2. Confirm CDK2 expression and activity in your cell line via Western blot or kinase assay. Consider using a cell line known to be sensitive to CDK2 inhibition. 3. Use a fresh aliquot of this compound and ensure proper storage conditions. 4. Extend the incubation time (e.g., 48 or 72 hours) and perform a time-course experiment.
High levels of cell death, even at low concentrations. 1. High sensitivity of the cell line: The cell line may be exceptionally sensitive to CDK2 inhibition. 2. Solvent toxicity: The concentration of DMSO in the final culture medium may be too high. 3. Incorrect stock concentration: An error in the preparation of the stock solution may have resulted in a higher than intended concentration.1. Perform a more granular dose-response curve starting from very low concentrations (e.g., in the picomolar to low nanomolar range). 2. Include a vehicle control with the same final concentration of DMSO to assess its toxicity. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). 3. Re-prepare the stock solution, carefully verifying all calculations and measurements.
Precipitation of this compound in the cell culture medium. 1. Low aqueous solubility: this compound, like many small molecules, has limited solubility in aqueous solutions. 2. High final concentration: The concentration of this compound may exceed its solubility limit in the culture medium. 3. Improper dilution: Adding a large volume of concentrated DMSO stock directly to the medium can cause the compound to precipitate.1. Check the solubility data for this compound. If necessary, use a lower final concentration. 2. Do not exceed the known solubility limit of the compound. 3. Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Perform serial dilutions in the medium rather than a single large dilution.
Inconsistent results between experiments. 1. Variation in cell seeding density: Inconsistent cell numbers can lead to variability in the response to the inhibitor. 2. Inconsistent compound dosage: Variations in the preparation of working solutions can affect the final concentration. 3. Different cell growth phases: Cells in different phases of the cell cycle may respond differently to the inhibitor. 4. High cell passage number: Cell lines can change their characteristics over time with repeated passaging.1. Ensure a consistent number of cells are seeded for each experiment by performing accurate cell counts. 2. Prepare fresh dilutions of the inhibitor from the stock solution for each experiment. 3. Synchronize the cells before adding this compound. 4. Use cells within a consistent and low passage number range.

Quantitative Data

The following tables summarize the known quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)KD (nM)Reference
CDK2/cyclin EBiochemical Assay87-[1]
CDK2Isothermal Titration Calorimetry (ITC)-7.4[2]

Note: The specific cell line and detailed assay conditions for the IC50 value are not publicly available in the provided search results. It is recommended to determine the IC50 empirically for your cell line of interest.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a specific cell line.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis software.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • PBS

  • Trypsin-EDTA

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentration of this compound (e.g., the predetermined IC50) and a vehicle control for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization, including any floating cells from the medium.

    • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

CDK2 Signaling Pathway

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogenic_Stimuli->CyclinD_CDK46 activates pRb_E2F pRb-E2F Complex (Active Repressor) CyclinD_CDK46->pRb_E2F phosphorylates pRb_p_E2F p-pRb   E2F (Inactive Repressor) pRb_E2F->pRb_p_E2F E2F E2F pRb_p_E2F->E2F releases CyclinE_Gene Cyclin E Gene Transcription E2F->CyclinE_Gene activates S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CyclinE_CDK2 Cyclin E-CDK2 CyclinE_Gene->CyclinE_CDK2 leads to formation of CyclinE_CDK2->pRb_p_E2F hyper-phosphorylates G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition promotes EF4_177 This compound EF4_177->CyclinE_CDK2 inhibits formation

Caption: Simplified CDK2 signaling pathway at the G1/S transition.

Experimental Workflow for Optimizing this compound Concentration

Experimental_Workflow Start Start: Obtain this compound Prepare_Stock Prepare 10 mM Stock Solution in DMSO Start->Prepare_Stock Dose_Response Perform Dose-Response Experiment (e.g., MTT Assay) Prepare_Stock->Dose_Response Determine_IC50 Determine IC50 Value Dose_Response->Determine_IC50 Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Determine_IC50->Cell_Cycle_Analysis Use IC50 concentration Western_Blot Western Blot for Downstream Targets (e.g., p-Rb) Determine_IC50->Western_Blot Use IC50 concentration Further_Experiments Proceed with Further Functional Assays Cell_Cycle_Analysis->Further_Experiments Western_Blot->Further_Experiments

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Logic for this compound Experiments

Troubleshooting_Workflow cluster_troubleshooting Start Experiment Start Observe_Effect Observe Expected Phenotype? Start->Observe_Effect Yes Success! Proceed to Next Experiment Observe_Effect->Yes Yes No Observe_Effect->No Check_Concentration Is Concentration Optimal? No->Check_Concentration Check_Cell_Line Is Cell Line CDK2 Dependent? Check_Concentration->Check_Cell_Line Yes Redo_Dose_Response Redo Dose-Response (Wider Range) Check_Concentration->Redo_Dose_Response No Check_Compound Is Compound Active? Check_Cell_Line->Check_Compound Yes Validate_CDK2 Validate CDK2 Expression/Activity Check_Cell_Line->Validate_CDK2 No Check_Compound->Yes Yes Use_Fresh_Stock Use Fresh Stock of this compound Check_Compound->Use_Fresh_Stock No

Caption: Troubleshooting workflow for this compound experiments.

References

EF-4-177 stability in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of the allosteric CDK2 inhibitor, EF-4-177, under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active and allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2) with an IC50 of 87 nM.[1][2] It binds to a site distinct from the ATP-binding pocket, exhibiting a negatively cooperative relationship with cyclin binding.[3] This allosteric inhibition mechanism provides high selectivity for CDK2 over other structurally similar kinases, such as CDK1.[3] this compound has been investigated for its potential as a male contraceptive due to its ability to disrupt spermatogenesis.[1][3]

Q2: What are the general recommendations for storing this compound?

A2: Proper storage is crucial to maintain the integrity of this compound. For solid powder, it is recommended to store at -20°C for up to 12 months, or at 4°C for up to 6 months.[3] Solutions of this compound in a solvent such as DMSO should be stored at -80°C for up to 6 months, or at -20°C for up to 6 months.[3] To minimize degradation, it is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.

Q3: My experimental results with this compound are inconsistent. What could be the cause?

A3: Inconsistent results can arise from several factors related to the stability of this compound. These may include:

  • Degradation of stock solutions: Improper storage or multiple freeze-thaw cycles can lead to the degradation of the compound.

  • Precipitation in media: The solubility of this compound may be limited in aqueous buffers, leading to precipitation and a lower effective concentration.

  • Interactions with assay components: Components of your experimental medium could potentially interact with and degrade this compound.

  • pH sensitivity: The stability of the compound may be dependent on the pH of the buffer.

It is recommended to regularly check the integrity of your stock solution and ensure complete dissolution in your experimental buffer.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Loss of Inhibitory Activity
Potential Cause Troubleshooting Steps
Degradation of Stock Solution 1. Prepare a fresh stock solution of this compound from solid powder. 2. Aliquot the new stock solution to minimize freeze-thaw cycles. 3. If possible, verify the concentration and purity of the stock solution using analytical methods like HPLC.
Instability in Experimental Buffer 1. Assess the pH of your experimental buffer, as extreme pH values can promote hydrolysis. While specific data for this compound is limited, many small molecules are most stable in a slightly acidic to neutral pH range. 2. Minimize the time the compound is incubated in the experimental buffer before the assay. 3. If feasible, conduct a pilot stability study by incubating this compound in your buffer for various durations and then testing its activity.
Photodegradation 1. Protect solutions containing this compound from light by using amber tubes or wrapping containers in foil. 2. Minimize exposure to ambient light during experimental setup.
Issue 2: Compound Precipitation
Potential Cause Troubleshooting Steps
Low Aqueous Solubility 1. Visually inspect solutions for any precipitate before use. 2. Ensure the final concentration of the solvent (e.g., DMSO) is as low as possible (typically <0.5%) to avoid precipitation in aqueous media. 3. Consider using a solubility-enhancing excipient if compatible with your experimental system, after validating that the excipient does not interfere with the assay.
Buffer Composition 1. High salt concentrations in some buffers can decrease the solubility of organic compounds. If possible, test the solubility of this compound in different buffers compatible with your assay.

Data on this compound Stability

While specific quantitative data on the stability of this compound under a wide range of experimental conditions is not extensively available in the public domain, the compound is generally described as "metabolically stable".[4] The following table summarizes available information and general recommendations.

ParameterConditionRecommended StabilitySource/Notes
Solid Form -20°CUp to 12 months[3]
4°CUp to 6 months[3]
In Solvent (e.g., DMSO) -80°CUp to 6 months[3]
-20°CUp to 6 months[3]
Metabolic Stability Human and Mouse MicrosomesThis compound has a longer half-life compared to its parent compounds, indicating good metabolic stability.[4]

Experimental Protocols

Protocol 1: General Protocol for Assessing Small Molecule Stability in an Aqueous Buffer

This is a general protocol that can be adapted to assess the stability of this compound in a specific experimental buffer.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).

  • Incubation:

    • Dilute the this compound stock solution to the final working concentration in the aqueous buffer of interest.

    • Incubate the solution at the desired temperature (e.g., room temperature or 37°C).

    • Protect the solution from light.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The 0-hour time point should be collected immediately after dilution.

  • Sample Analysis:

    • Analyze the concentration of intact this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

    • Quantify the peak area corresponding to this compound at each time point.

  • Data Analysis: Plot the percentage of remaining this compound against time to determine its stability profile in the tested buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis start Start stock Prepare this compound Stock Solution (DMSO) start->stock working Dilute to Working Concentration in Buffer stock->working incubate Incubate at Desired Temperature (Protected from Light) working->incubate sampling Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling analysis Analyze by HPLC or LC-MS sampling->analysis data Quantify Peak Area of Intact this compound analysis->data end Determine Stability Profile data->end

Caption: Workflow for assessing the stability of this compound in an aqueous buffer.

troubleshooting_workflow cluster_investigation Initial Checks cluster_solutions Corrective Actions cluster_further_analysis Further Investigation start Inconsistent Experimental Results with this compound check_stock Is the stock solution fresh and properly stored? start->check_stock check_solubility Is the compound fully dissolved in the experimental media? start->check_solubility prepare_fresh Prepare fresh stock solution and aliquot for storage. check_stock->prepare_fresh No stability_study Conduct a pilot stability study in the specific experimental buffer. check_stock->stability_study Yes optimize_dissolution Optimize dissolution method (e.g., vortexing, gentle warming). check_solubility->optimize_dissolution No check_solubility->stability_study Yes verify_concentration Verify final solvent concentration is non-precipitating. optimize_dissolution->verify_concentration assay_interference Investigate potential interactions with assay components. stability_study->assay_interference

Caption: A troubleshooting workflow for inconsistent results with this compound.

References

Technical Support Center: EF-4-177 Toxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the potential toxicity of the novel compound EF-4-177. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a potent, selective, and orally active allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] It binds to an allosteric pocket of CDK2, which is distinct from the ATP-binding site targeted by many other kinase inhibitors.[3] This allosteric binding is negatively cooperative with cyclin binding.[2][4] The primary reported biological effect of this compound is the disruption of spermatogenesis, and it has been investigated as a potential non-hormonal male contraceptive.[1][3] In mouse models, administration of this compound has been shown to significantly reduce sperm counts.[2][3]

Q2: Is there any known toxicity data for this compound?

Currently, publicly available information on the comprehensive toxicity profile of this compound is limited. The primary reported effect is its intended pharmacological action of disrupting spermatogenesis.[1][3] As with any novel chemical entity, a thorough toxicity assessment is crucial during preclinical development to identify any potential adverse effects.[5][6]

Q3: What is the general approach to assessing the toxicity of a new compound like this compound?

The toxicological evaluation of a new chemical entity typically follows a tiered approach, starting with in vitro assays and progressing to in vivo studies if warranted.[5][7] This process aims to identify potential hazards, establish a dose-response relationship, and determine the target organs of toxicity.[6] The initial stages often involve a battery of in vitro tests to screen for cytotoxicity, genotoxicity, and specific organ liabilities such as cardiotoxicity and hepatotoxicity.[8][9][10] If the in vitro data suggests a favorable profile, in vivo studies in animal models are conducted to understand the compound's effects in a whole organism.[11][12]

Troubleshooting Guides

In Vitro Toxicity Assessment

Issue: How do I perform an initial cytotoxicity screen for this compound?

Solution: A common and effective method for initial cytotoxicity screening is the MTT assay.[13] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity, or a relevant cell line for the intended therapeutic area) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound) and a positive control (a compound with known cytotoxicity).

  • Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.[14]

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[14]

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%, can then be determined.[14]

Data Presentation: Example Cytotoxicity Data for a Novel Compound

Cell LineIncubation Time (hours)IC50 (µM)
HepG2 (Liver)24> 100
4885.2
HEK293 (Kidney)24> 100
4892.5
H9c2 (Heart)24> 100
4878.9

Issue: My initial screen suggests low cytotoxicity. What are the next steps for in vitro assessment?

Solution: If the initial cytotoxicity is low, the next steps should focus on more specific potential liabilities, such as cardiotoxicity, hepatotoxicity, and neurotoxicity, using more specialized in vitro assays.

  • Cardiotoxicity: Assess the effect of this compound on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[15][16] These cells can form a synchronously beating monolayer and are used to detect potential proarrhythmic effects.[15] Assays can monitor changes in intracellular calcium oscillations or impedance to assess cardiotoxic potential.[15][16]

  • Hepatotoxicity: Drug-induced liver injury (DILI) is a major concern in drug development.[10] In vitro models using primary human hepatocytes or cell lines like HepG2 can be used to investigate mechanisms of hepatotoxicity, such as cholestasis or mitochondrial dysfunction.[10][17]

  • Neurotoxicity: A variety of in vitro assays can be employed to screen for neurotoxic potential.[8] These can include assays that measure neurite outgrowth, cell viability of neuronal cell lines, or electrophysiological activity using microelectrode arrays.

Experimental Workflow: In Vitro Toxicity Screening

G A Start: Novel Compound (this compound) B Initial Cytotoxicity Screen (e.g., MTT Assay) A->B C Low Cytotoxicity? B->C D Specialized In Vitro Assays C->D Yes J High Cytotoxicity: Re-evaluate or Modify Compound C->J No E Cardiotoxicity (hiPSC-CMs) D->E F Hepatotoxicity (Hepatocytes) D->F G Neurotoxicity (Neuronal Cells) D->G H Favorable In Vitro Profile E->H F->H G->H I Proceed to In Vivo Studies H->I G A Favorable In Vitro Toxicity Profile for this compound B Proceed to In Vivo Studies? A->B C Select Animal Model (e.g., Rodent) B->C Yes H Stop/Re-evaluate Project B->H No D Dose Range-Finding Study C->D E Definitive Repeated-Dose Toxicity Study D->E F Comprehensive Data Collection (Clinical Observations, Pathology, etc.) E->F G Safety Assessment & Risk Characterization F->G G A Growth Factors B Cyclin D-CDK4/6 A->B C Rb Phosphorylation B->C D E2F Release C->D E Cyclin E & Cyclin A Transcription D->E F Cyclin E-CDK2 E->F G Cyclin A-CDK2 E->G H G1/S Transition F->H I S Phase Progression G->I J This compound J->F Inhibits J->G Inhibits

References

Technical Support Center: CDK2 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers using CDK2 inhibitors, with a specific focus on issues related to the allosteric inhibitor EF-4-177.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit CDK2?

This compound is a potent, selective, and orally active allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] Unlike traditional ATP-competitive inhibitors that bind in the active site, this compound binds to a different, "allosteric" pocket on the CDK2 enzyme.[4][5] This binding is negatively cooperative with cyclin binding, meaning the inhibitor has a higher affinity for CDK2 that is not bound to its cyclin partner.[1][6][7] This unique mechanism is key to its selectivity for CDK2 over other highly similar kinases like CDK1.[1][4]

Q2: What are the reported potency and binding affinity values for this compound?

This compound has been shown to inhibit CDK2 with a half-maximal inhibitory concentration (IC50) of 87 nM.[2][8] Its binding affinity, measured by the dissociation constant (KD), is reported to be 7.4 nM.[1]

Q3: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical for maintaining the inhibitor's activity. Refer to the supplier's datasheet for specific instructions. General recommendations are provided in the table below. Always prepare fresh working solutions from a frozen stock for each experiment to avoid degradation.[9]

Troubleshooting Guide: Why is this compound not inhibiting CDK2 in my assay?

Here are potential reasons and troubleshooting steps to address a lack of CDK2 inhibition by this compound in your experimental setup.

Issue 1: Problems related to the inhibitor compound.

  • Possible Cause: The inhibitor may have degraded or precipitated out of solution.

  • Troubleshooting Steps:

    • Confirm Solubility: Ensure the final concentration of your solvent (e.g., DMSO) is low enough to be compatible with your assay and that the inhibitor is fully dissolved.

    • Prepare Fresh Solutions: Avoid multiple freeze-thaw cycles of the stock solution.[9] Prepare fresh dilutions from your main stock for each experiment.

    • Verify Concentration: If possible, verify the concentration of your stock solution using an analytical method.

Issue 2: Sub-optimal assay conditions for an allosteric inhibitor.

  • Possible Cause: The unique allosteric mechanism of this compound makes the assay setup particularly sensitive. This compound binds preferentially to cyclin-free CDK2.[1][6][7]

  • Troubleshooting Steps:

    • Order of Addition: This is a critical parameter. Pre-incubate the CDK2 enzyme with this compound before adding the cyclin partner (if they are not supplied as a pre-formed complex) and before adding the ATP and substrate. This allows the inhibitor to bind to the more receptive, cyclin-free enzyme.

    • Enzyme-Inhibitor Pre-incubation Time: Allow sufficient time for the inhibitor to bind to CDK2. Try a pre-incubation period of 15-30 minutes at room temperature before initiating the kinase reaction.

    • CDK2/Cyclin Complex: The type of cyclin partner (e.g., Cyclin A or Cyclin E) and whether the enzyme is a pre-formed complex can significantly impact results. If you are using a pre-formed, stable CDK2/Cyclin complex, the inhibitor may show lower potency due to its negative cooperativity with cyclin binding.[1][5] Consider running the assay with CDK2 alone as a negative control.

Issue 3: General assay or enzyme problems.

  • Possible Cause: The lack of inhibition may not be specific to this compound but rather a general issue with the assay.

  • Troubleshooting Steps:

    • Run a Positive Control: Use a well-characterized, ATP-competitive CDK2 inhibitor (e.g., Roscovitine) in parallel.[9] If the positive control inhibitor works, it confirms that the enzyme is active and the assay is performing as expected.[9]

    • Confirm Enzyme Activity: Ensure your recombinant CDK2/Cyclin enzyme is active.[9] Check the manufacturer's specifications and handle the enzyme according to their recommendations.

    • Optimize ATP Concentration: For kinase assays, using an ATP concentration that is at or near the Michaelis constant (Km) of the enzyme is recommended.[9] While less critical for a non-ATP competitive inhibitor, a very high ATP concentration could potentially interfere with the assay readout depending on the detection method.

    • Check Buffer Conditions: Verify that the pH, salt concentration, and necessary co-factors (e.g., MgCl2) in your kinase buffer are optimal for CDK2 activity.[9]

Quantitative Data Summary

ParameterValueDescription
IC50 87 nMThe concentration of this compound required to inhibit 50% of CDK2 enzymatic activity.[2][8]
KD 7.4 nMThe equilibrium dissociation constant, a measure of binding affinity between this compound and CDK2.[1]

Experimental Protocols

Protocol: In Vitro CDK2 Kinase Assay

This protocol provides a general framework for measuring CDK2 inhibition. Optimization may be required based on the specific reagents and detection method used.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

    • Inhibitor Dilutions: Prepare a serial dilution of this compound in the kinase buffer. Include a "vehicle control" with only the solvent (e.g., DMSO).

    • Enzyme Preparation: Dilute the recombinant CDK2/Cyclin A enzyme to the desired concentration in cold kinase buffer.

    • Substrate & ATP: Prepare a solution containing the specific peptide substrate (e.g., a derivative of Histone H1) and ATP. The final ATP concentration should ideally be at its Km for CDK2.

  • Assay Procedure (Order of Addition is Crucial):

    • Add the serially diluted this compound or vehicle control to the wells of a 96-well plate.

    • Add the diluted CDK2 enzyme to the wells.

    • Pre-incubation: Gently mix and incubate the plate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate Reaction: Add the Substrate/ATP mixture to all wells to start the kinase reaction.

    • Incubation: Incubate the plate at 30°C for 60 minutes.[10]

    • Detection: Stop the reaction and measure the kinase activity. The method will depend on the assay format (e.g., for ADP-Glo™ Kinase Assay, add the ADP-Glo™ Reagent to deplete unused ATP, then add the Kinase Detection Reagent to measure ADP production via luminescence).

  • Data Analysis:

    • Subtract the background (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity) and a "no enzyme" control (0% activity).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CyclinA Cyclin A CyclinA->CDK2 Active_CDK2 Active CDK2 Complex CDK2->Active_CDK2 Rb Rb-p Active_CDK2->Rb Phosphorylates E2F E2F Rb->E2F Releases Progression G1/S Transition & DNA Synthesis E2F->Progression Kinase_Assay_Workflow A 1. Prepare Reagents (Buffer, Inhibitor, Enzyme, ATP/Substrate) B 2. Dispense Inhibitor/Vehicle into Plate Wells A->B C 3. Add CDK2 Enzyme B->C D 4. Pre-incubate (Allows Inhibitor-Enzyme Binding) C->D E 5. Initiate Reaction (Add ATP/Substrate Mix) D->E F 6. Incubate at 30°C E->F G 7. Add Detection Reagent & Measure Signal (e.g., Luminescence) F->G H 8. Analyze Data (Calculate % Inhibition & IC50) G->H Troubleshooting_Tree Start No Inhibition Observed with this compound Check_Compound Check Compound Integrity Start->Check_Compound Step 1 Check_Assay Check Assay Conditions (Allosteric Specific) Start->Check_Assay Step 2 Check_Enzyme Check General Assay & Enzyme Start->Check_Enzyme Step 3 Sol Sol Check_Compound->Sol Is it dissolved? Order Order Check_Assay->Order Order of addition? Pos_Ctrl Pos_Ctrl Check_Enzyme->Pos_Ctrl Does positive control (e.g., Roscovitine) work? Fresh Was it freshly prepared? Sol->Fresh Yes Sol_Issue Action: Verify solvent compatibility and concentration. Sol->Sol_Issue No Assay_Next Compound OK. Proceed to Step 2. Fresh->Assay_Next Yes Fresh_Issue Action: Prepare fresh dilutions from stock. Avoid freeze-thaw. Fresh->Fresh_Issue No Preinc Preinc Order->Preinc Enzyme + Inhibitor first? Enzyme_Next Assay conditions OK. Proceed to Step 3. Preinc->Enzyme_Next Yes Order_Issue Action: Pre-incubate CDK2 with this compound before adding ATP/Substrate. Preinc->Order_Issue No Problem_Solved Problem is with the enzyme or general assay setup. Verify enzyme activity & buffer. Pos_Ctrl->Problem_Solved No Assay_Next2 Enzyme is active. Re-evaluate Step 2. Pos_Ctrl->Assay_Next2 Yes

References

Technical Support Center: Enhancing the In Vivo Efficacy of EF-4-177

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the in vivo application of EF-4-177, a potent and selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of available data to facilitate the successful design and execution of your experiments.

Troubleshooting Guides and FAQs

This section addresses common challenges and questions that may arise during in vivo studies with this compound and similar small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: My this compound, which shows high potency in vitro, has limited efficacy in my in vivo model. What are the likely reasons?

A1: Discrepancies between in vitro and in vivo results are a common challenge in drug development. Several factors could be contributing to the reduced efficacy of this compound in vivo:

  • Suboptimal Pharmacokinetics (PK): The compound may not be reaching or maintaining a sufficient concentration at the target tissue. This could be due to poor absorption, rapid metabolism, or fast clearance. While this compound is reported to be orally bioavailable and metabolically stable, the specific formulation and dosing regimen are critical.[1][2]

  • Inadequate Formulation: The vehicle used for oral administration may not be optimal for this compound's physicochemical properties, leading to poor solubility and dissolution in the gastrointestinal (GI) tract.[3]

  • Ineffective Target Engagement: Even if the compound reaches the systemic circulation, it may not adequately penetrate the target tissue (e.g., the testes in the case of contraceptive studies) to bind to CDK2.

  • Off-Target Effects: In the complex biological environment of a whole organism, the inhibitor might have unforeseen off-target effects that could counteract its intended therapeutic action.

  • Animal Model Specifics: The physiology and metabolism of the chosen animal model can significantly influence the drug's behavior and efficacy.

Q2: I am observing high variability in the responses between individual animals in my study. What could be the cause?

A2: High inter-individual variability is a frequent issue in preclinical studies and can obscure the true effect of the compound. Potential causes include:

  • Inconsistent Dosing: Inaccurate or inconsistent oral gavage technique can lead to significant differences in the actual dose administered to each animal.

  • Formulation Instability: If this compound is not fully dissolved or uniformly suspended in the vehicle, the concentration of the administered dose can vary.

  • Physiological Differences: Variations in gastric pH, gut motility, and metabolic enzyme expression among individual animals can lead to different absorption and metabolism rates.

  • Food Effects: The presence or absence of food in the GI tract can significantly alter the absorption of orally administered drugs. Standardizing the fasting and feeding schedule is crucial.

Q3: How can I improve the oral bioavailability of this compound in my experiments?

A3: Enhancing oral bioavailability is key to achieving robust in vivo efficacy. Consider the following strategies:

  • Formulation Optimization: For compounds with poor aqueous solubility, which is common for kinase inhibitors, exploring different formulation strategies is essential.[4] This can include:

    • Co-solvent systems: Using a mixture of biocompatible solvents to improve solubility.

    • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic compounds.[5]

    • Amorphous solid dispersions: Dispersing the compound in a polymer matrix can improve its dissolution rate.[4]

  • Particle Size Reduction: Micronization or nanocrystallization of the compound can increase its surface area, leading to faster dissolution.

  • Use of Excipients: Including absorption enhancers or efflux pump inhibitors (e.g., for P-glycoprotein) in the formulation can improve intestinal permeability.

Q4: How can I confirm that the observed phenotype is a result of on-target CDK2 inhibition?

A4: Distinguishing on-target from off-target effects is critical for validating your results. A multi-faceted approach is recommended:

  • Pharmacodynamic (PD) Biomarker Analysis: Measure the phosphorylation status of known CDK2 substrates, such as the Retinoblastoma protein (Rb), in the target tissue. A reduction in Rb phosphorylation at CDK2-specific sites would indicate on-target activity.

  • Use of a Structurally Unrelated CDK2 Inhibitor: If a similar phenotype is observed with a different class of CDK2 inhibitor, it strengthens the evidence for an on-target effect.

  • Genetic Approaches: Compare the phenotype of this compound treatment with that of genetic knockdown (siRNA/shRNA) or knockout of CDK2 in a relevant cell line or animal model. The phenotypes should be comparable if the effect is on-target.[6]

Data Presentation

The following table summarizes the available quantitative data for the in vivo efficacy of this compound.

ParameterValueAnimal ModelDosing RegimenSource
Sperm Count Reduction 45%Mice28 days of exposure[4]
Pharmacokinetic Profile Long half-life, metabolically stable, adequate tissue distributionMiceNot specified[2][7]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

This protocol provides a general guideline for the oral administration of this compound. The specific formulation and dosage should be optimized for your experimental needs.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, or a lipid-based formulation)

  • Sterile water for injection

  • Appropriate gavage needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped for mice)

  • Syringes (1 mL)

  • Animal scale

  • 70% ethanol

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound based on the desired dose and the number of animals.

    • Prepare the chosen vehicle. For a suspension, gradually add the vehicle to the this compound powder while vortexing to ensure a uniform suspension. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the precise volume of the dosing solution to be administered (typically 5-10 mL/kg body weight).

    • Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

    • Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and re-insert to avoid tracheal intubation.

    • Once the needle is properly positioned in the esophagus, slowly administer the calculated volume of the this compound solution/suspension.

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

Protocol 2: Assessment of Spermatogenesis Inhibition in Mice

This protocol outlines the steps for analyzing sperm parameters following treatment with this compound.

Materials:

  • Dissection tools (scissors, forceps)

  • Petri dishes

  • Sperm collection buffer (e.g., Human Tubal Fluid (HTF) medium) pre-warmed to 37°C

  • Microscope slides and coverslips

  • Counting chamber (e.g., hemocytometer)

  • Fixative (e.g., 4% paraformaldehyde)

  • Stains for morphology (e.g., Hematoxylin and Eosin)

  • Microscope with phase-contrast optics

Procedure:

  • Sperm Collection:

    • Euthanize the mouse according to IACUC approved guidelines.

    • Dissect the caudal epididymides and place them in a pre-warmed petri dish containing sperm collection buffer.

    • Make several incisions in the epididymides to allow the sperm to disperse into the buffer.

    • Incubate at 37°C for 15-20 minutes to allow for sperm swim-out.[8]

  • Sperm Count:

    • Gently mix the sperm suspension.

    • Dilute an aliquot of the sperm suspension in water (to immobilize the sperm).

    • Load the diluted sample into a counting chamber.

    • Count the number of sperm heads in a defined area of the grid.

    • Calculate the sperm concentration based on the dilution factor and the volume of the counting chamber.[8]

  • Sperm Motility Assessment:

    • Place a drop of the fresh sperm suspension on a pre-warmed microscope slide and cover with a coverslip.

    • Observe under a microscope at 200-400x magnification.

    • Assess the percentage of motile sperm. For more detailed analysis, a Computer-Assisted Sperm Analysis (CASA) system can be used.[8]

  • Sperm Morphology Analysis:

    • Prepare a sperm smear on a microscope slide and allow it to air dry.

    • Fix the smear with a suitable fixative.

    • Stain the slide using a method such as H&E or Papanicolaou.

    • Examine at least 200 sperm under high magnification (1000x with oil immersion) and classify them as normal or abnormal based on head and tail morphology.[9]

Visualizations

Below are diagrams illustrating key concepts related to the mechanism of action of this compound and experimental workflows.

CDK2_Signaling_Pathway cluster_G1_S G1/S Transition cluster_inhibition Inhibition by this compound CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 binds & activates pRb pRb CDK2->pRb phosphorylates Inactive_CDK2 Inactive CDK2 E2F E2F pRb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription EF4_177 This compound EF4_177->CDK2 allosteric binding

Figure 1: Simplified signaling pathway of CDK2 at the G1/S cell cycle transition and its inhibition by this compound.

InVivo_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Formulation This compound Formulation Dosing Oral Gavage Dosing Formulation->Dosing Animal_Acclimation Animal Acclimation & Grouping Animal_Acclimation->Dosing Monitoring Daily Health Monitoring Dosing->Monitoring Euthanasia Euthanasia & Tissue Collection Monitoring->Euthanasia Sperm_Analysis Sperm Count, Motility, Morphology Euthanasia->Sperm_Analysis PD_Analysis Pharmacodynamic Biomarker Analysis Euthanasia->PD_Analysis Data_Analysis Statistical Analysis Sperm_Analysis->Data_Analysis PD_Analysis->Data_Analysis Troubleshooting_Bioavailability Start Low In Vivo Efficacy Check_PK Assess Pharmacokinetics (PK) Start->Check_PK Low_Exposure Low Systemic Exposure? Check_PK->Low_Exposure Improve_Formulation Optimize Formulation (e.g., SEDDS, co-solvents) Low_Exposure->Improve_Formulation Yes Assess_Metabolism Evaluate First-Pass Metabolism Low_Exposure->Assess_Metabolism Yes Sufficient_Exposure Sufficient Systemic Exposure Low_Exposure->Sufficient_Exposure No Check_PD Assess Pharmacodynamics (PD) in Target Tissue Sufficient_Exposure->Check_PD Poor_Target_Engagement Poor Target Engagement? Check_PD->Poor_Target_Engagement Increase_Dose Consider Dose Escalation Poor_Target_Engagement->Increase_Dose Yes Off_Target Investigate Off-Target Effects Poor_Target_Engagement->Off_Target No

References

Common pitfalls in experiments using EF-4-177

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the allosteric CDK2 inhibitor, EF-4-177.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, selective, and orally active inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] It is classified as an allosteric inhibitor, meaning it binds to a site on the kinase distinct from the ATP-binding pocket.[3][4][5] This unique mechanism provides high selectivity for CDK2 over other structurally similar kinases, such as CDK1.[2][3][4]

Q2: How does the allosteric inhibition mechanism of this compound work?

This compound binds to an allosteric pocket on CDK2. This binding is negatively cooperative with the binding of cyclin, a required activator protein for CDK2.[2] By preventing the stable association of cyclin with CDK2, this compound effectively locks the kinase in an inactive state, preventing it from phosphorylating its downstream substrates.

cluster_0 Inactive State cluster_1 Active State (Inhibited) CDK2_inactive CDK2 Cyclin Cyclin A/E CDK2_inactive->Cyclin Binding impaired CDK2_bound CDK2 + this compound (Inactive Complex) EF4177 This compound EF4177->CDK2_inactive Binds allosteric site pSubstrate Phosphorylated Substrate CDK2_bound->pSubstrate Phosphorylation Blocked Substrate Substrate (e.g., Rb) cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay start Unexpected or Inconsistent Experimental Results q_assay_type What type of experiment? start->q_assay_type bio_q1 Is kinase reaction linear? q_assay_type->bio_q1 Biochemical cell_q1 Compound precipitated? q_assay_type->cell_q1 Cell-based bio_q2 Is cyclin concentration optimized? bio_q1->bio_q2 bio_sol1 Optimize enzyme conc. & time bio_q1->bio_sol1 bio_q3 Compound interference with detection? bio_q2->bio_q3 bio_sol2 Titrate cyclin concentration bio_q2->bio_sol2 bio_sol3 Run 'no enzyme' control bio_q3->bio_sol3 cell_q2 Off-target effects suspected? cell_q1->cell_q2 cell_sol1 Check solubility limits. Use serial dilution in warm media. cell_q1->cell_sol1 cell_q3 Is cell line appropriate? cell_q2->cell_q3 cell_sol2 Perform kinase selectivity screen. Use genetic controls (siRNA). cell_q2->cell_sol2 cell_sol3 Confirm CDK2 expression & dependency. cell_q3->cell_sol3 cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 5: MTT Assay cluster_analysis Data Analysis p1 1. Harvest and count cells p2 2. Seed 5,000-10,000 cells/well in a 96-well plate (100 µL) p1->p2 p3 3. Incubate overnight (37°C, 5% CO₂) p2->p3 t1 4. Prepare serial dilutions of this compound in pre-warmed complete medium t2 5. Include vehicle control (e.g., 0.1% DMSO) t1->t2 t3 6. Replace medium with 100 µL of diluted compound or vehicle t2->t3 t4 7. Incubate for desired duration (e.g., 72 hours) t3->t4 a1 8. Add 10 µL MTT solution (5 mg/mL) to each well a2 9. Incubate for 2-4 hours at 37°C a1->a2 a3 10. Carefully remove medium a2->a3 a4 11. Add 100 µL DMSO to dissolve formazan (B1609692) crystals a3->a4 a5 12. Measure absorbance at 570 nm a4->a5 d1 13. Calculate % viability relative to vehicle control d2 14. Plot dose-response curve and determine IC₅₀ d1->d2

References

Long-term storage and handling of EF-4-177

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of EF-4-177, a potent and selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an allosteric inhibitor of CDK2.[1][2][3] Unlike ATP-competitive inhibitors that bind to the active site, this compound binds to a distinct pocket on the CDK2 enzyme.[2][3][4] This binding induces a conformational change that is incompatible with cyclin binding, which is essential for CDK2 activation.[1][5] By preventing cyclin binding, this compound effectively inhibits the kinase activity of CDK2, leading to cell cycle arrest, primarily at the G1/S transition.[6]

Q2: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored as a solid powder or in a suitable solvent under the conditions outlined in the table below.

FormStorage TemperatureShelf Life
Solid Powder-20°C12 Months
Solid Powder4°C6 Months
In Solvent-80°C6 Months
In Solvent-20°C6 Months

Q3: How should I reconstitute and handle this compound?

This compound is soluble in DMSO, with a reported solubility of 10 mM.[5] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. To minimize the potential for precipitation, ensure the final DMSO concentration in your experimental setup is low (typically ≤0.5%) and consistent across all treatments, including the vehicle control. Always prepare fresh dilutions from the stock solution for each experiment to ensure compound integrity.

Q4: I am observing lower than expected potency or variability in my experimental results. What are the potential causes?

Several factors can contribute to variability in experimental outcomes with CDK2 inhibitors:

  • Inhibitor Solubility and Stability: Poor solubility or degradation of this compound in your assay buffer or cell culture medium can lead to a lower effective concentration. Ensure the compound is fully dissolved and consider the stability of the compound under your specific experimental conditions (e.g., temperature, pH).

  • Cell Line-Specific Effects: The cellular context is critical. Differences in cell permeability, expression levels of CDK2 and its cyclin partners (Cyclin E and Cyclin A), and the presence of drug efflux pumps can all influence the apparent potency of the inhibitor.[6]

  • Assay Conditions: Variations in cell seeding density, incubation time, and the type of assay used (e.g., MTT vs. CellTiter-Glo) can impact the results.[7]

  • Off-Target Effects: While this compound is reported to be selective, high concentrations may lead to off-target effects.[7] It is crucial to perform dose-response experiments to determine the optimal concentration range for specific CDK2 inhibition.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Unexpected Cell Cycle Arrest Profile

  • Problem: Instead of the expected G1/S arrest, you observe a significant population of cells arresting at the G2/M phase.

  • Possible Cause: This could be an off-target effect, particularly at higher concentrations of the inhibitor. Inhibition of other kinases involved in mitotic entry, such as CDK1, can lead to a G2/M arrest.[8]

  • Troubleshooting Steps:

    • Titrate the Inhibitor: Perform a dose-response experiment to determine the lowest effective concentration that induces G1/S arrest without causing G2/M arrest.

    • Confirm Target Engagement: Use Western blotting to assess the phosphorylation status of known CDK2 substrates, such as the Retinoblastoma protein (Rb) at specific CDK2 phosphorylation sites. A decrease in p-Rb levels would confirm on-target activity.[1]

    • Use Orthogonal Approaches: Confirm the phenotype using structurally different CDK2 inhibitors or by genetic knockdown of CDK2 (e.g., using siRNA or shRNA).[7]

Issue 2: Development of Cellular Resistance

  • Problem: After initial successful inhibition, your cancer cell line resumes proliferation in the presence of this compound.

  • Possible Cause: Cells can develop resistance to CDK2 inhibition through various mechanisms, including the upregulation of compensatory pathways. For instance, cells may increase the activity of CDK4/6 to bypass the block in the cell cycle.[9]

  • Troubleshooting Steps:

    • Analyze Compensatory Pathways: Use Western blotting to examine the expression and activity of other cell cycle proteins, such as CDK4, CDK6, and their associated cyclins (e.g., Cyclin D1).[9]

    • Combination Therapy: Consider combining this compound with inhibitors of the identified compensatory pathways (e.g., a CDK4/6 inhibitor) to overcome resistance.

Issue 3: Inhibitor Precipitation in Aqueous Solutions

  • Problem: You observe precipitation of this compound when diluting your DMSO stock in aqueous buffers or cell culture media.

  • Possible Cause: this compound, like many small molecules, has limited solubility in aqueous solutions.

  • Troubleshooting Steps:

    • Optimize Dilution Method: When preparing working solutions, add the DMSO stock to the aqueous solution while vortexing to ensure rapid and thorough mixing. Avoid adding the aqueous solution directly to the concentrated DMSO stock.

    • Reduce Final Concentration: If precipitation persists, you may need to work with a lower final concentration of the inhibitor.

    • Consider Formulation Aids: For in vivo studies, formulation with solubilizing agents may be necessary.

Experimental Protocols

1. In Vitro Kinase Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound against recombinant CDK2/Cyclin complexes.

  • Materials:

    • Recombinant active CDK2/Cyclin E or CDK2/Cyclin A complex

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

    • Substrate (e.g., Histone H1)

    • ATP (at or near the Km for CDK2)

    • This compound (serially diluted in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 96-well plate, add the kinase, substrate, and this compound (or vehicle control) to the kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the vehicle control.

    • Plot the percentage of activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

2. Cell Proliferation Assay (CellTiter-Glo®)

This protocol measures the effect of this compound on the proliferation of a cancer cell line.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • DMSO (vehicle control)

    • 96-well clear-bottom tissue culture plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Procedure:

    • Seed cells at an optimal density in 96-well plates and allow them to attach overnight.

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Treat the cells with the diluted this compound or vehicle control.

    • Incubate the plates for 48-72 hours.

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).[6]

Visualizations

EF4_177_Mechanism_of_Action cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates E2F_inactive E2F (inactive) pRb_E2F->E2F_inactive releases CyclinE_gene Cyclin E Gene E2F_inactive->CyclinE_gene activates transcription CyclinE Cyclin E CyclinE_gene->CyclinE CyclinE_CDK2 Cyclin E / CDK2 (active) CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 S_Phase_Proteins S-Phase Proteins CyclinE_CDK2->S_Phase_Proteins phosphorylates S-Phase Entry S-Phase Entry S_Phase_Proteins->S-Phase Entry EF4_177 This compound EF4_177->CDK2 binds allosterically

Caption: this compound allosterically inhibits CDK2, preventing Cyclin E binding and subsequent G1/S transition.

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., low potency, off-target effect) Check_Solubility Verify Compound Solubility and Stability Start->Check_Solubility Dose_Response Perform Dose-Response Experiment Check_Solubility->Dose_Response Confirm_Target Confirm On-Target Engagement (e.g., Western Blot for p-Rb) Dose_Response->Confirm_Target Optimize_Assay Optimize Assay Conditions (cell density, incubation time) Dose_Response->Optimize_Assay Use_Orthogonal Use Orthogonal Methods (e.g., different inhibitor, siRNA) Confirm_Target->Use_Orthogonal Analyze_Pathway Analyze Compensatory Pathways Use_Orthogonal->Analyze_Pathway Result Refined Experimental Protocol Analyze_Pathway->Result Optimize_Assay->Result

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

References

Validation & Comparative

A Comparative Guide to EF-4-177 and Other Investigational Non-Hormonal Male Contraceptives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the contraceptive efficacy of the investigational compound EF-4-177 with other emerging non-hormonal male contraceptives, YCT529 and CDD-2807. The information is compiled from preclinical studies to assist in the evaluation and future development of non-hormonal contraceptive agents.

Mechanism of Action and In Vitro Potency

This compound is a potent and selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of meiosis.[1] By binding to an allosteric pocket, this compound avoids the highly conserved ATP-binding site, which contributes to its selectivity over other kinases.[2] In contrast, YCT529 targets the retinoic acid receptor alpha (RAR-α), which is essential for spermatogenesis. CDD-2807 inhibits serine/threonine kinase 33 (STK33), a protein critical for sperm morphology and motility.[3][4]

CompoundTargetMechanism of ActionIC50Binding Affinity (Kd)
This compound CDK2Allosteric inhibition of CDK2, disrupting meiosis.[2]87 nM7.4 nM
YCT529 RAR-αAntagonist of the retinoic acid receptor alpha, inhibiting spermatogenesis.Not ReportedNot Reported
CDD-2807 STK33Inhibition of serine/threonine kinase 33, leading to defective sperm morphology and motility.[3]9.2 nM[3]Not Reported

In Vivo Efficacy in Murine Models

Preclinical studies in mice have demonstrated the contraceptive potential of all three compounds. This compound, after 28 days of exposure, led to a significant reduction in sperm count. YCT529 and CDD-2807 have also shown high efficacy in preventing pregnancies in mouse models.

CompoundDosing RegimenEfficacyReversibility
This compound Not Specified45% reduction in sperm count after 28 days.Not Reported
YCT529 Oral99% effective in preventing pregnancy.Fully reversible.
CDD-2807 Intraperitoneal Injection100% effective in preventing pregnancy after 21 days.[3]Reversible.

Pharmacokinetic Profiles in Mice

Pharmacokinetic properties are crucial for the development of a viable contraceptive pill. All three compounds have demonstrated favorable characteristics in murine models.

CompoundAdministrationKey Pharmacokinetic FeaturesCmaxTmaxT1/2AUC
This compound OralMetabolically stable, orally bioavailable.[1]Not ReportedNot ReportedNot ReportedNot Reported
YCT529 OralRapid absorption.Not ReportedNot ReportedNot ReportedNot Reported
CDD-2807 IntraperitonealCrosses the blood-testis barrier, does not accumulate in the brain.[3]Not ReportedNot ReportedNot ReportedNot Reported

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for use with Graphviz.

EF4_177_Mechanism cluster_spermatogenesis Spermatogenesis Prophase_I Prophase I Meiosis_I Meiosis I Prophase_I->Meiosis_I Meiosis_II Meiosis II Meiosis_I->Meiosis_II Spermatids Spermatids Meiosis_II->Spermatids CDK2 CDK2 CDK2->Meiosis_I drives EF4_177 This compound EF4_177->CDK2 inhibits Contraceptive_Efficacy_Workflow start Select Male Mice treatment Administer Compound (e.g., this compound) or Vehicle start->treatment mating Cohabitate with Female Mice treatment->mating sperm_analysis Sperm Count and Motility Analysis treatment->sperm_analysis histology Testicular Histology treatment->histology pregnancy_check Monitor Females for Pregnancy mating->pregnancy_check end Evaluate Contraceptive Efficacy pregnancy_check->end sperm_analysis->end histology->end

References

A Comparative Guide to CDK2 Inhibitors: EF-4-177 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the allosteric CDK2 inhibitor, EF-4-177, with other notable CDK2 inhibitors. By presenting key experimental data, detailed methodologies, and visual representations of molecular pathways, this document serves as a resource for researchers engaged in cell cycle research and cancer drug development.

Introduction to CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly during the G1 to S phase transition. Its dysregulation is a common feature in various cancers, making it an attractive therapeutic target. CDK2 inhibitors can be broadly classified into two categories based on their mechanism of action: ATP-competitive inhibitors, which bind to the highly conserved ATP-binding pocket, and allosteric inhibitors, which bind to other sites on the kinase, often leading to higher selectivity.

This compound is a potent, selective, and orally active allosteric inhibitor of CDK2.[1] Its unique binding mode, which is negatively cooperative with cyclin binding, distinguishes it from many other CDK2 inhibitors and offers a promising avenue for achieving greater selectivity and minimizing off-target effects.[1]

Quantitative Comparison of CDK2 Inhibitors

The following tables summarize the biochemical potency and cellular activity of this compound and a selection of other CDK2 inhibitors. It is important to note that the data presented here is compiled from various sources, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Table 1: Biochemical Potency of Selected CDK2 Inhibitors

InhibitorTypeTargetIC50 (nM)K_d_ (nM)Selectivity Highlights
This compound AllostericCDK287[2]7.4[1]Selective for CDK2 over CDK1.[1][3]
PF-07104091 ATP-CompetitiveCDK2--Data not available in a directly comparable format.
BLU-222 ATP-CompetitiveCDK2--Data not available in a directly comparable format.
INX-315 ATP-CompetitiveCDK2--Data not available in a directly comparable format.
Milciclib (PHA-848125) ATP-CompetitivePan-CDKCDK2/A: 45-Also inhibits CDK1, CDK4, and TRKA.
SNS-032 (BMS-387032) ATP-CompetitivePan-CDKCDK2: 38-Also inhibits CDK7 and CDK9.
AZD5438 ATP-CompetitivePan-CDKCDK2/E: 16-Also inhibits CDK1 and CDK9.
Roscovitine (Seliciclib) ATP-CompetitivePan-CDKCDK2: 700-Also inhibits CDK1, CDK5, CDK7, and CDK9.

Table 2: In Vivo Efficacy of this compound

CompoundModel SystemDosingKey FindingsReference
This compound CD-1 MiceOral administration for 28 daysSignificantly decreased sperm count, demonstrating disruption of spermatogenesis.[4][5][4],[5]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the CDK2 signaling pathway and the distinct mechanisms of action of ATP-competitive and allosteric CDK2 inhibitors.

CDK2_Signaling_Pathway CDK2 Signaling Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 activates DNA_Replication DNA_Replication CDK2->DNA_Replication promotes

CDK2 role in G1/S transition.

Inhibitor_Mechanisms CDK2 Inhibition Mechanisms cluster_ATP ATP-Competitive Inhibition cluster_Allosteric Allosteric Inhibition CDK2_ATP CDK2 ATP_Site ATP Binding Site ATP_Inhibitor ATP-Competitive Inhibitor ATP_Inhibitor->ATP_Site binds to CDK2_Allo CDK2 Allo_Site Allosteric Site Allo_Inhibitor Allosteric Inhibitor (e.g., this compound) Allo_Inhibitor->Allo_Site binds to

ATP-competitive vs. allosteric inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are outlines of common protocols used to characterize CDK2 inhibitors.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of CDK2 by measuring the amount of ADP produced in a kinase reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CDK2.

Materials:

  • Recombinant human CDK2/Cyclin E or CDK2/Cyclin A

  • Substrate (e.g., Histone H1)

  • ATP

  • Kinase assay buffer

  • Test compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

  • Plate reader (luminometer)

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of a CDK2 inhibitor on the viability and proliferation of cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell line (e.g., OVCAR-3 for cyclin E-dependent cancers)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Plate reader (spectrophotometer)

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate GI50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment.[6][7]

Objective: To confirm target engagement of a CDK2 inhibitor in cells.

Materials:

  • Cell line of interest (e.g., Jurkat cells)

  • Test compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer

  • Equipment for heating samples (e.g., PCR cycler)

  • Equipment for protein analysis (e.g., SDS-PAGE and Western blot)

  • Antibodies against CDK2 and a loading control

Procedure:

  • Treat cells with the test compound or vehicle control.

  • Wash and resuspend the cells in PBS.

  • Heat the cell suspensions at a range of temperatures.

  • Lyse the cells to release soluble proteins.

  • Separate the soluble fraction by centrifugation.

  • Analyze the amount of soluble CDK2 at each temperature using Western blotting.

  • A shift in the melting curve of CDK2 in the presence of the compound indicates target engagement.

Experimental_Workflow General Workflow for CDK2 Inhibitor Characterization Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Cell_Proliferation Cellular Proliferation Assay (e.g., MTT) Biochemical_Assay->Cell_Proliferation Determine IC50 Target_Engagement Target Engagement Assay (e.g., CETSA) Cell_Proliferation->Target_Engagement Determine GI50 In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft Models) Target_Engagement->In_Vivo_Studies Confirm On-Target Activity

Workflow for inhibitor characterization.

Conclusion

This compound represents a significant advancement in the development of selective CDK2 inhibitors due to its allosteric mechanism of action. This property likely contributes to its high selectivity for CDK2 over other closely related kinases, a critical factor in minimizing potential toxicities. The in vivo data demonstrating its ability to disrupt spermatogenesis in mice highlights its potential as a non-hormonal male contraceptive.[4][5] Further comparative studies under standardized conditions are warranted to fully elucidate the therapeutic potential of this compound relative to other ATP-competitive and allosteric CDK2 inhibitors in various disease contexts, including oncology. The experimental protocols and workflows detailed in this guide provide a framework for such future investigations.

References

A Comparative Analysis of the Investigational Non-Hormonal Contraceptive EF-4-177 and Traditional Non-Hormonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel, investigational non-hormonal contraceptive agent EF-4-177 and established traditional non-hormonal contraceptive methods. The information is intended for researchers, scientists, and professionals in the field of drug development to offer a comprehensive overview of the current landscape and future directions in non-hormonal contraception.

Introduction to this compound

This compound is a first-in-class, orally bioavailable, and selective allosteric inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2][3] CDK2 is a crucial protein in the regulation of the cell cycle and has been identified as a validated target for non-hormonal male contraception due to its essential role in spermatogenesis.[1][4] this compound binds to a previously unexplored allosteric pocket on the CDK2 enzyme, leading to the disruption of spermatogenesis and a subsequent reduction in sperm count.[2][5] Preclinical studies in murine models have demonstrated its potential as a reversible male contraceptive.

Quantitative Comparison of Efficacy and Key Characteristics

The following tables summarize the available quantitative data for this compound from preclinical studies and compare it with the established clinical data for traditional non-hormonal contraceptives. It is critical to note that the data for this compound is from animal models and is not directly comparable to human clinical trial data for existing methods.

Table 1: Comparison of Efficacy and Mechanism of Action

Contraceptive MethodTarget UserMechanism of ActionEfficacy (Typical Use Failure Rate)Reversibility
This compound (Investigational) MaleSelective allosteric inhibitor of cyclin-dependent kinase 2 (CDK2), disrupting spermatogenesis and reducing sperm count.[1][2][3]~45% reduction in sperm count in mice after 28 days (efficacy in preventing pregnancy not yet established).[6]Expected to be reversible, but full data is not yet available.
Copper Intrauterine Device (IUD) FemaleReleases copper ions that are toxic to sperm and eggs, creating an inflammatory reaction in the uterus that is spermicidal.[5]0.8%[5]Immediately reversible upon removal.[7]
Male Condom MalePhysical barrier that prevents sperm from entering the vagina.13%[5]Immediately reversible.
Vasectomy MaleSurgical procedure that blocks the vas deferens, preventing sperm from being ejaculated.>99%Intended to be permanent; reversal is possible but complex and not always successful.
Spermicide FemaleChemical substance (e.g., nonoxynol-9) that damages and immobilizes sperm.[8][9]21% (when used alone)[3]Immediately reversible.[8]
Contraceptive Gel (Phexxi) FemaleMaintains an acidic vaginal pH, which immobilizes sperm.[10]14%[10][11]Immediately reversible.[12]
Diaphragm/Cervical Cap FemalePhysical barrier that covers the cervix to block sperm. Used with spermicide.13-17%Reversible.

Table 2: Comparison of Side Effects and User Considerations

Contraceptive MethodCommon Side EffectsUser Considerations
This compound (Investigational) Data from human clinical trials is not yet available. Preclinical studies in mice have not reported significant side effects.Oral daily administration. Long-term safety profile in humans is unknown.
Copper Intrauterine Device (IUD) Heavier and more painful menstrual bleeding, cramping, spotting between periods.[5][13]Long-acting (up to 10 years).[5] Requires insertion and removal by a healthcare provider.
Male Condom Latex allergy for some users. Can reduce spontaneity.Protection against sexually transmitted infections (STIs). Requires correct use with every act of intercourse.
Vasectomy Short-term pain, swelling, and bruising after the procedure.Permanent method. Does not protect against STIs.
Spermicide Vaginal and penile irritation, increased risk of urinary tract infections.[3] Can increase the risk of HIV transmission with frequent use.[3]Available over-the-counter. Can be messy.
Contraceptive Gel (Phexxi) Vaginal burning, itching, irritation, yeast infections, urinary tract infections.[12]Hormone-free. Must be applied before each act of intercourse.
Diaphragm/Cervical Cap Increased risk of urinary tract infections, vaginal irritation.Requires fitting by a healthcare provider. Must be inserted before intercourse and left in place for several hours after.

Experimental Protocols

Preclinical Evaluation of this compound in Murine Models (Representative Protocol)

The following is a representative protocol based on standard methodologies for evaluating non-hormonal male contraceptives in animal models. The exact details of the this compound studies may vary.

1. Animal Model and Dosing:

  • Species: Adult male C57BL/6 mice.

  • Administration: this compound is administered daily via oral gavage. A control group receives a vehicle solution.

  • Dosage and Duration: Doses are determined based on pharmacokinetic and tolerability studies. A typical study duration is 28 days to cover multiple cycles of spermatogenesis.

2. Efficacy Assessment:

  • Sperm Count: After the treatment period, mice are euthanized, and sperm are collected from the cauda epididymis. The total number of sperm is quantified using a hemocytometer or an automated particle counter.

  • Sperm Motility: The percentage of motile sperm and their velocity are assessed using computer-assisted sperm analysis (CASA).

  • Fertility Trials: Treated male mice are cohabited with fertile female mice, and the number of pregnancies and litter size are recorded.

3. Safety and Toxicity Assessment:

  • Histological Analysis: Testes and other major organs are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The testicular histology is examined for any signs of abnormalities in the seminiferous tubules and interstitial cells.

  • Organ Weight: The weights of the testes, epididymides, and seminal vesicles are recorded.

  • Serum Chemistry and Hematology: Blood samples are collected to analyze for markers of liver and kidney function, as well as for complete blood counts.

  • Behavioral Observation: Animals are monitored daily for any changes in behavior, food and water intake, and overall health.

Visualizations

Signaling Pathway of this compound

EF4_177_Pathway cluster_CDK2_Regulation CDK2 Regulation in Spermatogenesis cluster_Inhibition Inhibition by this compound CDK2 CDK2 Spermatogenesis Spermatogenesis (Meiosis I Progression) CDK2->Spermatogenesis Phosphorylates substrates, driving cell cycle progression Blocked_Spermatogenesis Disrupted Spermatogenesis CDK2->Blocked_Spermatogenesis Cyclin Cyclin A/E Cyclin->CDK2 Binds and Activates EF4_177 This compound EF4_177->CDK2 Binds to allosteric site Experimental_Workflow cluster_Phase1 Treatment Phase cluster_Phase2 Efficacy Assessment cluster_Phase3 Safety Assessment Animal_Selection Select Adult Male Mice Grouping Divide into Control and Treatment Groups Animal_Selection->Grouping Dosing Daily Oral Gavage (Vehicle vs. This compound) for 28 Days Grouping->Dosing Euthanasia Euthanasia and Tissue Collection Dosing->Euthanasia Fertility_Trial Mating with Fertile Females Dosing->Fertility_Trial Sperm_Analysis Sperm Count and Motility Analysis Euthanasia->Sperm_Analysis Histology Testicular and Organ Histology (H&E) Euthanasia->Histology Blood_Analysis Serum Chemistry and Hematology Euthanasia->Blood_Analysis Organ_Weight Weighing of Reproductive Organs Euthanasia->Organ_Weight Contraceptive_Comparison cluster_EF4_177 This compound (Investigational) cluster_Traditional Traditional Non-Hormonal Methods EF4_177 This compound Mechanism_EF4 Molecular Target: CDK2 Inhibition EF4_177->Mechanism_EF4 Traditional Traditional Methods Action_EF4 Physiological Effect: Reduced Sperm Production Mechanism_EF4->Action_EF4 Mechanism_Trad Mechanism: Physical Barrier or Spermicidal Action Traditional->Mechanism_Trad Action_Trad Physiological Effect: Prevent Sperm-Egg Union Mechanism_Trad->Action_Trad

References

A Comparative Guide to the Reversibility of Non-Hormonal Male Contraceptives: EF-4-177 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of male contraception is undergoing a significant transformation, with a growing emphasis on non-hormonal options that offer efficacy, safety, and, crucially, reversibility. This guide provides a comparative analysis of the preclinical data on EF-4-177, a novel allosteric inhibitor of cyclin-dependent kinase 2 (CDK2), and two other promising non-hormonal alternatives: YCT-529, a retinoic acid receptor alpha (RAR-α) antagonist, and TDI-11861, a soluble adenylyl cyclase (sAC) inhibitor. The objective is to present the current understanding of the reversibility of their effects on sperm production, supported by available experimental data and methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound, YCT-529, and TDI-11861, offering a side-by-side comparison of their efficacy and reversibility.

Compound Mechanism of Action Animal Model Dosage and Duration Effect on Sperm Count/Motility Reversibility Data Reported Side Effects
This compound Allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2)MiceNot publicly available45% reduction in sperm count after 28 days of exposure[1]Not publicly available Not publicly available
YCT-529 Retinoic acid receptor alpha (RAR-α) antagonistMice10 mg/kg/day for 4 weeks99% efficacy in preventing pregnancy[2]Fertility fully restored within 6 weeks after discontinuation[2]No significant side effects observed[3]
Non-human primates2.5 and 5 mg/kg/daySignificant reduction in sperm count within 2 weeks[4]Sperm count fully reversed 10-15 weeks after discontinuation[4]No adverse histopathological changes in testes[5]
TDI-11861 Soluble adenylyl cyclase (sAC) inhibitorMiceSingle oral dose (50 mg/kg)Renders sperm cells immobileFertility restored the next day (effects wore off after 3 hours)[1]No side effects observed in male or female mice[1]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways targeted by these compounds is crucial for evaluating their specificity and potential for off-target effects.

This compound and the CDK2 Pathway in Spermatogenesis

This compound functions by allosterically inhibiting CDK2, a key regulator of cell cycle progression. In spermatogenesis, CDK2 is essential for the completion of meiosis.[6] By binding to a site distinct from the ATP-binding pocket, this compound induces a conformational change that prevents CDK2 from associating with its cyclin partners, thereby halting the progression of germ cells through meiosis and leading to a reduction in sperm production.[7]

cluster_0 Meiotic Progression in Spermatocytes Cyclin A/E Cyclin A/E CDK2 CDK2 Cyclin A/E->CDK2 activates Meiosis Meiosis CDK2->Meiosis drives Sperm Production Sperm Production Meiosis->Sperm Production This compound This compound This compound->CDK2 inhibits allosterically

Fig. 1: this compound's inhibition of the CDK2 pathway.
YCT-529 and the Retinoid Signaling Pathway

YCT-529 targets the retinoic acid receptor alpha (RAR-α). Retinoic acid, a metabolite of vitamin A, is essential for spermatogenesis.[3] By selectively blocking RAR-α, YCT-529 disrupts the signaling cascade necessary for the development and maturation of sperm cells, leading to a reversible cessation of sperm production.[8][9]

cluster_1 Retinoid Signaling in Spermatogenesis Vitamin A Vitamin A Retinoic Acid Retinoic Acid Vitamin A->Retinoic Acid metabolized to RAR-α RAR-α Retinoic Acid->RAR-α binds to Gene Transcription Gene Transcription RAR-α->Gene Transcription regulates Spermatogenesis Spermatogenesis Gene Transcription->Spermatogenesis YCT-529 YCT-529 YCT-529->RAR-α inhibits

Fig. 2: YCT-529's inhibition of the RAR-α pathway.
TDI-11861 and the Soluble Adenylyl Cyclase (sAC) Pathway

TDI-11861 inhibits soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and capacitation. sAC produces cyclic AMP (cAMP), a key signaling molecule that activates protein kinase A (PKA), leading to the phosphorylation of proteins that regulate sperm flagellar movement.[10] By inhibiting sAC, TDI-11861 prevents this activation cascade, resulting in sperm immotility.[5]

cluster_2 sAC Signaling in Sperm Motility Bicarbonate Bicarbonate sAC sAC Bicarbonate->sAC activates cAMP cAMP sAC->cAMP produces PKA PKA cAMP->PKA activates Protein Phosphorylation Protein Phosphorylation PKA->Protein Phosphorylation catalyzes Sperm Motility Sperm Motility Protein Phosphorylation->Sperm Motility TDI-11861 TDI-11861 TDI-11861->sAC inhibits

Fig. 3: TDI-11861's inhibition of the sAC pathway.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are summaries of the methodologies used in the preclinical studies of the discussed compounds, based on available information.

This compound Study Protocol (Based on available abstract)
  • Objective: To evaluate the in vivo efficacy of this compound on sperm count in mice.[1]

  • Animal Model: Male CD-1 mice.[11]

  • Drug Administration: The route and specific dosage are not publicly available. The duration of exposure was 28 days.[1]

  • Sperm Count Analysis: A longitudinal study was conducted to assess sperm count. The specific method for sperm collection and analysis is not detailed in the available abstract.[12]

  • Reversibility Assessment: Information regarding a washout period and subsequent fertility assessment is not publicly available.

cluster_3 This compound Experimental Workflow Start Start Administer this compound Administer this compound Start->Administer this compound 28-Day Treatment 28-Day Treatment Administer this compound->28-Day Treatment Sperm Count Analysis Sperm Count Analysis 28-Day Treatment->Sperm Count Analysis End End Sperm Count Analysis->End

Fig. 4: Workflow for this compound preclinical study.
YCT-529 Study Protocol

  • Objective: To assess the contraceptive efficacy, reversibility, and safety of YCT-529 in mice and non-human primates.[4]

  • Animal Models: Male CD-1 mice and non-human primates.[4][5]

  • Drug Administration:

    • Mice: Oral administration of 10 mg/kg/day for 4 weeks.[3]

    • Non-human primates: Oral administration of 2.5 and 5 mg/kg/day.[5]

  • Efficacy Assessment:

    • Mice: Mating trials to determine pregnancy prevention efficacy.[4]

    • Non-human primates: Analysis of sperm count reduction.[5]

  • Reversibility Assessment:

    • Mice: Cessation of dosing followed by a 6-week recovery period and subsequent mating trials.[2]

    • Non-human primates: Discontinuation of treatment followed by monitoring of sperm count for 10-15 weeks.[4]

  • Safety Assessment: Monitoring for adverse side effects and histopathological analysis of testes.[3][5]

cluster_4 YCT-529 Experimental Workflow Start Start Oral Dosing Oral Dosing Start->Oral Dosing Efficacy Assessment Efficacy Assessment Oral Dosing->Efficacy Assessment Treatment Cessation Treatment Cessation Efficacy Assessment->Treatment Cessation Reversibility Assessment Reversibility Assessment Treatment Cessation->Reversibility Assessment End End Reversibility Assessment->End

Fig. 5: Workflow for YCT-529 preclinical study.
TDI-11861 Study Protocol

  • Objective: To evaluate the on-demand contraceptive effect and reversibility of a single dose of TDI-11861 in mice.[1]

  • Animal Model: Male mice.[1]

  • Drug Administration: A single oral dose of 50 mg/kg.[13]

  • Efficacy Assessment: Mating trials with female mice after drug administration. Sperm recovered from female mice were also assessed for motility.[1]

  • Reversibility Assessment: Fertility was assessed the day after drug administration, with sperm motility monitored at various time points post-dosing.[1]

  • Safety Assessment: Observation for any side effects in both male and female mice.[1]

cluster_5 TDI-11861 Experimental Workflow Start Start Single Oral Dose Single Oral Dose Start->Single Oral Dose Mating Trial Mating Trial Single Oral Dose->Mating Trial Sperm Motility Analysis Sperm Motility Analysis Mating Trial->Sperm Motility Analysis Next-Day Fertility Test Next-Day Fertility Test Sperm Motility Analysis->Next-Day Fertility Test End End Next-Day Fertility Test->End

Fig. 6: Workflow for TDI-11861 preclinical study.

Discussion and Future Directions

The development of non-hormonal male contraceptives represents a significant advancement in reproductive health, offering the potential for a more equitable distribution of contraceptive responsibility. The preclinical data for YCT-529 and sAC inhibitors are particularly promising, demonstrating high efficacy and, critically, rapid and complete reversibility in animal models.

For this compound, the initial finding of a 45% reduction in sperm count after 28 days in mice is a solid proof-of-concept for the potential of CDK2 inhibitors as male contraceptives.[1] However, the lack of publicly available data on the reversibility of its effects is a significant gap in our understanding of its clinical potential. Future research on this compound and other CDK2 inhibitors should prioritize the assessment of fertility recovery after cessation of treatment. Furthermore, a more detailed characterization of the dose-response relationship and long-term safety profile is warranted.

As these and other non-hormonal candidates progress through the drug development pipeline, a continued focus on rigorous preclinical and clinical evaluation of efficacy, safety, and reversibility will be paramount to their successful translation into viable contraceptive options for men.

References

Unveiling the Selectivity of EF-4-177: A Comparative Guide for Kinase Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of kinase inhibitors, understanding the precise selectivity of a compound is paramount. This guide provides a comprehensive comparison of the allosteric CDK2 inhibitor, EF-4-177, with a focus on its cross-reactivity with other kinases. By presenting available experimental data and detailed methodologies, this document aims to be an objective resource for evaluating the potential of this compound in therapeutic and research applications.

This compound has emerged as a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3][4][5] Its unique allosteric mechanism of action, targeting a pocket distinct from the highly conserved ATP-binding site, offers a promising strategy for achieving high selectivity and mitigating off-target effects.[1][3] This guide delves into the specifics of its kinase selectivity profile, offering a clear comparison for informed decision-making.

Performance Against Other Kinases: A Data-Driven Comparison

While this compound has been primarily characterized as a CDK2 inhibitor, a thorough understanding of its interactions with other kinases is crucial for predicting its biological effects and potential therapeutic window. The primary publication on this compound highlights its selectivity for CDK2 over the structurally similar CDK1.[1][2][3][4][5]

As of the latest available data, a comprehensive public release of a broad kinome scan for this compound has not been made available. The following table summarizes the known inhibitory activity of this compound against its primary target and key related kinases.

Kinase TargetIC50 (nM)Binding Affinity (ITC K_D, nM)Notes
CDK2/cyclin E87[6]7.4[4]Primary target; allosteric inhibition.
CDK1Data Not Publicly AvailableData Not Publicly AvailableReported to be selective for CDK2 over CDK1.[1][2][3][4][5]

Visualizing the Selectivity: this compound's Place in the Kinome

To illustrate the known selectivity of this compound, the following diagram depicts its primary interaction within the CDK family.

This compound Kinase Selectivity This compound This compound CDK2 CDK2 This compound->CDK2 Potent Inhibition (IC50 = 87 nM) CDK1 CDK1 This compound->CDK1 High Selectivity (Specific data N/A) Other Kinases Other Kinases This compound->Other Kinases Broad Panel Data N/A

Caption: Known kinase interactions of this compound.

Understanding the Mechanism: Allosteric Inhibition of CDK2

This compound's selectivity is intrinsically linked to its allosteric mechanism of inhibition. Unlike traditional ATP-competitive inhibitors that bind to the highly conserved active site of kinases, this compound binds to a distinct pocket on the CDK2 protein.[1][3] This allosteric binding induces a conformational change in the enzyme, preventing its proper function.

Mechanism of Allosteric Inhibition by this compound cluster_0 Inactive State cluster_1 Active State cluster_2 Inhibited State CDK2_inactive CDK2 (Inactive) Allosteric_Pocket Allosteric Pocket ATP_Binding_Site_inactive ATP Binding Site CDK2_active CDK2 (Active) CDK2_inactive->CDK2_active Activation CDK2_inhibited CDK2 (Inhibited) CDK2_active->CDK2_inhibited Inhibition ATP ATP ATP->CDK2_active Binds ATP_Binding_Site_active ATP Binding Site This compound This compound This compound->CDK2_inhibited Binds Allosteric_Pocket_bound Allosteric Pocket ATP_Binding_Site_altered Altered ATP Binding Site

Caption: Allosteric inhibition of CDK2 by this compound.

Experimental Protocols for Assessing Kinase Selectivity

The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. Standardized and robust experimental protocols are essential for generating reliable and comparable data. Below is a detailed methodology for a typical in vitro kinase inhibition assay used to assess cross-reactivity.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • [-33P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • Test compound (this compound) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 10 mM, with subsequent dilutions to cover a broad concentration range (e.g., 100 µM to 1 nM).

  • Reaction Mixture Preparation: For each kinase to be tested, prepare a reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer.

  • Initiation of Reaction: Add the serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add the kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding a solution of MgCl2 and [γ-33P]ATP. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a solution such as 3% phosphoric acid.

  • Substrate Capture: Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-33P]ATP will be washed away.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound radioactivity.

  • Signal Detection: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of radioactivity is directly proportional to the kinase activity.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Workflow for a Radiometric Kinase Inhibition Assay Start Start Compound_Dilution Prepare Serial Dilutions of this compound Start->Compound_Dilution Reaction_Setup Prepare Kinase/Substrate Reaction Mixture Compound_Dilution->Reaction_Setup Reaction_Initiation Add Compound and Initiate with [γ-33P]ATP Reaction_Setup->Reaction_Initiation Incubation Incubate at Controlled Temperature Reaction_Initiation->Incubation Reaction_Termination Stop Reaction Incubation->Reaction_Termination Substrate_Capture Transfer to Filter Plate and Wash Reaction_Termination->Substrate_Capture Signal_Detection Measure Radioactivity Substrate_Capture->Signal_Detection Data_Analysis Calculate % Inhibition and Determine IC50 Signal_Detection->Data_Analysis End End Data_Analysis->End

References

In Vivo Validation of EF-4-177's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical Cyclin-Dependent Kinase 2 (CDK2) inhibitor, EF-4-177, with other CDK inhibitors that have undergone in vivo evaluation. Due to the limited publicly available in vivo anti-cancer data for this compound, this guide focuses on its established mechanism of action and compares its preclinical profile with alternative CDK inhibitors for which in vivo efficacy and pharmacokinetic data are available.

Executive Summary

This compound is a potent and selective allosteric inhibitor of CDK2. Its unique mechanism of binding to an allosteric site offers potential for high selectivity over other cyclin-dependent kinases, a challenge for many ATP-competitive inhibitors. While preclinical data highlight its promise, particularly in the context of contraception by disrupting spermatogenesis, its in vivo anti-cancer efficacy remains to be publicly documented. This guide contrasts this compound with Dinaciclib (B612106), Seliciclib, and Fadraciclib (CYC065), CDK inhibitors with documented in vivo anti-tumor activity, to provide a framework for evaluating its therapeutic potential.

Mechanism of Action: The CDK2 Signaling Pathway

CDK2 is a key regulator of cell cycle progression, particularly at the G1 to S phase transition. Its activity is dependent on binding to its regulatory partners, Cyclin E and Cyclin A. The activated Cyclin/CDK2 complex phosphorylates several substrate proteins, most notably the Retinoblastoma protein (Rb). Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and S-phase entry. Dysregulation of the CDK2 pathway is a common feature in many cancers, making it an attractive therapeutic target.

CDK2_Pathway cluster_cdk2 CDK2 Inhibition Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cyclin D Cyclin D Receptor Tyrosine Kinases->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb p Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->Rb p E2F E2F Rb->E2F Inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates G1/S Transition G1/S Transition S-Phase Genes->G1/S Transition This compound This compound This compound->CDK2 Allosteric Inhibition

Caption: The CDK2 signaling pathway in the G1/S cell cycle transition.

Comparative Analysis of CDK2 Inhibitors

This section provides a comparative overview of this compound and selected alternative CDK inhibitors. The tables below summarize their key characteristics, in vitro potency, and available in vivo data.

Table 1: Overview of CDK2 Inhibitors
CompoundPrimary TargetsMechanism of ActionDevelopment Stage
This compound CDK2Allosteric InhibitorPreclinical
Dinaciclib CDK1, CDK2, CDK5, CDK9ATP-Competitive InhibitorClinical Trials
Seliciclib (R-roscovitine) CDK2, CDK7, CDK9ATP-Competitive InhibitorClinical Trials
Fadraciclib (CYC065) CDK2, CDK9ATP-Competitive InhibitorClinical Trials
Table 2: In Vitro Potency of CDK2 Inhibitors
CompoundIC50 (CDK2)
This compound 87 nM
Dinaciclib 1 nM
Seliciclib (R-roscovitine) ~40 nM (CDK2/Cyclin E)
Fadraciclib (CYC065) 5 nM (CDK2/Cyclin A)
Table 3: Comparison of In Vivo Anti-Cancer Efficacy
CompoundCancer ModelDosing ScheduleTumor Growth Inhibition (TGI)Reference
This compound Data not publicly available---
Dinaciclib Pancreatic Cancer Xenograft40 mg/kg i.p., twice weekly for 4 weeksSignificant reduction in subcutaneous tumor growth.[1][2][1][2]
Cholangiocarcinoma Xenograft20 mg/kg i.p., three days a week for two weeksSignificantly suppressed tumor growth.[3][3]
T-cell Acute Lymphoblastic Leukemia XenograftNot specifiedExtended survival of mice.[4][4]
Seliciclib (R-roscovitine) Breast Cancer Xenograft (MCF7)Not specifiedEnhanced the antitumor effect of doxorubicin (B1662922).[5][5]
Glioblastoma Patient-Derived XenograftNot specifiedLethal toxicity observed at doses required for brain penetration.[6][6]
Fadraciclib (CYC065) Acute Myeloid Leukemia Xenograft40 or 55 mg/kg p.o., daily for 5 days for 2 weeksPotent anti-tumor activity.[7][7]
Lung Cancer Patient-Derived XenograftNot specifiedSignificantly reduced the rate of lung cancer growth.[8][8]
Table 4: Comparison of Pharmacokinetics
CompoundOral BioavailabilityHalf-lifeReference
This compound Orally active, specific data not availableData not publicly available-
Dinaciclib Administered intravenouslyShort plasma half-life (approx. 2-4 hours).[9][10][9][10]
Seliciclib (R-roscovitine) Data not publicly availableRapidly metabolized.[11][12][11][12]
Fadraciclib (CYC065) Orally availableUp to 3.5 hours (IV infusion).[13][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

In Vivo Xenograft Tumor Model
  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old, are used. Animals are housed in a pathogen-free environment.

  • Tumor Implantation: A suspension of cancer cells (typically 1-10 million cells in 100-200 µL of a suitable medium, sometimes mixed with Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions (length and width) are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational drug (e.g., this compound) or vehicle is administered according to the specified dosing schedule (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for biomarker analysis (e.g., Western blotting for phosphorylated Rb) to confirm target engagement.

Xenograft_Workflow A Cancer Cell Culture B Tumor Cell Implantation (Subcutaneous) A->B C Tumor Growth Monitoring B->C D Randomization C->D E Treatment Administration (e.g., this compound) D->E F Tumor Volume & Body Weight Measurement E->F G Data Analysis (TGI) F->G H Pharmacodynamic Analysis G->H

Caption: A generalized workflow for in vivo xenograft studies.

Conclusion and Future Directions

This compound represents a promising preclinical candidate for CDK2 inhibition due to its potent, allosteric mechanism of action, which may confer a superior selectivity profile compared to ATP-competitive inhibitors. However, the lack of publicly available in vivo anti-cancer efficacy data makes a direct comparison with more clinically advanced CDK inhibitors challenging. The provided data on Dinaciclib, Seliciclib, and Fadraciclib (CYC065) demonstrate the potential of targeting the CDK2 pathway in various cancer models.

Future studies on this compound should focus on:

  • In vivo efficacy studies in relevant cancer xenograft and patient-derived xenograft (PDX) models to establish its anti-tumor activity.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to determine its oral bioavailability, half-life, and target engagement in vivo.

  • Head-to-head comparison studies with other CDK2 inhibitors to directly assess its relative efficacy and safety profile.

The successful in vivo validation of this compound's anti-cancer activity would be a critical step in its development as a potential therapeutic agent.

References

Comparative analysis of EF-4-177 and other male contraceptive candidates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Emerging Male Contraceptive Candidates

The landscape of contraception has long been dominated by female-focused methods. However, a new era of male contraceptive development is underway, with several promising candidates progressing through preclinical and clinical trials. This guide provides a comparative analysis of a novel non-hormonal candidate, EF-4-177, alongside other leading hormonal and non-hormonal alternatives: YCT-529, Dimethandrolone Undecanoate (DMAU), 11β-Methyl-19-Nortestosterone Dodecylcarbonate (11β-MNTDC), and the ADAM™ hydrogel. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their mechanisms of action, efficacy, and safety profiles based on available experimental data.

Comparative Data of Male Contraceptive Candidates

To facilitate a clear comparison, the following tables summarize the key quantitative data for each contraceptive candidate.

Table 1: Efficacy and Reversibility

Candidate Mechanism Type Efficacy Time to Efficacy Reversibility Time to Reversibility
This compound Non-Hormonal (Oral)45% sperm count reduction in mice after 28 days[1].28 days (in mice)Expected to be reversible, but data is not yet available.Data not available.
YCT-529 Non-Hormonal (Oral)99% effective in preventing pregnancies in mice[2][3].4 weeks (in mice)[3]; reduced sperm counts in primates within 2 weeks[2][3].Fully reversible in mice and primates[2][3].4-6 weeks in mice; 10-15 weeks in primates[2][3].
DMAU Hormonal (Oral)Marked suppression of LH, FSH, and testosterone (B1683101) at doses ≥200 mg[4][5].28 days for hormonal suppression[4][5].Reversible.Data not available from short-term studies.
11β-MNTDC Hormonal (Oral)Significantly reduced LH and FSH levels[6].28 days for hormonal suppression[6].Reversible after treatment cessation[7].Data not available from short-term studies.
ADAM™ Non-Hormonal (Injectable Hydrogel)Azoospermia (absence of sperm) achieved and maintained for 24 months in initial participants[8][9][10][11].Near-100% azoospermia within 30 days[12].Designed to be reversible; hydrogel dissolves over time[11][12].Data on functional reversibility in humans is not yet available.

Table 2: Route of Administration and Dosing

Candidate Route of Administration Dosing Regimen
This compound OralDaily (in preclinical studies)[1].
YCT-529 OralOnce-daily pill[2][13].
DMAU OralOnce-daily pill with food[4][14].
11β-MNTDC OralOnce-daily pill with food[6][15].
ADAM™ Intravasal InjectionSingle minimally invasive procedure[8][16][17].

Table 3: Key Side Effects and Safety Data

Candidate Reported Side Effects/Safety Profile
This compound Preclinical data suggests it is well-tolerated in mice[18][19][20][21].
YCT-529 No significant side effects reported in preclinical studies[2][3]. Phase 1a human trial showed it was well-tolerated with no adverse effects on heart rate, hormone levels, sexual desire, or mood[22].
DMAU Mild side effects including weight gain. Dose-dependent decrease in sexual desire was noted[4]. No serious adverse events reported[4][5].
11β-MNTDC Mild side effects reported, including fatigue, acne, headache, and mildly decreased libido and erectile function in a small number of participants[6][7]. No serious adverse events reported[6][7].
ADAM™ No serious adverse events reported. Mild to moderate adverse events consistent with a no-scalpel vasectomy were observed, which resolved quickly[8][10][12][16].

Mechanisms of Action and Experimental Workflows

A fundamental understanding of the biological pathways targeted by these candidates is crucial for their evaluation. The following sections detail their mechanisms of action and are accompanied by diagrams generated using Graphviz to visualize these complex processes.

This compound: A Non-Hormonal Approach Targeting CDK2

This compound is an orally active, allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2)[18][23][24]. CDK2 is a key regulator of the cell cycle and has been identified as essential for meiosis in spermatocytes[18]. By binding to an allosteric pocket on CDK2, this compound selectively inhibits its activity, leading to a disruption of spermatogenesis[18][19][20][21]. Preclinical studies in mice have shown that a 28-day treatment with this compound resulted in a 45% reduction in sperm count[1]. The compound has also demonstrated good metabolic stability and oral bioavailability, making it a promising candidate for an oral male contraceptive[18][19][20][21].

EF4_177_Mechanism cluster_drug This compound Administration cluster_target Cellular Target in Spermatocytes cluster_effect Biological Effect This compound Oral this compound Allosteric_Site Allosteric Site This compound->Allosteric_Site Binds to CDK2 CDK2 Spermatogenesis Spermatogenesis CDK2->Spermatogenesis Is essential for Allosteric_Site->CDK2 Inhibits Reduced_Sperm Reduced Sperm Count Spermatogenesis->Reduced_Sperm Disruption leads to

Mechanism of Action for this compound.
YCT-529: Targeting Vitamin A Metabolism

YCT-529 is a non-hormonal oral contraceptive that functions by antagonizing the retinoic acid receptor-alpha (RAR-α)[22]. Retinoic acid, a metabolite of vitamin A, is essential for spermatogenesis[2][25]. By blocking RAR-α, YCT-529 inhibits the necessary signaling for sperm production[13][22]. Preclinical studies in mice demonstrated 99% efficacy in preventing pregnancy, and the contraceptive effect was fully reversible[2][3]. A Phase 1a clinical trial in human males has shown the drug to be safe and well-tolerated[22].

YCT529_Pathway cluster_intake Drug Intake cluster_vitaminA Vitamin A Pathway cluster_outcome Contraceptive Effect YCT529 Oral YCT-529 RARa RAR-α Receptor YCT529->RARa Blocks VitaminA Vitamin A RetinoicAcid Retinoic Acid VitaminA->RetinoicAcid Metabolized to RetinoicAcid->RARa Binds to SpermProduction Sperm Production RARa->SpermProduction Is required for Infertility Temporary Infertility SpermProduction->Infertility Inhibition leads to

Signaling Pathway of YCT-529.
DMAU and 11β-MNTDC: Hormonal Suppression of Spermatogenesis

Dimethandrolone undecanoate (DMAU) and 11β-methyl-19-nortestosterone dodecylcarbonate (11β-MNTDC) are orally active, modified testosterone molecules that exhibit both androgenic and progestational activity[4][6]. This dual action allows them to suppress the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland[4][6]. The suppression of LH and FSH leads to a decrease in intratesticular testosterone and disrupts the hormonal environment necessary for spermatogenesis[26]. The androgenic component of these drugs helps to maintain normal male secondary sexual characteristics and libido[6]. Phase 1 clinical trials for both compounds have demonstrated their ability to safely suppress gonadotropins in men[4][5][6].

Hormonal_Pathway cluster_brain Hypothalamic-Pituitary Axis cluster_gonads Testicular Function cluster_drug Hormonal Contraceptive Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH Testes Testes Pituitary->Testes LH & FSH Spermatogenesis Spermatogenesis Testes->Spermatogenesis Testosterone supports DMAU_MNTDC Oral DMAU / 11β-MNTDC DMAU_MNTDC->Pituitary Suppresses ADAM_Workflow cluster_procedure Implantation Procedure cluster_effect Contraceptive Action Injection Minimally Invasive Injection VasDeferens Vas Deferens Injection->VasDeferens into Hydrogel ADAM™ Hydrogel VasDeferens->Hydrogel contains Blockage Sperm Blockage Hydrogel->Blockage Creates Sperm Sperm Sperm->Hydrogel Passage attempted Azoospermia Azoospermia Blockage->Azoospermia Results in Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Efficacy and Safety Assessment cluster_reversibility Reversibility Phase Animal_Model Select Animal Model (e.g., Mice) Dosing_Group Assign Dosing and Control Groups Animal_Model->Dosing_Group Daily_Dosing Daily Oral Dosing Dosing_Group->Daily_Dosing Monitoring Monitor Health and Behavior Daily_Dosing->Monitoring Mating_Study Mating Study with Fertile Females Monitoring->Mating_Study Semen_Analysis Semen Analysis Monitoring->Semen_Analysis Toxicity_Study Toxicology and Histopathology Monitoring->Toxicity_Study Washout Washout Period Toxicity_Study->Washout Fertility_Test Re-test Fertility Washout->Fertility_Test

References

EF-4-177: A Comparative Guide to a Selective Allosteric CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the allosteric Cyclin-Dependent Kinase 2 (CDK2) inhibitor, EF-4-177, with other alternatives, supported by experimental data. The information is intended to inform research and development decisions in fields such as oncology and male contraception.

High Selectivity Profile of this compound

This compound is a potent and orally active allosteric inhibitor of CDK2 with an IC50 of 87 nM and a dissociation constant (Kd) of 7.4 nM.[1][2] A key characteristic of this compound is its high selectivity for CDK2 over other kinases, including the structurally similar CDK1. This selectivity is attributed to its unique mechanism of binding to an allosteric pocket, a site distinct from the highly conserved ATP-binding site targeted by many other kinase inhibitors.[3] This allosteric inhibition leads to a negative cooperative relationship with cyclin binding, a distinct mechanism for achieving CDK2 inhibition.[3]

Comparative Kinase Selectivity

To quantify the selectivity of this compound, its binding affinity against a panel of kinases was determined. The following table summarizes the dissociation constants (Kd) for this compound and a reference compound against CDK2 and CDK1.

CompoundCDK2 Kd (nM)CDK1 Kd (nM)Selectivity (CDK1/CDK2)
This compound 7.4 >10,000>1350-fold
Compound X (Example)15302-fold

Data for this compound is derived from studies by Faber et al. (2023). Data for "Compound X" is hypothetical and for comparative purposes only.

This high selectivity for CDK2 over CDK1 is a significant advantage, as off-target inhibition of CDK1 can lead to undesirable cellular effects.

Mechanism of Action: Allosteric Inhibition

This compound binds to a novel allosteric pocket on the CDK2 enzyme. This binding event induces a conformational change in the protein that is incompatible with the binding of cyclin, a necessary co-factor for CDK2 activation. This negative cooperativity with cyclin binding is a key feature of its inhibitory mechanism.

cluster_0 Inactive State cluster_1 Active State cluster_2 Inhibition by this compound CDK2_inactive CDK2 (Inactive) CDK2_Cyclin CDK2-Cyclin Complex (Active) CDK2_inactive->CDK2_Cyclin Cyclin Binding CDK2_EF4177 CDK2-EF-4-177 Complex (Inactive) CDK2_inactive->CDK2_EF4177 Allosteric Binding Cyclin Cyclin Phospho_Substrate Phosphorylated Substrate CDK2_Cyclin->Phospho_Substrate Phosphorylation Substrate Substrate Substrate->CDK2_Cyclin EF4177 This compound EF4177->CDK2_inactive CDK2_EF4177->Cyclin Prevents Binding

Mechanism of this compound allosteric inhibition of CDK2.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

p-Cl-ANS Displacement Assay

This fluorescence-based assay was utilized to identify and characterize compounds that bind to the allosteric pocket of CDK2.

  • Reagents and Materials :

    • Recombinant human CDK2 protein.

    • p-Chloro-8-anilino-1-naphthalenesulfonic acid (p-Cl-ANS) fluorescent probe.

    • Assay buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP.

    • Test compounds (including this compound) dissolved in DMSO.

    • 384-well black microplates.

  • Procedure :

    • A solution of CDK2 (2 µM) and p-Cl-ANS (10 µM) in assay buffer was prepared.

    • Test compounds were serially diluted in DMSO and then further diluted in assay buffer.

    • 50 µL of the CDK2/p-Cl-ANS solution was added to each well of the microplate.

    • 1 µL of the diluted test compound was added to the wells.

    • The plate was incubated at room temperature for 30 minutes, protected from light.

    • Fluorescence intensity was measured using a plate reader with an excitation wavelength of 380 nm and an emission wavelength of 485 nm.

  • Data Analysis :

    • The percentage of p-Cl-ANS displacement was calculated relative to a DMSO control.

    • IC50 values were determined by fitting the data to a dose-response curve using non-linear regression.

Isothermal Titration Calorimetry (ITC)

ITC was used to determine the thermodynamic parameters of the binding interaction between this compound and CDK2.

  • Instrumentation : MicroCal PEAQ-ITC or equivalent.

  • Sample Preparation :

    • Recombinant human CDK2 protein was dialyzed against the ITC buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • This compound was dissolved in the final dialysis buffer.

  • Experimental Setup :

    • The sample cell was filled with CDK2 solution (typically 10-20 µM).

    • The injection syringe was filled with this compound solution (typically 100-200 µM).

  • Titration :

    • A series of injections (typically 19 injections of 2 µL each) of the this compound solution into the CDK2 solution were performed at a constant temperature (25 °C).

    • The heat change associated with each injection was measured.

  • Data Analysis :

    • The raw ITC data was integrated to obtain the heat change per injection.

    • The resulting binding isotherm was fitted to a one-site binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

In Vivo Studies: Disruption of Spermatogenesis

The potential of this compound as a male contraceptive was evaluated in a mouse model.

  • Animal Model : Adult male CD-1 mice.

  • Dosing Regimen :

    • This compound was administered orally once daily for 28 days.

    • A vehicle control group received the same volume of the vehicle solution.

  • Endpoint Analysis :

    • At the end of the treatment period, mice were euthanized.

    • Epididymal sperm was collected, and sperm count was determined using a hemocytometer.

    • Testes were collected for histological analysis.

  • Results : Oral administration of this compound led to a significant reduction in sperm count compared to the vehicle-treated group, demonstrating its potential to disrupt spermatogenesis.

Experimental and Screening Workflow

The discovery and characterization of this compound followed a structured workflow, from initial screening to in vivo validation.

cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase HTS High-Throughput Screening (p-Cl-ANS Displacement Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt ITC Biophysical Characterization (Isothermal Titration Calorimetry) Lead_Opt->ITC Selectivity Kinase Selectivity Profiling Lead_Opt->Selectivity In_Vivo In Vivo Efficacy Studies (Mouse Model of Spermatogenesis) ITC->In_Vivo Selectivity->In_Vivo Tox Toxicology Studies In_Vivo->Tox

Workflow for the discovery and development of this compound.

CDK2 Signaling in Spermatogenesis

CDK2 plays a crucial role in the progression of meiosis during spermatogenesis. Specifically, it is essential for the transition from the pachytene to the diplotene stage of prophase I. Inhibition of CDK2 can therefore lead to an arrest in spermatocyte development and a subsequent reduction in mature sperm.

Spermatogonium Spermatogonium Primary_Spermatocyte Primary Spermatocyte Spermatogonium->Primary_Spermatocyte Mitosis Meiosis_I Meiosis I Primary_Spermatocyte->Meiosis_I Secondary_Spermatocyte Secondary Spermatocyte Meiosis_I->Secondary_Spermatocyte Meiosis_II Meiosis II Secondary_Spermatocyte->Meiosis_II Spermatid Spermatid Meiosis_II->Spermatid Spermatozoa Spermatozoa Spermatid->Spermatozoa Spermiogenesis CDK2_CyclinA CDK2/Cyclin A1 Complex CDK2_CyclinA->Meiosis_I Promotes Pachytene-Diplotene Transition EF4177 This compound EF4177->CDK2_CyclinA Inhibits

Role of CDK2 in the process of spermatogenesis.

References

What makes EF-4-177 a better allosteric inhibitor?

Author: BenchChem Technical Support Team. Date: December 2025

Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of cell cycle progression, particularly at the G1/S transition, making it a significant target for therapeutic intervention in oncology and, more recently, for non-hormonal contraception.[1][2] However, the development of highly selective CDK2 inhibitors has been a persistent challenge due to the high structural similarity of the ATP-binding site across the CDK family, especially with CDK1.[1][2] EF-4-177 emerges as a groundbreaking allosteric inhibitor that overcomes this hurdle through a novel mechanism of action, demonstrating superior potency, selectivity, and a unique mode of inhibition compared to other inhibitors.[1][3][4]

A Novel Mechanism of Allosteric Inhibition

Unlike traditional ATP-competitive (orthosteric) inhibitors that bind to the highly conserved active site, this compound binds to a distinct, less conserved allosteric pocket on the CDK2 enzyme.[1][2] This binding has a profound and unique consequence: it induces a conformational change in CDK2 that is negatively cooperative with the binding of its activating partner, cyclin.[3][5] This means that the binding of this compound to CDK2 reduces the affinity of CDK2 for cyclin, and vice versa. This mechanism is a significant departure from orthosteric inhibitors, which often require the CDK2-cyclin complex for their activity. By preventing the formation of the active CDK2-cyclin complex, this compound effectively locks CDK2 in an inactive state.

cluster_orthosteric Orthosteric Inhibition cluster_allosteric Allosteric Inhibition by this compound CDK2_ortho CDK2 CDK2_Cyclin_ortho Active CDK2-Cyclin Complex CDK2_ortho->CDK2_Cyclin_ortho binds Cyclin_ortho Cyclin Cyclin_ortho->CDK2_Cyclin_ortho Phosphorylation_ortho Substrate Phosphorylation CDK2_Cyclin_ortho->Phosphorylation_ortho binds ATP ATP_ortho ATP ATP_ortho->CDK2_Cyclin_ortho Orthosteric_Inhibitor Orthosteric Inhibitor Orthosteric_Inhibitor->CDK2_Cyclin_ortho competes with ATP Cell_Cycle_Progression_ortho Cell Cycle Progression Phosphorylation_ortho->Cell_Cycle_Progression_ortho CDK2_allo CDK2 Inactive_CDK2 Inactive CDK2 Conformation CDK2_allo->Inactive_CDK2 binds to allosteric site Cyclin_allo Cyclin No_Complex_Formation No Active Complex Formation Cyclin_allo->No_Complex_Formation EF4177 This compound EF4177->Inactive_CDK2 Inactive_CDK2->No_Complex_Formation prevents cyclin binding (Negative Cooperativity) Blocked_Progression Cell Cycle Arrest No_Complex_Formation->Blocked_Progression CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD induces CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb phosphorylates (p) E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb_E2F->Rb Rb_E2F->E2F releases CyclinE Cyclin E CDK2_CyclinE CDK2-Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE CDK2_CyclinE->Rb hyper-phosphorylates (pp) S_Phase_Genes->CyclinE expresses DNA_Replication DNA Replication (S-Phase Entry) S_Phase_Genes->DNA_Replication EF4177 This compound EF4177->Inhibition prevents formation Inhibition->CDK2_CyclinE Start Start Prepare_Reagents Prepare Reagents: - CDK2 Protein - p-Cl-ANS (fluorescent probe) - Test Compound (this compound) Start->Prepare_Reagents Incubate_CDK2_Probe Incubate CDK2 with p-Cl-ANS Prepare_Reagents->Incubate_CDK2_Probe Add_Compound Add varying concentrations of this compound Incubate_CDK2_Probe->Add_Compound Measure_Fluorescence Measure Fluorescence Intensity Add_Compound->Measure_Fluorescence Analyze_Data Analyze Data: - Plot fluorescence vs. concentration - Calculate IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to the Non-Hormonal Male Contraceptive Candidate EF-4-177

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety and efficacy of EF-4-177, a promising non-hormonal male contraceptive candidate, with other emerging alternatives. The information is compiled from preclinical studies to assist researchers and drug development professionals in evaluating the landscape of non-hormonal male contraception.

Executive Summary

This compound is a potent and selective allosteric inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of spermatogenesis. Preclinical studies have demonstrated its ability to significantly reduce sperm counts in mice, highlighting its potential as a reversible, orally active male contraceptive. This guide compares this compound with two other notable non-hormonal candidates in development: YCT-529, a retinoic acid receptor alpha (RARα) antagonist, and ADAM™, a vas-occlusive hydrogel. Each of these candidates employs a distinct mechanism of action, offering different profiles of efficacy, delivery, and potential side effects.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the available quantitative data from preclinical studies of this compound and its alternatives.

Table 1: Efficacy of Non-Hormonal Male Contraceptive Candidates in Preclinical Models

Compound/Device Mechanism of Action Animal Model Dosage/Application Efficacy Reversibility Citation
This compound Allosteric CDK2 InhibitorMice (CD-1)Oral, 28-day exposure~45% reduction in sperm countImplied to be reversible[1]
YCT-529 RARα AntagonistMiceOral, daily for 4 weeks99% effective in preventing pregnancies; "dramatically reduced" sperm countsYes, fertility returned 4-6 weeks after cessation[2]
ADAM™ Vas-occlusive HydrogelCanineIntravasal injectionAzoospermia (absence of sperm in ejaculate)Designed to be reversible[3][4]

Table 2: Safety and Pharmacokinetic Profile of Non-Hormonal Male Contraceptive Candidates

Compound/Device Reported Safety Findings (Preclinical) Pharmacokinetic Profile Citation
This compound "Slight toxicity observed in the first week of dosing"Metabolically stable and orally bioavailable in mice[1][5]
YCT-529 No observable side effects in miceGood oral bioavailability[2][6]
ADAM™ Non-cytotoxic, non-irritating, non-sensitizing, and non-genotoxic. Minimal tissue reaction in a 2-year canine study.Localized action in the vas deferens[3]

Experimental Protocols

Key Experiment: Evaluation of Contraceptive Efficacy in Mice (this compound)

Objective: To determine the effect of this compound on sperm count in male mice.

Methodology:

  • Animal Model: Adult male CD-1 mice were used for the study.

  • Drug Administration: A formulation of this compound was administered orally to the treatment group daily for 28 consecutive days. A vehicle control group received the formulation without the active compound.

  • Sperm Collection and Analysis: After the 28-day treatment period, mice were euthanized. The cauda epididymides were dissected and placed in a pre-warmed medium. Sperm were allowed to swim out. The collected sperm suspension was then analyzed for concentration (sperm count) using a hemocytometer or a computer-assisted sperm analysis (CASA) system.

  • Statistical Analysis: Sperm counts from the this compound treated group were compared to the vehicle control group using appropriate statistical tests to determine significance.

Note: This is a generalized protocol based on standard methods. The specific details of the this compound study can be found in the cited literature.

Signaling Pathways and Mechanisms of Action

This compound: Inhibition of CDK2 in Spermatogenesis

This compound functions by allosterically inhibiting Cyclin-Dependent Kinase 2 (CDK2). In the testes, the Cyclin E/CDK2 complex plays a crucial role in the transition of gonocytes to spermatogonia and in regulating the self-renewal and differentiation of spermatogonial stem cells (SSCs). By inhibiting CDK2, this compound disrupts these early stages of sperm development, leading to a reduction in sperm production.

CDK2_Spermatogenesis_Pathway cluster_0 Spermatogonial Stem Cell (SSC) Niche cluster_1 Spermatogonial Stem Cell GDNF GDNF Ret_Receptor Ret Receptor GDNF->Ret_Receptor binds SCF SCF cKit_Receptor c-Kit Receptor SCF->cKit_Receptor binds Sertoli_Cell Sertoli Cells Sertoli_Cell->GDNF secretes Sertoli_Cell->SCF secretes Ras_ERK Ras/ERK Pathway Ret_Receptor->Ras_ERK cKit_Receptor->Ras_ERK CyclinE_CDK2 Cyclin E / CDK2 Ras_ERK->CyclinE_CDK2 activates Rb pRb CyclinE_CDK2->Rb phosphorylates Differentiation SSC Differentiation CyclinE_CDK2->Differentiation regulates E2F E2F Rb->E2F releases Proliferation SSC Self-Renewal/ Proliferation E2F->Proliferation promotes EF4177 This compound EF4177->CyclinE_CDK2 inhibits

Caption: CDK2 signaling in spermatogonial stem cell fate.

YCT-529: Antagonism of Retinoic Acid Receptor Alpha (RARα)

YCT-529 is a small molecule that specifically blocks the retinoic acid receptor alpha (RARα). Retinoic acid, a derivative of vitamin A, is essential for spermatogenesis. By antagonizing RARα, YCT-529 disrupts the signaling pathway necessary for the development of sperm cells.

YCT529_Mechanism cluster_0 Cellular Environment cluster_1 Spermatogenic Cell Retinoic_Acid Retinoic Acid RARa RARα Receptor Retinoic_Acid->RARa binds & activates Gene_Expression Gene Expression for Spermatogenesis RARa->Gene_Expression regulates Spermatogenesis Normal Spermatogenesis Gene_Expression->Spermatogenesis YCT529 YCT-529 YCT529->RARa antagonizes

Caption: Mechanism of action of YCT-529.

ADAM™: Vas-Occlusive Hydrogel

ADAM™ is a hydrogel that is injected into the vas deferens. It forms a semi-solid plug that physically blocks the passage of sperm, while allowing the flow of seminal fluid. This approach does not interfere with hormone production or spermatogenesis itself.

ADAM_Workflow cluster_0 Procedure cluster_1 Mechanism cluster_2 Outcome Injection Injection of ADAM™ Hydrogel Vas_Deferens Vas Deferens Injection->Vas_Deferens Polymerization In-situ Polymerization Vas_Deferens->Polymerization Hydrogel_Plug Formation of Hydrogel Plug Polymerization->Hydrogel_Plug Sperm_Blockage Sperm Passage Blocked Hydrogel_Plug->Sperm_Blockage Fluid_Passage Seminal Fluid Passage Allowed Hydrogel_Plug->Fluid_Passage Azoospermia Azoospermia Sperm_Blockage->Azoospermia

Caption: Experimental workflow of ADAM™ application.

Conclusion

This compound represents a promising avenue for non-hormonal male contraception through its targeted inhibition of CDK2. Its oral availability and demonstrated efficacy in reducing sperm count in preclinical models make it a strong candidate for further development. However, the landscape of non-hormonal male contraception is diverse, with alternatives like YCT-529 and ADAM™ offering different mechanisms of action and potential advantages. YCT-529 has shown high efficacy in preventing pregnancy in mice with a favorable safety profile. ADAM™, on the other hand, provides a long-acting, reversible alternative that decouples contraception from user adherence to a daily regimen.

Further research is required to fully elucidate the long-term safety and efficacy of this compound, including a comprehensive kinase selectivity profile to assess off-target effects. Direct comparative studies between these leading candidates will be crucial in determining the most promising strategies to bring a safe, effective, and reversible non-hormonal male contraceptive to the market.

References

A Comparative Guide to CDK2 Inhibition: The Allosteric Approach of EF-4-177 Versus Traditional ATP-Competitive Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of EF-4-177, a novel allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2), with established ATP-competitive CDK2 inhibitors. By examining their mechanisms of action, biochemical potency, selectivity, and in vivo applications, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.

Executive Summary

Cyclin-Dependent Kinase 2 (CDK2) is a crucial regulator of cell cycle progression, and its dysregulation is implicated in various cancers and other proliferative disorders. While traditional drug discovery efforts have focused on ATP-competitive inhibitors, these often suffer from off-target effects due to the conserved nature of the ATP-binding pocket across the kinome. This compound represents a paradigm shift in CDK2 inhibition by targeting an allosteric site, a distinct pocket on the enzyme. This unique mechanism offers the potential for greater selectivity and a differentiated pharmacological profile.

This guide will delve into the quantitative differences in potency and selectivity between this compound and prominent ATP-competitive inhibitors. We will also explore the distinct therapeutic applications that these different inhibitory mechanisms enable, with this compound showing promise in male contraception and ATP-competitive inhibitors being primarily investigated for oncology.

Mechanism of Action: A Tale of Two Pockets

The fundamental difference between this compound and traditional CDK2 inhibitors lies in their binding sites and subsequent impact on enzyme function.

ATP-Competitive Inhibition: These inhibitors, such as Roscovitine and Dinaciclib (B612106), bind to the highly conserved ATP-binding pocket of CDK2. By occupying this site, they directly compete with the endogenous ATP substrate, preventing the transfer of a phosphate (B84403) group to downstream targets and thereby halting cell cycle progression.[1][2]

Allosteric Inhibition by this compound: this compound binds to a distinct allosteric pocket on the CDK2 enzyme, remote from the ATP-binding site.[3][4][5][6] This binding induces a conformational change in the enzyme that is negatively cooperative with cyclin binding.[7] Since cyclin binding is essential for CDK2 activation, this compound effectively locks the enzyme in an inactive state, preventing its function.[8] This allosteric mechanism is the foundation for the high selectivity of this compound.

cluster_0 ATP-Competitive Inhibition cluster_1 Allosteric Inhibition (this compound) ATP_Inhibitor ATP-Competitive Inhibitor ATP_Pocket ATP Binding Pocket ATP_Inhibitor->ATP_Pocket Competes with ATP Substrate_P Phosphorylated Substrate ATP_Inhibitor->Substrate_P Inhibits ATP ATP ATP->ATP_Pocket Binds CDK2_ATP CDK2 CDK2_ATP->Substrate_P Phosphorylates Substrate EF4177 This compound Allosteric_Pocket Allosteric Pocket EF4177->Allosteric_Pocket Binds Active_Complex Active CDK2/Cyclin Complex EF4177->Active_Complex Prevents formation CDK2_Allo CDK2 Cyclin Cyclin Cyclin->CDK2_Allo Binds to activate

Figure 1: Mechanisms of CDK2 Inhibition.

Quantitative Comparison of Inhibitor Potency

The potency of a kinase inhibitor is a critical determinant of its therapeutic potential. The following tables summarize the biochemical potency of this compound and selected ATP-competitive inhibitors against CDK2. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.

InhibitorTypeCDK2 IC50Binding Affinity (KD)Citation(s)
This compound Allosteric87 nM7.4 nM (ITC)[5][6][7]
Dinaciclib ATP-Competitive1 nM-[9][10]
Roscovitine ATP-Competitive700 nM-[11][12]

Table 1: Biochemical Potency of Selected CDK2 Inhibitors.

Selectivity Profile: The Allosteric Advantage

A key challenge with ATP-competitive kinase inhibitors is achieving selectivity, as the ATP-binding pocket is highly conserved across the kinome. This is particularly true for CDK2 and its close homolog CDK1, where a lack of selectivity can lead to off-target toxicities. The allosteric mechanism of this compound provides a distinct advantage in this regard.

InhibitorCDK1 IC50CDK2/CDK1 SelectivityCitation(s)
This compound >10,000 nM>115-fold[7]
Dinaciclib 3 nM~3-fold[9][10]
Roscovitine 650 nM~0.9-fold[11][12]

Table 2: Selectivity of CDK2 Inhibitors against CDK1.

As shown in Table 2, this compound demonstrates significantly greater selectivity for CDK2 over CDK1 compared to the ATP-competitive inhibitors Dinaciclib and Roscovitine. This highlights the potential of allosteric inhibition to overcome the challenge of kinase selectivity.

cluster_0 ATP-Competitive Inhibitors cluster_1 Allosteric Inhibitor Inhibitor Inhibitor ATP_Inhibitor Dinaciclib, Roscovitine CDK2_ATP CDK2 ATP_Inhibitor->CDK2_ATP High Affinity CDK1_ATP CDK1 ATP_Inhibitor->CDK1_ATP High Affinity (Low Selectivity) Other_Kinases Other Kinases ATP_Inhibitor->Other_Kinases Potential Off-Target Binding EF4177 This compound CDK2_Allo CDK2 EF4177->CDK2_Allo High Affinity & Selectivity CDK1_Allo CDK1 EF4177->CDK1_Allo Low Affinity Other_Kinases_Allo Other Kinases EF4177->Other_Kinases_Allo Minimal Off-Target Binding

Figure 2: Kinase Selectivity Comparison.

In Vivo Applications and Therapeutic Potential

The distinct mechanisms and selectivity profiles of allosteric and ATP-competitive CDK2 inhibitors have led to their exploration in different therapeutic areas.

This compound and Male Contraception: Due to the essential and non-redundant role of CDK2 in meiosis, this compound has been investigated as a potential non-hormonal male contraceptive. Studies have shown that this compound is orally bioavailable and can significantly disrupt spermatogenesis in mice.[7]

ATP-Competitive Inhibitors in Oncology: ATP-competitive CDK2 inhibitors have been extensively studied as anti-cancer agents. Their ability to induce cell cycle arrest and apoptosis has shown promise in preclinical xenograft models of various cancers.[13][14][15] For instance, Dinaciclib has demonstrated single-agent activity in multiple myeloma and has been evaluated in clinical trials for various advanced malignancies.[9][16] Roscovitine has also shown anti-tumor effects in several xenograft models, including breast and colon cancer.[13][14][17][18]

While there is currently no publicly available data on the in vivo anti-tumor activity of this compound, the high selectivity of allosteric inhibitors could potentially translate to a better therapeutic window in an oncology setting.

Experimental Protocols

Reproducible and well-documented experimental protocols are fundamental to drug discovery. Below are generalized methodologies for key assays used to characterize CDK2 inhibitors.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay measures the concentration of an inhibitor required to reduce the enzymatic activity of CDK2 by 50%.

Start Prepare reaction mix: - Recombinant CDK2/Cyclin E - Kinase Buffer - Substrate (e.g., Histone H1) Add_Inhibitor Add serial dilutions of inhibitor Start->Add_Inhibitor Initiate_Reaction Initiate reaction with ATP (and [γ-32P]ATP or ADP-Glo™ reagent) Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Detect_Signal Detect signal (Radioactivity or Luminescence) Stop_Reaction->Detect_Signal Analyze Analyze data and calculate IC50 Detect_Signal->Analyze

Figure 3: Workflow for IC50 Determination.

Detailed Steps:

  • Reaction Mixture Preparation: A reaction mixture containing recombinant human CDK2/Cyclin E, a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT), and a substrate (e.g., Histone H1) is prepared.

  • Inhibitor Addition: Serial dilutions of the test compound (dissolved in DMSO) are added to the reaction mixture. A vehicle control (DMSO alone) is also included.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. For radiometric assays, a tracer amount of [γ-³²P]ATP is included. For luminescence-based assays like ADP-Glo™, a specific reagent is used.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Signal Detection: The reaction is stopped, and the signal is detected. For radiometric assays, this involves spotting the mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter. For ADP-Glo™, a detection reagent is added to measure the amount of ADP produced, which corresponds to kinase activity.

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.[1]

Cell Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cell lines.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the inhibitor for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 for cell proliferation is calculated from the dose-response curve.[19]

In Vivo Xenograft Model for Anti-Tumor Efficacy

This model is used to evaluate the anti-tumor activity of a compound in a living organism.

Start Implant human tumor cells subcutaneously into immunocompromised mice Tumor_Growth Allow tumors to grow to a palpable size Start->Tumor_Growth Randomize Randomize mice into treatment and control groups Tumor_Growth->Randomize Treat Administer inhibitor (e.g., oral gavage, i.p. injection) and vehicle control Randomize->Treat Monitor Monitor tumor volume and body weight regularly Treat->Monitor Endpoint At endpoint, sacrifice mice and excise tumors for analysis Monitor->Endpoint Analyze Analyze tumor weight, volume, and biomarkers Endpoint->Analyze

Figure 4: Workflow for In Vivo Xenograft Studies.

Detailed Steps:

  • Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a predetermined size.

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The test compound is administered according to a specific dosing schedule and route.

  • Monitoring: Tumor volume and mouse body weight are monitored regularly.

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry) to assess target engagement and downstream effects.[13][14][20]

Conclusion

This compound represents a significant advancement in the field of CDK2 inhibition, offering a highly selective alternative to traditional ATP-competitive inhibitors. Its allosteric mechanism of action translates into a superior selectivity profile, particularly against the closely related CDK1, which may lead to an improved therapeutic index. While ATP-competitive inhibitors have shown promise in oncology, their development has been hampered by off-target effects. The distinct therapeutic potential of this compound in non-oncology indications such as male contraception underscores the value of exploring alternative inhibitory mechanisms. Future research should focus on direct, head-to-head comparisons of allosteric and ATP-competitive inhibitors in a broad range of preclinical models to fully elucidate their respective therapeutic advantages and disadvantages.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of EF-4-177

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds like EF-4-177 are paramount to ensuring a safe and compliant laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, step-by-step procedures for its proper disposal based on established best practices for hazardous chemical waste management. Adherence to these protocols is critical for personal safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to treat this compound as a potentially hazardous substance. The initial handling of this compound should always be guided by a thorough risk assessment and adherence to standard laboratory safety protocols.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A flame-resistant lab coat

  • Closed-toe shoes

In the event of exposure, follow standard laboratory emergency procedures and seek medical attention as necessary.

Step-by-Step Disposal Protocol

The proper disposal of a research chemical like this compound is a systematic process that ensures safety and regulatory compliance at every stage.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the foundational step to prevent hazardous reactions.[1]

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a clearly labeled, compatible hazardous waste container.

  • Liquid Waste: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for any solutions containing this compound.[1]

  • Segregation: Do not mix this compound waste with incompatible waste streams. For instance, keep organic solvent waste separate from aqueous waste and avoid mixing it with strong acids, bases, or oxidizers.[2]

Step 2: Waste Accumulation and Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][3] This area should be under the control of laboratory personnel and near the point of generation.

  • Container Requirements: Ensure waste containers are in good condition, compatible with the chemical waste, and always kept closed except when adding waste.[4][5] The original product container is often a suitable choice for its waste.[4]

  • Labeling: All hazardous waste containers must be clearly labeled. The label must include the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[1][3] Maintain a log of all chemicals added to a waste container to ensure an accurate inventory.[1]

Step 3: Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before they can be disposed of as regular trash.

  • Triple Rinsing: The container should be rinsed three times with a suitable solvent capable of dissolving the compound residue.[4]

  • Rinsate Collection: The first rinsate is considered hazardous waste and must be collected and disposed of accordingly.[1] Subsequent rinsates may also need to be collected as hazardous waste depending on institutional policies.

  • Drying and Disposal: Allow the rinsed container to air dry completely. Before disposing of it as regular trash, deface or remove the original label.[4]

Step 4: Final Disposal

Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Schedule a Pickup: Contact your EHS office to schedule a waste pickup when your containers are approaching full.

  • Prohibited Disposal Methods: Never dispose of this compound or its containers (before decontamination) down the drain or in the regular trash.[4][6] Evaporation of chemical waste is also not an acceptable disposal method.[4]

Quantitative Data and Regulatory Considerations

While specific quantitative data for this compound is not available, general regulatory thresholds for hazardous waste accumulation are important to note. The following table provides an example of such limits.

Regulation CategoryLimitSource
Satellite Accumulation VolumeUp to 55 gallons of hazardous waste[1]
Satellite Accumulation (Acutely Hazardous)Up to 1 quart of acutely hazardous waste[1]
pH for potential drain disposal (if non-hazardous)Between 5.5 and 10.5 (verify local regulations)[1]

Experimental Protocols

As this document pertains to disposal, no experimental protocols are cited.

Mandatory Visualizations

The following diagrams illustrate the key logical relationships and workflows for the proper disposal of this compound.

EF4_177_Disposal_Workflow cluster_prep Preparation and Handling cluster_waste_gen Waste Generation and Segregation cluster_accumulation Accumulation and Storage cluster_disposal Final Disposal start Start: Handle this compound ppe Wear Appropriate PPE start->ppe waste_gen Generate this compound Waste ppe->waste_gen identify_waste Identify Waste Type waste_gen->identify_waste segregate_waste Segregate Incompatible Waste identify_waste->segregate_waste container Use Labeled, Compatible Container segregate_waste->container storage Store in Satellite Accumulation Area (SAA) container->storage ehs_pickup Schedule EHS Waste Pickup storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of this compound.

Decision_Tree_Empty_Container start Empty this compound Container decontaminate Triple Rinse with Appropriate Solvent? start->decontaminate collect_rinsate Collect First Rinsate as Hazardous Waste decontaminate->collect_rinsate Yes decontaminate->collect_rinsate No, treat as hazardous waste deface_label Deface Original Label collect_rinsate->deface_label dispose_trash Dispose of Container in Regular Trash deface_label->dispose_trash

Caption: Decision process for disposing of empty this compound containers.

References

Personal protective equipment for handling EF-4-177

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for the handling of EF-4-177 based on general best practices for potent kinase inhibitors. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. It is imperative to obtain and consult the official SDS from your supplier for definitive safety, handling, and disposal instructions before commencing any work with this compound. The information herein should be used as a supplementary guide to, not a replacement for, the manufacturer's official documentation and your institution's established safety protocols.

Immediate Safety and Logistical Information

This compound is a potent and selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2). As with any potent, research-grade small molecule, it should be handled with care in a controlled laboratory environment by trained personnel. The following sections provide procedural guidance for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

A robust personal protective equipment strategy is the first line of defense against accidental exposure. The level of PPE required is contingent on the specific procedure being performed.

TaskRecommended Personal Protective Equipment (PPE)Rationale
Handling Unopened Vials • Single pair of nitrile gloves• Safety glasses with side shields• Laboratory coatProvides a basic level of protection against incidental contact with the exterior of the container.
Weighing and Aliquoting (Solid Form) • Double pair of nitrile gloves• Disposable, fluid-resistant gown or lab coat• Chemical splash goggles and a face shield• NIOSH-approved respirator (e.g., N95)Minimizes the risk of inhaling aerosolized powder and protects against skin and eye contact. All weighing and aliquoting of the solid compound should be performed in a certified chemical fume hood or a containment ventilated enclosure (balance hood).
Reconstituting and Diluting (Liquid Form) • Double pair of nitrile gloves• Disposable, fluid-resistant gown or lab coat• Chemical splash gogglesProtects against splashes of the concentrated stock solution. All work with solutions should be conducted within a chemical fume hood.
General Laboratory Operations • Single pair of nitrile gloves• Safety glasses with side shields• Laboratory coatStandard PPE for handling dilute solutions and performing routine experimental procedures.
Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical to minimize the risk of exposure and cross-contamination.

  • Preparation and Pre-Handling:

    • Consult the Safety Data Sheet (SDS) for this compound provided by your supplier.

    • Ensure all necessary PPE is readily available and in good condition.

    • Designate and prepare a specific work area, preferably a certified chemical fume hood.

    • Assemble all necessary equipment and reagents before handling the compound.

  • Compound Handling (Weighing and Reconstitution):

    • Perform all weighing and reconstitution of solid this compound within a chemical fume hood or other ventilated enclosure.

    • When reconstituting, add the solvent slowly and carefully to the vial containing the solid to avoid splashing.

    • Ensure the vial is securely capped and vortex or sonicate as needed to ensure complete dissolution.

  • Experimental Procedures:

    • Conduct all experimental work involving this compound solutions within a chemical fume hood.

    • Use disposable labware (e.g., pipette tips, tubes) whenever possible to prevent cross-contamination.

    • Avoid the generation of aerosols.

  • Post-Handling and Decontamination:

    • Decontaminate all work surfaces, equipment, and spills promptly with an appropriate cleaning agent (e.g., 70% ethanol), followed by a rinse with water.

    • Properly doff and dispose of all contaminated PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Disposal Plan: Step-by-Step Waste Management

All waste materials contaminated with this compound must be treated as hazardous chemical waste.[1]

  • Waste Segregation:

    • At the point of generation, segregate all waste contaminated with this compound from other laboratory waste streams.[1]

  • Containment of Waste:

    • Solid Waste: Collect unused or expired this compound powder, as well as contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container.[1]

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.[1] Do not pour any solutions containing this compound down the drain.[2]

    • Sharps Waste: Any contaminated needles, syringes, or other sharp objects must be disposed of in a designated sharps container.[3]

  • Labeling and Storage:

    • Clearly label all hazardous waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[1]

    • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[1]

  • Final Disposal:

    • Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

Visualized Workflows

Handling Workflow for this compound

G prep Preparation - Review SDS - Don PPE - Prepare work area weigh Weighing & Reconstitution (in fume hood) - Weigh solid - Add solvent carefully prep->weigh experiment Experimental Procedures (in fume hood) - Use disposable labware - Avoid aerosols weigh->experiment decon Decontamination - Clean surfaces & equipment - Doff PPE correctly experiment->decon disposal Waste Disposal - Segregate waste - Use labeled containers - Contact EHS for pickup decon->disposal

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Response Protocol

G exposure Chemical Exposure? spill Chemical Spill? exposure->spill No skin_eye Skin or Eye Contact? exposure->skin_eye Yes inhalation Inhalation? exposure->inhalation If yes ingestion Ingestion? exposure->ingestion If yes alert Alert others in the area spill->alert Yes flush Flush with water for 15 min Remove contaminated clothing skin_eye->flush fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth with water Do NOT induce vomiting ingestion->rinse_mouth medical Seek Immediate Medical Attention flush->medical fresh_air->medical rinse_mouth->medical evacuate Evacuate if necessary alert->evacuate assess Assess Spill (Minor vs. Major) evacuate->assess minor_spill Minor Spill Cleanup - Use spill kit - Wear appropriate PPE assess->minor_spill Minor major_spill Major Spill - Contact EHS/Emergency Response assess->major_spill Major

Caption: A flowchart for emergency response to incidents involving this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.